N,N'-Diphenylsuberamide
描述
Structure
3D Structure
属性
IUPAC Name |
N,N'-diphenyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWSNDWUATJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574170 | |
| Record name | N~1~,N~8~-Diphenyloctanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14354-86-0 | |
| Record name | N~1~,N~8~-Diphenyloctanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Architectural Significance of a Precursor
An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diphenylsuberamide
In the landscape of epigenetic drug discovery, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat, stands as a landmark achievement.[1] As the first histone deacetylase (HDAC) inhibitor approved for cancer therapy, its molecular architecture is a subject of intense study.[2][3] The efficacy of SAHA hinges on a specific pharmacophore: a hydroxamic acid group that chelates zinc within the HDAC active site, a flexible aliphatic linker, and a phenyl cap group for surface recognition.[4]
This guide focuses on This compound , a molecule that, while not an active HDAC inhibitor itself, represents a critical synthetic precursor and a structural analogue to SAHA. Understanding its synthesis and characterization is fundamental for researchers engaged in developing novel HDAC inhibitors and exploring the structure-activity relationships within this vital class of therapeutics. This document provides a detailed, field-proven methodology for its preparation and rigorous analytical validation, reflecting the causality behind each experimental step.
Part 1: Synthesis of this compound
The synthesis of this compound is a robust and illustrative example of nucleophilic acyl substitution. The core principle involves the conversion of a stable, less reactive dicarboxylic acid (suberic acid) into a highly reactive derivative (suberoyl chloride), which is then readily attacked by the nucleophilic amine (aniline) to form the desired diamide.
Synthetic Strategy and Rationale
The chosen two-step protocol is efficient and scalable.
-
Activation of Carboxylic Acid: Suberic acid is first converted to suberoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its principal advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. This simplifies the purification process immensely, as the gaseous byproducts can be easily removed, driving the reaction to completion in accordance with Le Châtelier's principle.
-
Amide Bond Formation: The resulting suberoyl chloride is a potent electrophile. It is reacted directly with aniline. The stoichiometry is critical; two equivalents of aniline are used per equivalent of suberoyl chloride. The first equivalent acts as the nucleophile, forming the amide bond. The second equivalent serves as a base to neutralize the HCl generated during the reaction, preventing the protonation of the primary aniline nucleophile and ensuring the reaction proceeds efficiently.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of N,N'-diphenyloctanediamide.[5]
Materials:
-
Suberic acid (Octanedioic acid)
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Ethanol
-
Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
2 N Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
Procedure:
-
Step 1: Formation of Suberoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), combine suberic acid (0.3 mol) and thionyl chloride (1.2 mol).
-
Heat the mixture under reflux at 120°C for 4 hours. The reaction mixture will become a clear solution as the suberic acid is consumed.
-
After 4 hours, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude suberoyl chloride is a viscous oil and is typically used in the next step without further purification.
-
-
Step 2: Formation of this compound
-
To the crude suberoyl chloride, cautiously add aniline (0.6 mol) while cooling the reaction flask in an ice bath to manage the exothermic reaction.
-
Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Step 3: Work-up and Purification
-
Pour the reaction mixture into a beaker containing crushed ice. A white precipitate of crude this compound will form.
-
Isolate the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Suspend the crude product in a saturated sodium bicarbonate solution and stir for 30 minutes. This step neutralizes any remaining acidic impurities. Filter the solid.
-
Wash the solid again with water, followed by a wash with 2 N HCl to remove any unreacted aniline.[5]
-
Perform a final wash with deionized water until the filtrate is neutral.
-
Dry the purified white solid in a vacuum oven.
-
-
Step 4: Recrystallization
-
For obtaining high-purity, crystalline material suitable for analysis, recrystallize the dried product from a 1:4 mixture of ethanol and tetrahydrofuran.[5]
-
Dissolve the solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the resulting plate-like colorless crystals by vacuum filtration and dry them thoroughly. The expected melting point is in the range of 186-188°C.[5]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Analytical Characterization
Rigorous characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.
Spectroscopic Analysis
The following data represent the expected outcomes from the analysis of pure this compound.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms proton environments and connectivity. | δ ~7.5-7.0 ppm: Multiplets, corresponding to the 10 aromatic protons (C₆H₅).δ ~7.3 ppm (broad singlet): Signal for the 2 amide protons (N-H).δ ~2.2 ppm (triplet): Protons on carbons adjacent to carbonyls (-CH₂-CO).δ ~1.6 ppm (multiplet): Protons on carbons beta to carbonyls (-CH₂-CH₂-CO).δ ~1.3 ppm (multiplet): Protons on the two central methylene groups (-CH₂-CH₂-).[6][7] |
| ¹³C NMR | Confirms distinct carbon environments. | δ ~172 ppm: Carbonyl carbons (C=O).δ ~138 ppm: Aromatic carbons attached to nitrogen (C-N).δ ~128-120 ppm: Other aromatic carbons.δ ~37 ppm: Aliphatic carbons adjacent to carbonyls (-CH₂-CO).δ ~28-25 ppm: Other aliphatic carbons in the suberate chain.[6][8] |
| IR Spectroscopy | Identifies key functional groups via vibrational frequencies. | ~3300 cm⁻¹ (sharp): N-H stretching of the secondary amide.~3100-3000 cm⁻¹: Aromatic C-H stretching.~2950-2850 cm⁻¹: Aliphatic C-H stretching.~1660 cm⁻¹ (strong, sharp): C=O stretching (Amide I band).~1540 cm⁻¹: N-H bending (Amide II band).[9][10] |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | Formula: C₂₀H₂₄N₂O₂Expected Molecular Ion [M]⁺: m/z = 324.18Key Fragments: Fragments corresponding to the loss of a phenylamino group or cleavage of the aliphatic chain.[11][12] |
Physical Characterization
| Parameter | Purpose | Expected Value |
| Melting Point | Assesses purity and confirms identity. | 186-188°C[5] |
| Appearance | Basic physical identification. | Colorless or white crystalline solid.[5] |
Characterization Workflow Diagram
Caption: Standard analytical workflow for structural validation.
Part 3: Scientific Context - Role as an HDAC Inhibitor Analogue
The true significance of this compound for drug development professionals lies in its relationship to active HDAC inhibitors like SAHA.
Mechanism of Histone Deacetylase (HDAC) Action
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histone tails.[13] This action increases the positive charge of the histones, strengthening their interaction with negatively charged DNA. The result is a more condensed chromatin structure (heterochromatin), which is transcriptionally repressed. Overactivity of HDACs is implicated in various cancers, where the silencing of tumor suppressor genes can promote cell proliferation.[2][14]
The SAHA Pharmacophore and the Role of this compound
HDAC inhibitors like SAHA work by preventing this deacetylation process.[3] They typically consist of three key components:
-
Zinc-Binding Group (ZBG): A functional group that coordinates with the Zn²⁺ ion in the catalytic site of the HDAC enzyme. For SAHA, this is the hydroxamic acid moiety (-CONHOH).[4]
-
Linker: A chain (often aliphatic) that positions the other two components correctly within the enzyme's active site channel. For SAHA, this is the suberoyl (octanedioyl) linker.
-
Cap Group: A larger, often aromatic group that interacts with the surface of the enzyme, providing specificity and additional binding affinity. For SAHA, this is the phenyl group.
This compound contains the linker and cap groups of SAHA but crucially lacks the zinc-binding hydroxamic acid. Instead, it possesses a stable phenylamide group. This makes it an invaluable negative control in biological assays and a foundational synthetic intermediate for producing SAHA and its derivatives. By comparing the biological activity of SAHA to this compound, researchers can definitively attribute the HDAC inhibitory effect to the hydroxamic acid group.
HDAC Inhibition Signaling Pathway
Caption: HDACs regulate chromatin state; inhibitors like SAHA block this.
References
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Butler, K. V., & Kalin, J. H. (2020). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. NIH National Center for Biotechnology Information. [Link]
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Marks, P. A. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. NIH National Center for Biotechnology Information. [Link]
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Gowda, B. T., Tokarcˇı´k, M., Rodrigues, V. Z., Kozˇı´sˇek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. NIH National Center for Biotechnology Information. [Link]
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Marks, P. A., & Breslow, R. (2007). Vorinostat (suberoylanilide hydroxamic acid, SAHA). ResearchGate. [Link]
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Rotili, D., & Mai, A. (2011). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]
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Georgiou, A., & Zoi, I. (2010). The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. NIH National Center for Biotechnology Information. [Link]
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Wikipedia contributors. (2023). Vorinostat. Wikipedia. [Link]
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Marks, P. A., & Breslow, R. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. Semantic Scholar. [Link]
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Wikipedia contributors. (2023). Histone deacetylase inhibitor. Wikipedia. [Link]
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NIST. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. NIST WebBook. [Link]
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- Dou, Y., & Li, H. (2010). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in Molecular Biology.
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Masterson, W. F., & Burkart, M. D. (1988). Fast atom bombardment mass spectrometry of synthetic peptides. NIH National Center for Biotechnology Information. [Link]
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Re-Education. (n.d.). 1D Nuclear Magnetic Resonance Spectroscopy. Re-Education. [Link]
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University of Calgary. (n.d.). NMR spectroscopy. University of Calgary. [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
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Ajibade, P. A., & Onwudiwe, D. C. (2011). Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate. ResearchGate. [Link]
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Bhattacharyya, D. (2023). Infrared IR Spectroscopy in Metabolomics. YouTube. [Link]
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N,N'-Diphenylsuberamide: A Technical Guide to its Core Mechanism of Action as a Histone Deacetylase Inhibitor
Introduction
N,N'-Diphenylsuberamide is a synthetic compound belonging to the broader class of molecules that have garnered significant interest in the field of epigenetics and drug discovery. Structurally, it is a diamide derived from suberic acid and aniline. While research directly focused on this compound is not extensively published, its chemical architecture strongly suggests its function as a histone deacetylase (HDAC) inhibitor. This guide will provide an in-depth exploration of its putative mechanism of action, drawing upon the well-established principles of HDAC inhibition and data from structurally related molecules. This document is intended for researchers, scientists, and professionals in drug development who are interested in the epigenetic modulation of gene expression.
The Epigenetic Landscape: Histone Acetylation and Deacetylation
To comprehend the mechanism of this compound, it is essential to first understand the dynamic process of histone modification. In the eukaryotic cell nucleus, DNA is tightly wound around histone proteins, forming a complex known as chromatin. The accessibility of DNA for transcription is largely regulated by the post-translational modification of these histone proteins.
One of the most critical modifications is the acetylation and deacetylation of lysine residues on the N-terminal tails of histones. This process is governed by two opposing enzyme families:
-
Histone Acetyltransferases (HATs): These enzymes add an acetyl group to lysine residues, neutralizing their positive charge. This leads to a more relaxed chromatin structure (euchromatin), allowing transcription factors to access the DNA and promoting gene expression.
-
Histone Deacetylases (HDACs): Conversely, HDACs remove acetyl groups from lysine residues, restoring their positive charge.[1] This increases the electrostatic interaction between the histones and the negatively charged DNA backbone, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1]
An imbalance in the activity of HATs and HDACs is associated with various diseases, including cancer and neurological disorders, making HDACs a compelling therapeutic target.[2]
Core Mechanism of Action: Inhibition of Histone Deacetylases
Based on its structural features, this compound is predicted to function as an HDAC inhibitor. The general mechanism for this class of drugs involves the following key steps:
-
Binding to the Active Site: HDAC inhibitors are designed to interact with the active site of HDAC enzymes. Classical HDACs are zinc-dependent enzymes, and their inhibitors typically possess a zinc-binding group that chelates the Zn²⁺ ion in the catalytic pocket.[3]
-
Disruption of Catalytic Activity: By occupying the active site and coordinating with the essential zinc ion, the inhibitor prevents the HDAC enzyme from binding to its natural substrate, the acetylated lysine residues on histone tails.
-
Accumulation of Acetylated Histones: The inhibition of HDAC activity leads to a net increase in the acetylation of histones. This is a direct and measurable consequence of HDAC inhibitor treatment.
-
Chromatin Remodeling and Gene Expression: The accumulation of acetylated histones results in a more open and transcriptionally permissive chromatin state. This allows for the expression of genes that were previously silenced.
-
Induction of Cellular Responses: The altered gene expression profile triggers various cellular responses, including cell cycle arrest, differentiation, and apoptosis (programmed cell death), which are particularly relevant in the context of cancer therapy.[4]
The following diagram illustrates the signaling pathway of HDAC inhibition.
Caption: Signaling pathway of HDAC inhibition by this compound.
Quantitative Analysis of Related HDAC Inhibitors
| Compound Class | Example Compound | Target HDACs | IC50 (nM) | Reference |
| Benzamide | Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 163, 396, 605 | [3] |
| Benzamide | Compound 9n | HDAC1, HDAC2, HDAC3 | 32, 256, 311 | [3] |
| Hydroxamic Acid | Pyroxamide | HDAC1 | 100 | [4] |
| Hydroxamic Acid | PCI-34051 | HDAC8 | 10 | [5] |
This table presents representative data for compounds structurally related to this compound to provide a general understanding of the potential potency of this class of inhibitors.
Experimental Protocols for Mechanism of Action Studies
To validate the proposed mechanism of action of this compound as an HDAC inhibitor, a series of well-established experimental protocols can be employed.
In Vitro HDAC Activity Assay
This assay directly measures the enzymatic activity of HDACs in the presence and absence of the inhibitor.
Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is used.[6] HDAC enzymes deacetylate the substrate, which can then be cleaved by a developer (e.g., trypsin) to release a fluorescent molecule (AMC). The intensity of the fluorescence is proportional to the HDAC activity.[6]
Step-by-Step Methodology:
-
Prepare Reagents:
-
HDAC assay buffer.
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., trypsin in assay buffer).
-
This compound stock solution (dissolved in DMSO).
-
Positive control inhibitor (e.g., Trichostatin A).
-
-
Assay Setup:
-
In a 96-well microplate, add the HDAC assay buffer.
-
Add serial dilutions of this compound to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant HDAC enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to all wells.
-
Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at 37°C and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
The following diagram outlines the workflow for the in vitro HDAC activity assay.
Caption: Workflow for an in vitro HDAC activity assay.
Western Blot Analysis of Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with the inhibitor, providing evidence of its in-cell activity.
Principle: Cells are treated with this compound, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3, anti-actin).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., rabbit anti-acetyl-Histone H3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of acetylated histones to the loading control. An increase in the ratio of acetylated histone to total histone in treated cells compared to control cells indicates HDAC inhibition.
-
Conclusion
This compound, by virtue of its chemical structure, is strongly positioned as an inhibitor of histone deacetylases. Its mechanism of action is predicated on the well-established paradigm of HDAC inhibition, leading to the hyperacetylation of histones, chromatin relaxation, and the reactivation of silenced genes. This, in turn, can induce potent cellular responses such as cell cycle arrest and apoptosis, making it a compound of interest for therapeutic development, particularly in oncology. The experimental protocols detailed herein provide a robust framework for the empirical validation of its mechanism and the characterization of its biological activity. Further investigation into the specific HDAC isoform selectivity and the downstream biological consequences of this compound treatment will be crucial for its future development as a potential therapeutic agent.
References
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Measuring Histone Deacetylase Inhibition in the Brain - PMC. (2019). National Center for Biotechnology Information. [Link]
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Histone deacetylase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
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HDAC/HAT Function Assessment and Inhibitor Development : Methods and Protocols. (n.d.). University of Central Lancashire. [Link]
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Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2020). National Center for Biotechnology Information. [Link]
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Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. (2020). National Center for Biotechnology Information. [Link]
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IC50 values (µM) for inhibition of different HDAC isoforms. (n.d.). ResearchGate. [Link]
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Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. (2016). National Center for Biotechnology Information. [Link]
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Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2023). MDPI. [Link]
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A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. (2022). MDPI. [Link]
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Disulfiram as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos?. (2020). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). National Center for Biotechnology Information. [Link]
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N,N'-Diphenylsuberamide: A Technical Guide to Investigating its Potential Biological Activity
Introduction: Unveiling the Potential of a Structurally Promising Molecule
In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a paramount objective. N,N'-Diphenylsuberamide, also known as N,N'-diphenyloctanediamide, emerges as a compound of significant interest due to its structural characteristics that suggest a plausible role as a bioactive agent. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core rationale for investigating the biological activity of this compound, detailed protocols for its synthesis, and methodologies for evaluating its potential as a histone deacetylase (HDAC) inhibitor and a cytotoxic agent against cancer cell lines.
The scientific intrigue surrounding this compound stems from its amalgamation of two key structural motifs that are hallmarks of established therapeutic agents. Firstly, it possesses a suberamide core, an eight-carbon aliphatic chain. This feature is notably present in the FDA-approved drug Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a potent pan-HDAC inhibitor used in cancer therapy.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has been a successful strategy in oncology.[4] Secondly, the presence of N,N'-diphenylamide moieties resonates with the N,N'-diarylurea scaffold, which is a key pharmacophore in a number of approved anti-cancer drugs, including Sorafenib.[5][6] These diaryl structures are known to exhibit anti-proliferative effects through various mechanisms.[7]
This guide is structured to provide a logical and scientifically rigorous pathway for the investigation of this compound. It is predicated on the hypothesis that the compound's unique structure may confer upon it therapeutically relevant biological activities. We will delve into the practical aspects of its chemical synthesis and provide detailed, field-proven protocols for its biological evaluation.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward amidation reaction between suberic acid and aniline. The following protocol is a detailed, step-by-step methodology for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of this compound
Materials:
-
Suberic acid
-
Thionyl chloride
-
Aniline
-
Ethanol
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
2 N Hydrochloric acid (HCl)
-
Crushed ice
-
Standard laboratory glassware and apparatus (reflux condenser, heating mantle, filtration apparatus, etc.)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, combine suberic acid (0.3 mol) and thionyl chloride (1.2 mol). Heat the mixture at 120°C for 4 hours under a reflux condenser. This step converts the carboxylic acid groups of suberic acid into more reactive acyl chloride groups.[8]
-
Amidation Reaction: After cooling the reaction mixture, carefully add aniline (0.6 mol) to the freshly prepared suberoyl chloride. The reaction is exothermic and should be controlled.
-
Precipitation and Washing: Pour the reaction product onto crushed ice to precipitate the crude this compound as a white solid.[8]
-
Wash the precipitate thoroughly with water.
-
Subsequently, wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water.
-
Perform a wash with 2 N HCl to remove any unreacted aniline.
-
Follow with a final wash with water until the filtrate is neutral.
-
Purification: Filter the solid and dry it completely. Recrystallize the crude product from an ethanol-tetrahydrofuran mixture (1:4 ratio) to obtain pure this compound with a constant melting point of 186-188°C.[8]
Caption: Synthetic pathway for this compound.
Putative Biological Activity I: Histone Deacetylase Inhibition
The structural analogy of this compound to SAHA provides a strong rationale for investigating its potential as an HDAC inhibitor. A typical HDAC inhibitor pharmacophore consists of a cap group for surface recognition, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.[9] In this compound, the phenyl groups can act as cap groups, and the suberamide core serves as the linker. It lacks the hydroxamic acid moiety of SAHA, which is a potent ZBG. However, other chemical functionalities can also interact with the zinc ion, making it crucial to experimentally determine its HDAC inhibitory activity.[10]
Caption: Comparison of SAHA and this compound to the HDAC inhibitor pharmacophore.
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibitory activity of a compound against HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[7]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A as a stop reagent)[6]
-
This compound (test compound) dissolved in DMSO
-
Trichostatin A or SAHA (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[11]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in HDAC assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Assay Setup: In a 96-well black microplate, set up the following wells in triplicate:
-
Blank (no enzyme): Assay buffer and substrate.
-
Vehicle Control (100% activity): Assay buffer, HDAC1 enzyme, and DMSO.
-
Positive Control: Assay buffer, HDAC1 enzyme, and a known concentration of SAHA or Trichostatin A.
-
Test Compound: Assay buffer, HDAC1 enzyme, and the desired concentrations of this compound.
-
-
Enzyme Incubation: Add the diluted HDAC1 enzyme to the vehicle, positive control, and test compound wells. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[11]
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction. Incubate at 37°C for 30-60 minutes.[12]
-
Reaction Termination and Development: Add the HDAC developer solution to all wells. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). Incubate at room temperature for 15-30 minutes.[6]
-
Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader at the specified excitation and emission wavelengths.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Vehicle))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.
Caption: Workflow for the in vitro HDAC inhibition assay.
Putative Biological Activity II: Cytotoxicity in Cancer Cells
The presence of the N,N'-diphenylamide structure provides a strong basis for evaluating the cytotoxic potential of this compound against cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and number.[13]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line(s) of interest (e.g., breast, colon, lung cancer cell lines)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound dissolved in DMSO
-
Doxorubicin or another standard chemotherapeutic agent (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle control wells (containing DMSO at the same final concentration as the test wells).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle)
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Data Interpretation and Future Directions
The experimental protocols outlined in this guide will generate quantitative data on the potential biological activities of this compound.
| Parameter | Description | Significance |
| HDAC IC₅₀ | The concentration of this compound required to inhibit 50% of HDAC enzyme activity. | A low IC₅₀ value (in the nanomolar to low micromolar range) would indicate potent HDAC inhibition. |
| Cytotoxicity IC₅₀ | The concentration of this compound required to reduce the viability of a cancer cell line by 50%. | A low IC₅₀ value suggests potent anticancer activity. |
Should this compound exhibit promising activity in these initial screens, further investigations would be warranted. These could include:
-
HDAC Isoform Selectivity: Testing the compound against a panel of different HDAC isoforms to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating the downstream effects of HDAC inhibition, such as changes in histone acetylation and gene expression (e.g., p21).
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
Conclusion
This compound stands as a molecule of considerable interest, positioned at the intersection of known pharmacophores for HDAC inhibition and anticancer activity. While direct biological data remains to be established, its structural features provide a compelling rationale for its investigation. This technical guide offers a robust framework for researchers to synthesize and evaluate the biological potential of this compound, potentially paving the way for the development of a new class of therapeutic agents. The provided protocols are designed to be self-validating and grounded in established scientific methodologies, ensuring the integrity and reproducibility of the generated data.
References
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A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of Medicinal Chemistry. [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
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A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid and Its Inhibitory Effect Alone or in Proliferation of Human Prostate Cancer Cells. ResearchGate. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Research and development of N,N′-diarylureas as anti-tumor agents. RSC Publishing. [Link]
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N,N′-Diphenylsuberamide. National Institutes of Health (NIH). [Link]
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Measuring Histone Deacetylase Inhibition in the Brain. National Institutes of Health (NIH). [Link]
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Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]
-
Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities. National Institutes of Health (NIH). [Link]
-
Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. PubMed. [Link]
-
Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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N,N'-Diphenylsuberamide: A Technical Guide on its Synthesis, Characterization, and Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Structurally Significant Diamide
N,N'-Diphenylsuberamide, systematically named N,N'-diphenyloctanediamide, is a symmetrical aromatic diamide. Its structure is characterized by a central eight-carbon aliphatic chain (a suberoyl group) flanked by two phenylamide moieties. While not as extensively studied as some of its close chemical relatives, this compound holds significance within the realm of medicinal chemistry and drug development, primarily through its association with the potent histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA). This guide provides a comprehensive technical overview of the discovery, synthesis, and physicochemical properties of this compound, while also highlighting the current gaps in our understanding of its biological activity and potential future research directions.
The Discovery and History: An Offshoot of Anticancer Drug Development
The history of this compound is intrinsically linked to the development of Vorinostat. Vorinostat is a landmark drug, being one of the first HDAC inhibitors to receive FDA approval for the treatment of cutaneous T-cell lymphoma. In the context of pharmaceutical development and manufacturing, impurities in the active pharmaceutical ingredient (API) are of critical importance. This compound has been identified and is recognized as a process impurity of Vorinostat. This means that its discovery was not the result of a targeted effort to synthesize this specific molecule for its own biological activity, but rather a consequence of the chemical synthesis route to Vorinostat.
The presence of this compound as an impurity underscores the importance of rigorous analytical characterization in drug manufacturing. Its structural similarity to the starting materials and intermediates in Vorinostat synthesis necessitates robust purification and analytical methods to ensure the final drug product's purity and safety. While its discovery was incidental, the availability of its synthetic route and characterization data provides a foundation for further investigation into its own potential properties.
Synthesis and Purification: A Straightforward Amidation
The synthesis of this compound is a relatively straightforward chemical transformation based on fundamental organic chemistry principles. The most common and direct method involves the reaction of suberic acid with aniline.
A detailed experimental protocol for the synthesis of this compound is as follows:
Experimental Protocol: Synthesis of this compound
-
Acid Chloride Formation: Suberic acid (0.3 mol) is reacted with an excess of thionyl chloride (1.2 mol) at 120°C for 4 hours. This step converts the carboxylic acid groups of suberic acid into more reactive acyl chloride groups, forming suberoyl chloride. The excess thionyl chloride is typically removed by distillation.
-
Amidation: The resulting suberoyl chloride is then treated with aniline (0.6 mol). The reaction is usually carried out in an appropriate solvent and may be performed at reduced temperatures to control the exothermic reaction.
-
Workup and Purification: The reaction mixture is then quenched by adding it to crushed ice, which precipitates the crude this compound. The white precipitate is collected by filtration and washed thoroughly with water, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid byproduct. A subsequent wash with 2 N HCl can be performed to remove any excess aniline. Finally, the product is washed again with water until the filtrate is neutral.
-
Recrystallization: The crude product is dried and then purified by recrystallization from a suitable solvent system, such as an ethanol-tetrahydrofuran mixture (1:4 ratio), to yield colorless, plate-like single crystals. The purity of the final product can be confirmed by measuring its melting point (186-188°C) and by spectroscopic methods such as NMR and IR spectroscopy.
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Structural Elucidation
This compound is a white solid with a molecular formula of C₂₀H₂₄N₂O₂ and a molecular weight of 324.42 g/mol . It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol when heated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N,N'-diphenyloctanediamide | |
| Synonyms | Vorinostat Impurity 2; N1,N8-Diphenyloctanediamide; Suberanilide | |
| Molecular Formula | C₂₀H₂₄N₂O₂ | |
| Molecular Weight | 324.42 g/mol | |
| Appearance | White Solid | |
| Melting Point | 186-188 °C | |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) |
The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The crystal structure reveals that the two phenyl rings are not coplanar, exhibiting an interplanar angle of 76.5(2)°. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. This detailed structural information is invaluable for computational studies, such as molecular docking, to predict potential biological targets.
Biological Activity: An Unexplored Frontier
Despite its well-defined chemical nature and its relationship to a clinically important drug, there is a notable absence of published research on the specific biological activities of this compound. While its structural similarity to Vorinostat might suggest a potential for HDAC inhibition, this has not been experimentally verified in the publicly available literature.
The core structural features of many HDAC inhibitors include a zinc-binding group (often a hydroxamic acid), a linker (an aliphatic chain), and a cap group that interacts with the surface of the enzyme. This compound possesses the linker and cap group elements but lacks the critical hydroxamic acid moiety responsible for chelating the zinc ion in the active site of HDAC enzymes. The absence of this key functional group makes it less likely to be a potent HDAC inhibitor in the same manner as Vorinostat.
However, this does not preclude the possibility of other biological activities. The presence of two phenylamide groups and a flexible aliphatic chain could allow the molecule to interact with other biological targets. Further research is needed to explore its potential cytotoxic, anti-inflammatory, or other pharmacological effects.
Future Research Directions: Charting the Unknown
The current state of knowledge about this compound presents a clear opportunity for further scientific investigation. For researchers in drug discovery and medicinal chemistry, this compound represents a readily synthesizable scaffold with unexplored biological potential.
Proposed Avenues for Future Research:
-
Biological Screening: A comprehensive biological screening of this compound is warranted. This should include assays to determine its potential for:
-
HDAC Inhibition: To definitively assess whether it possesses any residual HDAC inhibitory activity, and if so, to determine its potency and isoform selectivity compared to Vorinostat.
-
Cytotoxicity: To evaluate its effect on the proliferation of various cancer cell lines.
-
General Pharmacological Profiling: To screen for any unforeseen activities against a broad range of biological targets.
-
-
Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, this compound could serve as a starting point for the synthesis of analogs to establish a structure-activity relationship. Modifications to the phenyl rings or the length of the aliphatic chain could be explored to optimize any observed activity.
-
Pharmacokinetic Profiling: Should any promising biological activity be discovered, an investigation into its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would be the next logical step in evaluating its potential as a therapeutic agent.
Caption: Proposed future research directions for this compound.
Conclusion
This compound, while currently categorized primarily as a process impurity of the anticancer drug Vorinostat, represents a molecule with a well-defined synthesis and structure. The lack of data on its biological activity presents both a challenge and an opportunity. For the drug development professional, it serves as a reminder of the critical importance of impurity profiling and control. For the academic researcher and medicinal chemist, it offers a readily accessible chemical entity with untapped potential. The comprehensive characterization of its physicochemical properties provides a solid foundation for future investigations that could uncover novel biological functions and potentially open new avenues for therapeutic development.
References
-
Gowda, B. T., Tokarcik, M., Rodrigues, V. Z., Kozisek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1433. [Link]
-
PubChem. N,N-Diphenylacetamide. [Link]
-
Mann, B. S., Johnson, J. R., Cohen, M. H., Justice, R., & Pazdur, R. (2007). FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma. The oncologist, 12(10), 1247–1252. [Link]
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diphenylsuberamide
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N,N'-Diphenylsuberamide (also known as N,N'-diphenyloctanediamide). Intended for researchers, scientists, and professionals in drug development, this document synthesizes known experimental data with established analytical methodologies. It covers the compound's synthesis, solid-state characteristics, predicted spectroscopic profile, and solubility, offering both validated data and field-proven insights into its analysis. Each section includes detailed experimental protocols, data summaries, and visual workflows to ensure technical accuracy and practical applicability.
Introduction and Molecular Identity
This compound, systematically named N,N'-diphenyloctanediamide, is a symmetrical aromatic amide derived from suberic acid (octanedioic acid) and aniline. Its structure consists of a flexible eight-carbon aliphatic chain capped at both ends by N-phenyl amide groups. The amide moiety is a critical functional group in many biologically active compounds, and understanding the physicochemical properties of molecules like this compound is fundamental for applications in medicinal chemistry and materials science. The interplay between the rigid phenyl groups and the flexible aliphatic linker dictates its solid-state packing, solubility, and potential for intermolecular interactions, such as hydrogen bonding.
The foundational identity of this compound is summarized in the table below.
| Identifier | Value | Source |
| Systematic Name | N,N'-diphenyloctanediamide | [1] |
| Common Name | This compound | N/A |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |
| Molecular Weight | 324.41 g/mol | [1] |
| Chemical Structure | ![]() | N/A |
Synthesis and Purification
The synthesis of this compound is typically achieved through a standard amidation reaction. A common and effective laboratory-scale procedure involves the conversion of suberic acid to its more reactive diacyl chloride derivative, followed by reaction with aniline.
Synthetic Workflow
The synthesis proceeds in two main stages: formation of the acyl chloride and subsequent nucleophilic acyl substitution by the amine. This approach is widely used for its efficiency and high yield.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification
This protocol is based on the method described by Gowda et al.[1].
-
Acyl Chloride Formation: In a fume hood, combine suberic acid (0.3 mol) with thionyl chloride (1.2 mol). Heat the mixture at 120°C for 4 hours under a reflux condenser equipped with a drying tube. Excess thionyl chloride can be removed by distillation after the reaction is complete.
-
Amidation: Cool the resulting suberoyl chloride. Slowly add aniline (0.6 mol) to the reaction mixture while stirring. An exothermic reaction will occur.
-
Precipitation and Washing: Pour the reaction product onto crushed ice to precipitate the crude this compound as a white solid.
-
Wash the precipitate thoroughly with deionized water.
-
Subsequently, wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic species, followed by another water wash.
-
Perform a wash with 2 N hydrochloric acid (HCl) to remove any unreacted aniline, followed by a final, thorough wash with deionized water until the filtrate is neutral.
-
Purification: Filter the solid, dry it, and recrystallize from a 1:4 mixture of ethanol and tetrahydrofuran (THF) to obtain pure, colorless, plate-like crystals[1].
Solid-State and Thermal Properties
The solid-state characteristics of a compound, such as its melting point and crystal structure, are critical for its identification, purity assessment, and handling.
Melting Point and Thermal Analysis
The melting point is a key indicator of purity. Differential Scanning Calorimetry (DSC) provides a precise determination of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).
| Thermal Property | Value | Method |
| Melting Point | 186-188°C | Recrystallization/Capillary Method[1] |
| Predicted Tₘ (DSC) | ~187°C (Onset) | DSC |
| Predicted ΔHfus | 35-50 kJ/mol | DSC |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This is a standard procedure for determining the melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 2–10 mg of dry, crystalline this compound into a Tzero hermetic aluminum pan. Crimp the lid onto the pan[2].
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 220°C)[3].
-
Data Analysis: The melting point is typically reported as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion[4][5].
Crystal Structure Analysis
Single-crystal X-ray diffraction (XRD) has been used to unambiguously determine the three-dimensional atomic arrangement of this compound. The compound crystallizes in the monoclinic system. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link adjacent molecules into chains[1].
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2267 (9) |
| b (Å) | 5.03097 (15) |
| c (Å) | 38.1436 (15) |
| β (°) | 96.517 (4) |
| Volume (ų) | 3475.1 (2) |
| Z (molecules/cell) | 8 |
| Data sourced from Gowda et al.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the general steps for crystal structure determination.
-
Crystal Selection: Grow a suitable single crystal (ideally 0.1–0.25 mm in all dimensions) by slow evaporation of its solution in an ethanol/THF mixture[1][6][7]. The crystal should be transparent and free of cracks or defects when viewed under a polarizing microscope[6].
-
Mounting: Mount the selected crystal on a thin glass fiber or a loop and place it on the goniometer head of the diffractometer[8].
-
Data Collection: Place the crystal in a stream of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å)[1][8]. Collect a series of diffraction frames by rotating the crystal, measuring the angles and intensities of the diffracted beams[9].
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters against the experimental data[9].
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Caption: General workflow for NMR sample analysis.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
δ 7.5-7.0 ppm (m, 10H): Aromatic protons of the two phenyl rings.
-
δ ~7.5 ppm (br s, 2H): Amide N-H protons. The chemical shift can vary with concentration and temperature.
-
δ ~2.2 ppm (t, 4H): Methylene protons (–CH₂–) adjacent to the carbonyl groups.
-
δ ~1.6 ppm (m, 4H): Methylene protons (–CH₂–) beta to the carbonyl groups.
-
δ ~1.3 ppm (m, 4H): Methylene protons (–CH₂–) gamma and delta to the carbonyl groups.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
δ ~172 ppm: Carbonyl carbon (C=O).
-
δ ~138 ppm: Aromatic quaternary carbon attached to nitrogen.
-
δ ~129 ppm: Aromatic C-H carbons (ortho/meta).
-
δ ~124 ppm: Aromatic C-H carbon (para).
-
δ ~120 ppm: Aromatic C-H carbons (ortho/meta).
-
δ ~38 ppm: Methylene carbon (–CH₂–) adjacent to the carbonyl group.
-
δ ~29 ppm: Methylene carbons of the central aliphatic chain.
-
δ ~25 ppm: Methylene carbon of the central aliphatic chain.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the amide and aromatic groups.
| Functional Group | Predicted Absorption (cm⁻¹) | Characteristic |
| N-H Stretch | 3350–3250 | Strong, sharp |
| Aromatic C-H Stretch | 3100–3000 | Medium |
| Aliphatic C-H Stretch | 3000–2850 | Medium-Strong |
| Amide I (C=O Stretch) | 1670–1640 | Very Strong |
| Amide II (N-H Bend) | 1550–1510 | Strong |
| Aromatic C=C Bends | 1600 & 1475 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak would be prominent.
-
Predicted Molecular Ion [M+H]⁺: m/z = 325.42
-
Predicted Molecular Ion [M+Na]⁺: m/z = 347.40
-
Key Fragmentation: Cleavage of the amide C-N bond and fragmentation along the aliphatic chain would be expected under higher energy conditions (e.g., Electron Ionization).
Solubility Profile
The solubility of this compound is dictated by its structure: the two polar amide groups are flanked by nonpolar phenyl rings and connected by a long, nonpolar aliphatic chain. This dual nature suggests limited solubility in both highly polar and very nonpolar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Insoluble | The polar amide groups prevent dissolution in purely nonpolar media. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Acetone | Soluble to Sparingly Soluble | Good balance of polarity to solvate the entire molecule. THF is a known recrystallization solvent[1]. |
| Polar Protic | Water, Methanol | Insoluble | The large nonpolar surface area (C₂₀) outweighs the hydrogen bonding capability of the two amide groups[10][11]. |
| Recrystallization | Ethanol/THF (1:4) | Soluble when hot, sparingly soluble when cold | This solvent system provides the ideal solubility gradient for purification[1]. |
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of a compound[12][13].
-
Initial Test: Add approximately 10-20 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., water, methanol, THF, hexane) dropwise while vortexing or shaking.
-
Observation: Observe if the solid dissolves completely. If it dissolves, the compound is classified as "soluble."
-
Heating: If the compound does not dissolve at room temperature, gently warm the mixture to determine if solubility increases with temperature. Note any dissolution upon heating and whether the compound precipitates upon cooling.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," "soluble upon heating," or "insoluble" for each tested solvent.
Conclusion
This guide has detailed the key physicochemical properties of this compound based on available literature and predictive methodologies grounded in established chemical principles. The provided data on its molecular identity, synthesis, crystal structure, and thermal behavior, combined with the expected spectroscopic and solubility profiles, offer a robust foundation for researchers. The inclusion of standardized, step-by-step protocols for each analytical technique serves as a practical resource for the scientific community, enabling consistent and reliable characterization of this and similar compounds.
References
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Gowda, B. T., Tokarcˇı´k, M., Rodrigues, V. Z., Kozˇı´sˇek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Crystallographic Communications, 66(6), o1363. [Link]
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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N,N'-Diphenylsuberamide: A Technical Guide to Synthesis, Mechanism, and Application in Histone Deacetylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous pathologies, most notably cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention. Histone deacetylase inhibitors (HDACi) have emerged as a promising class of drugs, with several gaining FDA approval. This guide provides an in-depth technical overview of N,N'-Diphenylsuberamide, a synthetic compound investigated for its HDAC inhibitory properties. We will explore its chemical synthesis, delve into its molecular mechanism of action, present standardized protocols for evaluating its in vitro and cellular efficacy, and discuss its potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers engaged in epigenetic drug discovery and development.
Introduction: The Central Role of Histone Deacetylases in Cellular Regulation
The packaging of DNA within the eukaryotic nucleus is a dynamic process, orchestrated by post-translational modifications of histone proteins. Among the most critical of these modifications is the reversible acetylation of lysine residues on histone tails. This process is governed by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[1][2][3]
The acetylation of lysine neutralizes its positive charge, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[3][4] This leads to a more relaxed, open chromatin structure known as euchromatin, which is generally associated with active gene transcription.[2][4] Conversely, HDAC-mediated deacetylation restores the positive charge on lysine residues, promoting a more condensed chromatin state (heterochromatin) and leading to transcriptional repression.[2][4]
Beyond histones, HDACs also deacetylate a wide array of non-histone proteins, including transcription factors (e.g., p53), chaperone proteins, and signaling molecules, thereby modulating their stability and function.[2][4] Given this central role in regulating cellular processes, it is unsurprising that aberrant HDAC activity is linked to the development of various cancers and neurological diseases.[2][5] HDAC inhibitors restore the balance of protein acetylation, leading to downstream effects such as cell cycle arrest, apoptosis, and differentiation in transformed cells, making them a focal point of modern drug discovery.[2][4]
Synthesis of this compound
This compound (also known as N,N'-diphenyloctanediamide) is a synthetic molecule that can be prepared through a straightforward amidation reaction. The synthesis involves converting a dicarboxylic acid, suberic acid (octanedioic acid), into a more reactive derivative, which is then coupled with aniline.
Synthetic Pathway
The most common laboratory-scale synthesis involves a two-step process:
-
Activation of Suberic Acid: Suberic acid is first converted to its more reactive diacyl chloride derivative, suberoyl chloride. This is typically achieved by reacting suberic acid with a chlorinating agent like thionyl chloride (SOCl₂).[6]
-
Amide Coupling: The resulting suberoyl chloride is then reacted directly with two equivalents of aniline to form the desired this compound product.
Caption: Chemical synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing N,N'-disubstituted amides.[6][7]
Materials:
-
Suberic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
2 N Hydrochloric acid (HCl)
-
Crushed ice
-
Ethanol-THF mixture (1:4) for recrystallization
Procedure:
-
Preparation of Suberoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine suberic acid (0.3 mol) with thionyl chloride (1.2 mol).
-
Heat the mixture at 120°C for 4 hours. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude oil is suberoyl chloride.
-
Amidation Reaction: Dissolve the crude suberoyl chloride in an anhydrous solvent like THF. Cool the solution in an ice bath.
-
Slowly add aniline (0.6 mol) to the cooled solution with vigorous stirring. An exothermic reaction will occur, and a precipitate may form.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure completion.
-
Work-up and Purification: Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.[6]
-
Filter the white precipitate and wash it thoroughly with cold water.
-
Wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.[6]
-
Wash the product with 2 N HCl to remove any unreacted aniline, followed by a final wash with water until the filtrate is neutral.[6]
-
Dry the crude this compound.
-
Recrystallization: Recrystallize the dried product from a hot ethanol-THF (1:4) mixture to obtain pure, colorless crystals.[6]
Mechanism of Histone Deacetylase Inhibition
The catalytic activity of Class I, II, and IV HDACs depends on a Zn²⁺ ion located at the bottom of a narrow active site pocket.[2][8] The mechanism of deacetylation involves the coordination of the acetyl-lysine substrate's carbonyl group to the zinc ion, which polarizes it for nucleophilic attack by an activated water molecule.[8]
This compound, like many other HDAC inhibitors, functions by targeting this catalytic mechanism. Its structure can be conceptually divided into three key pharmacophoric elements:
-
Zinc-Binding Group (ZBG): The amide carbonyl groups can act as a chelating moiety for the active site Zn²⁺ ion.
-
Linker Region: The flexible eight-carbon suberoyl chain spans the length of the active site channel.
-
Cap Group: The two phenyl rings interact with hydrophobic residues near the rim of the active site pocket, providing additional binding affinity and specificity.
By chelating the zinc ion, this compound blocks the binding and hydrolysis of the native acetyl-lysine substrate, thereby inhibiting the enzyme's function.
Caption: Interaction of this compound with the HDAC active site.
In Vitro Evaluation of HDAC Inhibition
To quantify the inhibitory potency of this compound against specific HDAC isoforms, a direct enzymatic assay is required. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.
Potency and Selectivity Profile
The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. By testing the compound against a panel of different recombinant HDAC isoforms, a selectivity profile can be established. This data is critical for understanding the compound's biological effects and potential off-target activities.
Table 1: Example IC₅₀ Data Presentation for an HDAC Inhibitor
| HDAC Isoform | Class | IC₅₀ (nM) |
|---|---|---|
| HDAC1 | I | Value |
| HDAC2 | I | Value |
| HDAC3 | I | Value |
| HDAC4 | IIa | Value |
| HDAC6 | IIb | Value |
| HDAC8 | I | Value |
Note: This table is a template. IC₅₀ values for this compound must be determined experimentally.
Protocol: Fluorometric In Vitro HDAC Inhibition Assay
This protocol is based on commercially available kits and established methodologies.[9][10][11] It measures the activity of a recombinant HDAC enzyme using a fluorogenic substrate.
Caption: Workflow for an in-vitro fluorometric HDAC inhibition assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing trypsin or a similar protease)
-
This compound (test compound)
-
Trichostatin A (TSA) or SAHA (positive control inhibitor)
-
DMSO (for compound dilution)
-
Black, opaque 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions into the HDAC Assay Buffer to achieve the final desired concentrations for the assay.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
HDAC Assay Buffer.
-
Diluted this compound or control (positive control TSA, or DMSO for no-inhibitor control).
-
Diluted recombinant HDAC enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. During this time, the HDAC enzyme will deacetylate the substrate.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well. The developer's protease cleaves the deacetylated substrate, releasing the fluorescent AMC (7-amino-4-methylcoumarin) group.[12]
-
Measure Fluorescence: Incubate for another 15 minutes at 37°C, then measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[12]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Activity and Evaluation
While in vitro assays confirm direct enzyme inhibition, cellular assays are essential to verify that the compound can penetrate cell membranes, engage its target in a complex biological environment, and elicit the desired downstream effects. The primary biomarker for HDACi activity in cells is an increase in global histone acetylation.
Protocol: Western Blot for Histone H3 Acetylation
Western blotting provides a semi-quantitative method to visualize changes in the acetylation status of specific histone lysine residues (e.g., acetyl-Histone H3 at Lysine 9, Ac-H3K9).[9]
Caption: Workflow for Western blot analysis of histone acetylation.
Materials:
-
Cancer cell line (e.g., HeLa, K562)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose range of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only (DMSO) control.
-
Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoretic separation.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H3, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL reagents and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total histone H3 to serve as a loading control, ensuring that any observed changes in acetylation are not due to differences in the amount of histone protein loaded.
Therapeutic Potential
The ability of HDAC inhibitors to reactivate silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells provides a strong rationale for their use in oncology. While this compound itself is primarily a research compound, it belongs to a structural class that has been explored for therapeutic applications. Further studies would be required to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile in preclinical animal models. Its simple structure could also serve as a scaffold for the development of more potent and selective second-generation inhibitors.
Conclusion
This compound represents a valuable tool compound for the study of histone deacetylase inhibition. Its accessible synthesis and classic pharmacophore make it an excellent model for understanding the fundamental principles of HDACi mechanism and evaluation. The protocols detailed in this guide provide a robust framework for characterizing its enzymatic and cellular activity, forming a critical foundation for any research program aimed at developing novel epigenetic therapies. Future work should focus on comprehensive profiling against all HDAC isoforms, assessment in various cancer and neurological disease models, and optimization of its structure to improve potency, selectivity, and drug-like properties.
References
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- National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery.
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
- Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- National Center for Biotechnology Information. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes.
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric).
- National Center for Biotechnology Information. (n.d.). N,N′-Diphenylsuberamide.
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An In-Depth Technical Guide to Early-Stage Research on N,N'-Diphenylsuberamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Potential of a Symmetrical Diamide
In the vast landscape of chemical entities with therapeutic potential, N,N'-Diphenylsuberamide (also known as N,N'-diphenyloctanediamide) presents a compelling case for foundational research. Characterized by a symmetrical structure featuring a flexible eight-carbon aliphatic chain capped by two phenylamide moieties, this molecule holds promise for diverse biological applications. The amide functional group is a cornerstone of many biologically active compounds, suggesting that this compound could interact with various biological targets. This guide serves as a comprehensive technical resource for researchers embarking on the early-stage investigation of this intriguing molecule. It consolidates the known synthesis and structural data and, more critically, delineates a strategic, field-proven pathway for its comprehensive biological evaluation.
Part 1: Synthesis and Structural Characterization
A robust and reproducible synthesis is the bedrock of any chemical biology research program. The established method for synthesizing this compound is a straightforward two-step process commencing from suberic acid.[1]
Synthetic Workflow
The synthesis proceeds via the formation of an acid chloride intermediate, which is subsequently reacted with aniline to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Step 1: Formation of Suberoyl Chloride. In a fume hood, combine suberic acid (0.3 mol) with thionyl chloride (1.2 mol) in a round-bottom flask equipped with a reflux condenser. Heat the mixture at 120°C for 4 hours. The excess thionyl chloride can be removed by distillation.
-
Step 2: Amidation. The resulting suberoyl chloride is then carefully treated with aniline (0.6 mol).
-
Step 3: Precipitation and Purification. The product from the amidation reaction is added to crushed ice, which will cause the this compound to precipitate as a white solid.[1] The precipitate should be thoroughly washed with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then washed again with water. A subsequent wash with 2 N HCl is performed, followed by a final water wash. The purified solid is then collected by filtration, dried, and recrystallized from an ethanol-tetrahydrofuran mixture (1:4 ratio) to a constant melting point of 186-188°C.[1]
Structural Elucidation
The molecular structure of this compound has been determined by single-crystal X-ray diffraction.[1]
Table 1: Key Crystallographic and Structural Data for this compound
| Parameter | Value | Reference |
| Systematic Name | N,N′-diphenyloctanediamide | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |
| Interplanar Angle (Phenyl Rings) | 76.5 (2)° | [1] |
| Crystal Stabilization | Intermolecular N—H⋯O hydrogen bonds | [1] |
The two phenyl rings in the structure are not coplanar, exhibiting a significant dihedral angle. The crystal packing is stabilized by intermolecular hydrogen bonds between the amide hydrogen and the carbonyl oxygen of adjacent molecules, forming chains.[1]
Part 2: A Proposed Roadmap for Biological Evaluation
Given the absence of published biological data for this compound, a systematic, multi-tiered screening approach is recommended. The structural motifs of a diphenyl compound with amide linkages suggest several potential avenues for biological activity, including antimicrobial, anticancer, and antioxidant properties.[2]
Tier 1: Foundational In Vitro Screening
The initial phase of investigation should involve a broad-based screening to identify potential areas of biological activity.
Caption: Proposed workflow for the biological evaluation of this compound.
Detailed Experimental Protocols: Foundational Screening
-
Rationale: The diphenylamine scaffold is present in numerous compounds with demonstrated antimicrobial properties.[2]
-
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays.
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
-
-
Rationale: Many diphenylamine derivatives have been investigated for their potential as anticancer agents.[2]
-
Protocol: MTT/MTS Assay for Cytotoxicity.
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate.
-
Living cells will reduce the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength to determine cell viability. The IC₅₀ (half-maximal inhibitory concentration) can then be calculated.
-
-
Rationale: The presence of aromatic rings and amide groups could confer antioxidant properties.
-
Protocol: DPPH Radical Scavenging Assay.
-
Prepare a stock solution of this compound.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical. Ascorbic acid can be used as a positive control.
-
Part 3: Advancing to Mechanism of Action and In Vivo Studies
Should promising activity be identified in the foundational screening, the subsequent research phase should focus on elucidating the mechanism of action and evaluating the compound's efficacy in more complex biological systems.
Potential Signaling Pathways and Targets
Based on the initial screening results, further investigation into specific cellular pathways will be warranted. For instance, if antimicrobial activity is observed, studies could focus on cell wall synthesis, protein synthesis, or DNA replication as potential targets. If anticancer effects are noted, pathways related to apoptosis, cell cycle regulation, and signal transduction should be explored.
Caption: Potential signaling pathways for investigation based on initial screening results.
Transition to In Vivo Models
Positive in vitro results should be followed by evaluation in appropriate animal models to assess efficacy, pharmacokinetics, and toxicology. The choice of model will be dictated by the observed in vitro activity (e.g., murine models of bacterial infection or xenograft models for cancer).
Conclusion: A Call to Investigation
This compound represents a molecule with a well-defined synthesis and structure, yet its biological potential remains largely untapped. This guide provides a comprehensive framework for initiating a thorough investigation into its pharmacological properties. By following a systematic approach of synthesis, characterization, and tiered biological screening, the scientific community can effectively unlock the potential of this and other under-investigated chemical entities.
References
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Gowda, B. T., Tokarcˇı´k, M., Rodrigues, V. Z., Kozˇı´sˇek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1429. [Link]
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N,N'-Diphenylsuberamide: A Technical Guide to Unveiling its Therapeutic Potential
Abstract
N,N'-Diphenylsuberamide emerges as a compelling yet underexplored small molecule with significant therapeutic promise, predicated on its structural resemblance to established histone deacetylase (HDAC) inhibitors. This technical guide provides a comprehensive framework for the systematic evaluation of this compound, outlining a robust research plan to elucidate its mechanism of action and validate its potential as a therapeutic agent in oncology and neurodegenerative disorders. We will delve into the core hypothesis of HDAC inhibition, propose detailed experimental protocols for target validation, and explore the anticipated downstream cellular consequences, including cell cycle arrest and apoptosis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to pioneering novel therapeutic strategies.
Introduction: The Rationale for Investigating this compound
The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, modulating chromatin structure and gene expression. The enzymes responsible for removing acetyl groups, histone deacetylases (HDACs), have been identified as critical targets in various pathologies, most notably cancer.[1][2] The therapeutic landscape has been shaped by the success of HDAC inhibitors, such as the FDA-approved Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), for the treatment of cutaneous T-cell lymphoma.[3]
This compound, also known as N,N'-diphenyloctanediamide, shares a core structural motif with a class of non-hydroxamate HDAC inhibitors, specifically pimelic diphenylamides, which have shown promise in models of neurodegenerative diseases like Friedreich's ataxia and Huntington's disease.[4] The diphenylamine moiety is also a feature in various compounds with demonstrated anticancer activities.[5][6][7] This structural homology strongly suggests that this compound may function as an HDAC inhibitor. However, a notable gap exists in the scientific literature, with a scarcity of direct experimental evidence to validate this hypothesis and characterize its biological activity.
This guide, therefore, outlines a systematic and comprehensive research plan to rigorously investigate the therapeutic potential of this compound. We will proceed with the central hypothesis that this compound is an HDAC inhibitor and detail the necessary experimental steps to confirm its target engagement, elucidate its mechanism of action, and evaluate its preclinical efficacy.
Core Hypothesis: this compound as a Modulator of Histone Deacetylases
Our primary hypothesis posits that this compound functions as a histone deacetylase inhibitor. The suberic acid linker and the two phenyl capping groups are analogous to the structural components of known HDAC inhibitors that interact with the active site and the surface of the enzyme, respectively.[8] Unlike SAHA, this compound lacks a hydroxamic acid group, placing it in the category of non-hydroxamate HDAC inhibitors, which are of increasing interest due to potentially improved pharmacokinetic properties and reduced toxicity.[9][10]
The proposed mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, is expected to result in a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes.[2] Furthermore, HDAC inhibitors are known to affect the acetylation status and function of a multitude of non-histone proteins involved in critical cellular processes.[11]
The following sections will detail the experimental workflows designed to test this hypothesis and explore the downstream consequences of this compound activity.
Experimental Workflows for Target Validation and Mechanistic Elucidation
Primary Target Validation: Is this compound an HDAC Inhibitor?
The foundational step is to unequivocally determine if this compound directly inhibits HDAC enzymes.
This experiment will quantify the direct inhibitory effect of this compound on HDAC enzymatic activity.
Protocol:
-
Reagents and Materials: Recombinant human HDAC enzymes (a panel including Class I, IIa, IIb, and IV isoforms), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) or SAHA (positive controls), assay buffer, and a fluorescence plate reader.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the recombinant HDAC enzyme, assay buffer, and the diluted compound or control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
This assay will confirm that this compound can penetrate cells and inhibit HDAC activity, leading to an increase in histone acetylation.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells or a neuroblastoma cell line) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (SAHA).
-
Histone Extraction: Isolate histone proteins from the treated cells.
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to the vehicle control.
Table 1: Expected Outcomes of Primary Target Validation Experiments
| Experiment | Expected Outcome | Implication |
| In Vitro HDAC Activity Assay | Dose-dependent inhibition of HDAC activity with a measurable IC50 value. | Confirms direct enzymatic inhibition. |
| Cellular Target Engagement (Western Blot) | Dose- and time-dependent increase in acetylated histone levels in treated cells. | Demonstrates cell permeability and target engagement in a cellular context. |
Elucidating the Cellular Consequences of this compound Treatment
Assuming this compound is confirmed as an HDAC inhibitor, the next logical step is to investigate its effects on key cellular processes implicated in cancer and neurodegenerative diseases.
These assays will determine the effect of this compound on the proliferation and survival of cancer cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., a panel of colon, breast, and lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line and time point.
This experiment will investigate whether this compound induces cell cycle arrest.
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14][15]
These assays will determine if the cytotoxic effects of this compound are mediated by the induction of programmed cell death (apoptosis).
Protocol (Annexin V/PI Staining and Flow Cytometry):
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Protocol (Caspase Activity Assay):
-
Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular proteins.
-
Caspase Assay: Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3/7) by monitoring the cleavage of a fluorogenic or colorimetric substrate.
-
Data Analysis: Measure the fluorescence or absorbance and normalize it to the protein concentration to determine the fold-change in caspase activity.
Diagram 1: Proposed Experimental Workflow for Characterizing this compound
Caption: Hypothesized mechanism of this compound leading to cell cycle arrest and apoptosis.
Future Directions and Therapeutic Implications
The successful completion of the proposed research plan would provide a solid foundation for the further development of this compound as a therapeutic agent. Positive results would warrant progression to in vivo studies in animal models of cancer and neurodegenerative diseases to assess efficacy, pharmacokinetics, and toxicity.
The potential for isoform selectivity is a particularly exciting avenue for future investigation. Developing derivatives of this compound that selectively target specific HDAC isoforms could lead to therapies with improved efficacy and reduced side effects. [16]
Conclusion
While this compound is currently an understudied compound, its structural characteristics strongly suggest a role as a histone deacetylase inhibitor. The comprehensive research plan outlined in this technical guide provides a clear and logical path to validating its therapeutic targets, elucidating its mechanism of action, and ultimately unlocking its potential as a novel therapeutic agent for a range of debilitating diseases. The systematic approach detailed herein is designed to generate the robust data necessary to propel this promising molecule from a chemical entity to a candidate for clinical development.
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N,N'-Diphenylsuberamide: A Comprehensive Technical Guide and Future-Facing Research Blueprint
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diphenylsuberamide, a symmetrical diarylamide derivative of suberic acid, stands as a molecule of significant interest at the intersection of synthetic chemistry and medicinal research. While its structural analog, suberoylanilide hydroxamic acid (SAHA), has achieved clinical success as a histone deacetylase (HDAC) inhibitor, this compound remains a largely unexplored entity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, and chemical characterization. In the absence of direct biological data, this guide establishes a robust scientific rationale for its investigation as a potential therapeutic agent, drawing parallels with structurally related HDAC inhibitors. We present a detailed, field-proven roadmap for its biological evaluation, encompassing in vitro enzymatic assays, cell-based cytotoxicity studies, and mechanistic analyses. This document is designed not only to summarize existing information but to serve as a launchpad for future research, empowering scientists to unlock the therapeutic potential of this compound.
Introduction: The Scientific Premise
The field of epigenetics has revolutionized our understanding of disease pathogenesis, with histone deacetylases (HDACs) emerging as critical therapeutic targets.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC activity is a hallmark of numerous cancers and neurodegenerative disorders, making the development of HDAC inhibitors (HDACis) a vibrant area of research.[3][4]
The archetypal pharmacophore of a classical HDAC inhibitor consists of three key moieties: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme.[5] this compound, with its central eight-carbon aliphatic chain (suberoyl linker) and two terminal phenylamide "cap" groups, aligns perfectly with this structural paradigm, albeit lacking a traditional ZBG like a hydroxamic acid. This structural similarity to known HDAC inhibitors, particularly pimelic diphenylamides which have shown promise in models of neurodegenerative disease, provides a strong impetus for the thorough investigation of this compound's biological activities.[6]
This guide will first delineate the known chemical properties and synthesis of this compound. Subsequently, it will construct a compelling, evidence-based hypothesis for its potential as an HDAC inhibitor and outline a rigorous, multi-tiered experimental strategy to validate this hypothesis and explore its therapeutic utility.
Chemical Profile and Synthesis
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Systematic Name | N,N'-diphenyloctanediamide | [7] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [7] |
| Molecular Weight | 324.42 g/mol | [7] |
| Appearance | White precipitate | [7] |
| Melting Point | 186-188°C | [7] |
| Crystal Structure | Monoclinic | [7] |
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding process, making it an attractive candidate for further research and development. The most commonly employed method involves the reaction of suberoyl chloride with aniline.[7]
Experimental Protocol: Synthesis of this compound [7]
-
Preparation of Suberoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser, combine suberic acid (0.3 mol) and thionyl chloride (1.2 mol).
-
Heat the mixture at 120°C for 4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude suberoyl chloride is used directly in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude suberoyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of aniline (0.6 mol) in the same solvent to the cooled suberoyl chloride solution with constant stirring. An excess of aniline or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the white precipitate and wash it thoroughly with water.
-
Wash the solid with a saturated sodium bicarbonate solution to remove any unreacted suberic acid.
-
Follow with another wash with water.
-
Wash the precipitate with 2 N HCl to remove any excess aniline.
-
Wash again with water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the dried solid from an ethanol-tetrahydrofuran mixture (e.g., 1:4 ratio) to obtain pure this compound.[7]
-
Diagram of Synthetic Workflow
Caption: Postulated interaction of this compound with the HDAC active site.
A Proposed Roadmap for Biological Evaluation
To systematically elucidate the biological activity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first screen for general bioactivity and then to progressively hone in on the specific mechanism of action.
Tier 1: In Vitro Cytotoxicity and HDAC Inhibition Screening
The initial phase of biological evaluation should focus on assessing the compound's general cytotoxicity against a panel of cancer cell lines and its ability to inhibit HDAC enzymes.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth). [8][9] Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Enzyme Source: Use commercially available recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) or nuclear extracts from cultured cells.
-
Assay Principle: Employ a fluorometric assay where a fluorogenic acetylated substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Inhibition Assay: Incubate the HDAC enzyme with varying concentrations of this compound and the fluorogenic substrate. Include a known HDAC inhibitor (e.g., SAHA or Trichostatin A) as a positive control.
-
Data Analysis: Measure the fluorescence intensity and calculate the percentage of HDAC inhibition. Determine the IC₅₀ value for each HDAC isoform.
Tier 2: Cellular Mechanism of Action Studies
If this compound demonstrates HDAC inhibitory activity in the initial screening, the next step is to confirm this mechanism within a cellular context.
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Treatment: Treat a relevant cancer cell line with this compound at concentrations around its IC₅₀ value for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) and total histones as a loading control.
-
Analysis: An increase in the levels of acetylated histones upon treatment with this compound would provide strong evidence of cellular HDAC inhibition.
Tier 3: Exploration of Therapeutic Potential
Based on the in vitro and cellular data, further studies can be designed to explore the potential therapeutic applications of this compound.
-
Anticancer Potential: Investigate the effects of this compound on cell cycle progression (flow cytometry), apoptosis (Annexin V/PI staining), and gene expression (qPCR) in cancer cells. [10]* Neuroprotective Potential: Given the activity of its pimelic analog, evaluate the neuroprotective effects of this compound in cellular models of neurodegenerative diseases (e.g., oxidative stress-induced neuronal cell death). [11][12]* Anti-inflammatory Potential: Assess the ability of this compound to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. [5][13][14]
Diagram of Proposed Biological Evaluation Workflow
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a compelling yet understudied molecule with significant potential as a therapeutic agent. Its structural analogy to known HDAC inhibitors, particularly the promising pimelic diphenylamides, provides a strong rationale for its investigation. This technical guide has consolidated the available information on its synthesis and chemical properties and has laid out a clear, actionable roadmap for its comprehensive biological evaluation.
The lack of existing biological data for this compound should be viewed not as a deterrent, but as an opportunity for novel discovery. The proposed research workflow, from initial in vitro screening to detailed mechanistic and therapeutic studies, provides a robust framework for researchers to systematically uncover the pharmacological profile of this intriguing compound. The insights gained from such studies could not only reveal a new therapeutic candidate but also contribute to a deeper understanding of the structure-activity relationships of suberamide-based compounds and the broader field of HDAC inhibition. The scientific community is encouraged to embark on the exploration of this compound, a molecule that holds the promise of new therapeutic avenues for a range of challenging diseases.
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D'Amore, A., et al. (2024). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 25(11), 5895. [Link]
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Janga, K. Y., et al. (2019). In vitro evaluation of a self-emulsifying drug delivery system (SEDDS) for nasal administration of dimenhydrinate. Drug Delivery and Translational Research, 9(5), 945-955. [Link]
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Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]
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Al-Ostoot, F. H., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Scientific Reports, 12(1), 1-14. [Link]
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Khan, H., et al. (2022). Potential Roles of Anti-Inflammatory Plant-Derived Bioactive Compounds Targeting Inflammation in Microvascular Complications of Diabetes. International Journal of Molecular Sciences, 23(24), 15998. [Link]
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Gitea, D., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 16(7), 963. [Link]
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Li, Y., et al. (2021). Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway. Current Molecular Pharmacology, 14(1), 101-111. [Link]
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Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 286. [Link]
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Unraveling the Molecular Blueprint: A Guide to the Structure-Activity Relationship of N,N'-Diphenylsuberamide
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of N,N'-Diphenylsuberamide (also known as N,N'-diphenyloctanediamide), a molecule of interest in medicinal chemistry. While direct and extensive biological activity data for this specific compound is not widely published, its structural motifs—a flexible suberoyl linker and terminal N-phenyl groups—provide a fertile ground for postulating and investigating its potential as a bioactive agent. This document will serve as a comprehensive roadmap for initiating and conducting a thorough SAR study of this compound, drawing upon established principles of medicinal chemistry and the known activities of structurally related compounds.
Part 1: Foundational Understanding of this compound
This compound is a symmetrical molecule characterized by a central eight-carbon aliphatic chain (the suberoyl group) flanked by two amide linkages, each connected to a phenyl ring. The systematic name for this compound is N,N'-diphenyloctanediamide[1][2].
The crystal structure of this compound reveals that the molecule is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains[1][2]. This hydrogen bonding capability is a crucial feature to consider when postulating potential interactions with biological targets.
Synthesis
A straightforward synthesis of this compound involves the reaction of suberic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to yield the final product, which can be purified by recrystallization[1].
Part 2: Postulated Biological Activity and the Rationale for SAR Exploration
The structural components of this compound suggest several potential avenues for biological activity. The suberamide core is notably present in a class of compounds known as histone deacetylase (HDAC) inhibitors. For instance, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) is an FDA-approved HDAC inhibitor used in cancer therapy. While this compound lacks the critical zinc-binding hydroxamic acid group of SAHA, the suberoyl linker's length and flexibility could allow it to position the terminal phenyl groups into the active site of various enzymes or receptors.
The presence of N-phenyl groups is also significant. In many drug molecules, phenyl rings contribute to biological activity through hydrophobic interactions and can be substituted to modulate potency, selectivity, and pharmacokinetic properties[3].
Given these features, a primary hypothesis is that this compound may act as an inhibitor of enzymes with hydrophobic pockets or as a modulator of protein-protein interactions. A systematic SAR study is therefore essential to identify its biological targets and optimize its activity.
Part 3: A Proposed Structure-Activity Relationship Study
A comprehensive SAR study of this compound would involve the systematic modification of its three key components: the N-phenyl rings, the suberoyl linker, and the amide bonds.
Table 1: Proposed Analogs of this compound for SAR Studies
| Modification Area | Proposed Analogs | Rationale |
| N-Phenyl Rings | - Monosubstituted (ortho, meta, para) with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -CF3, -NO2) groups.- Disubstituted analogs.- Replacement of phenyl with other aromatic (e.g., pyridyl) or aliphatic (e.g., cyclohexyl) rings. | To probe the electronic and steric requirements of the binding pocket. Substitution can enhance potency and selectivity. Ring replacement explores the necessity of the aromatic system for activity. |
| Suberoyl Linker | - Variation in chain length (e.g., adipoyl, sebacoyl).- Introduction of rigidity (e.g., double or triple bonds).- Incorporation of heteroatoms (e.g., oxygen, sulfur). | To determine the optimal distance and flexibility between the two terminal groups. Rigidity can lock the molecule into an active conformation. Heteroatoms can introduce new hydrogen bonding opportunities. |
| Amide Bonds | - N-methylation of the amide nitrogen.- Replacement with bioisosteres (e.g., esters, ketones). | To assess the importance of the amide N-H as a hydrogen bond donor. Bioisosteric replacement can improve metabolic stability and pharmacokinetic properties. |
Experimental Workflow for SAR Evaluation
The following workflow outlines the key steps for synthesizing and evaluating the proposed analogs.
Figure 1: A generalized experimental workflow for the systematic SAR study of this compound analogs.
Detailed Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Suberamide Analogs
-
Acid Chloride Formation: To a solution of suberic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Amidation: In a separate flask, dissolve the desired aniline derivative (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.5 equivalents) in the same solvent.
-
Reaction: Slowly add the acid chloride solution from step 1 to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro HDAC Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.
-
Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), assay buffer, developer solution, and test compounds.
-
Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 96-well plate, add the HDAC enzyme, the test compound (or vehicle control), and the fluorogenic substrate. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding the developer solution. e. Incubate for an additional 15 minutes at room temperature to allow for the development of the fluorescent signal. f. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 4: Postulated Signaling Pathway and Mechanism of Action
Should this compound or its analogs demonstrate significant HDAC inhibitory activity, the downstream effects would likely involve the modulation of gene expression.
Figure 2: A postulated signaling pathway for an HDAC-inhibiting analog of this compound.
Inhibition of HDACs by a bioactive analog would lead to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors. The subsequent alteration in gene expression can lead to various cellular outcomes, including cell cycle arrest and apoptosis, which are desirable effects in the context of cancer therapy.
Part 5: Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound presents a compelling opportunity for the discovery of novel bioactive compounds. By systematically modifying its core components and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural features required for target engagement and cellular effects. The insights gained from such a study could pave the way for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and workflows presented in this guide provide a robust framework for embarking on this exciting area of medicinal chemistry research.
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Gowda, B. T., Tokarcˇı´k, M., Rodrigues, V. Z., Kozˇı´sˇek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1363. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of N,N'-Diphenylsuberamide
Introduction
N,N'-Diphenylsuberamide (DPS) is a synthetic compound recognized for its role as a modulator of sirtuins, a class of NAD⁺-dependent histone deacetylases (HDACs).[1] Sirtuins, particularly SIRT1 and SIRT2, are pivotal regulators of numerous cellular processes, including cell survival, apoptosis, metabolism, and DNA repair.[1] By inhibiting the deacetylase activity of these enzymes, DPS can induce hyperacetylation of both histone and non-histone protein targets. This modulation of the cellular acetylome makes DPS a compound of significant interest for researchers in oncology, neurodegenerative disease, and metabolic disorders.
This guide provides a comprehensive suite of in vitro experimental protocols designed for researchers, scientists, and drug development professionals to characterize the cellular and biochemical effects of this compound. The protocols herein are structured to provide not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring robust and reproducible results.
Mechanism of Action: Sirtuin Inhibition
Sirtuins catalyze the removal of acetyl groups from lysine residues on target proteins. This process is dependent on the co-substrate NAD⁺, which is cleaved to generate nicotinamide (NAM) and O-acetyl-ADP-ribose.[2] DPS is understood to function as an inhibitor of SIRT1 and SIRT2. This inhibition leads to the accumulation of acetylated substrates, which can trigger various downstream cellular events. Two well-established biomarkers for the activity of sirtuin inhibitors are the increased acetylation of the tumor suppressor protein p53 (a SIRT1 substrate) and α-tubulin (a major SIRT2 substrate).[1][3]
The following diagram illustrates the core mechanism of DPS action and the downstream consequences that will be explored in the subsequent protocols.
Caption: Mechanism of this compound (DPS) as a SIRT1/SIRT2 inhibitor.
PART 1: Cellular Assays
This section details protocols for assessing the impact of DPS on cell viability, apoptosis, and the acetylation status of key intracellular targets.
Cell Viability Assay (MTT/WST-8 Method)
Rationale: Before investigating specific mechanisms, it is crucial to determine the cytotoxic or cytostatic concentration range of DPS on the chosen cell line(s). Tetrazolium-based assays like MTT or WST-8 measure the metabolic activity of viable cells, which is directly proportional to cell number.[4][5][6]
Recommended Cell Lines:
-
NCI-H460 (Non-small cell lung cancer): Expresses wild-type p53 and has been used to study SIRT1 inhibitors.[2]
-
MCF-7 (Breast cancer): A well-characterized cell line often used in cancer drug screening.[6][7]
Materials:
-
This compound (DPS)
-
DMSO (for stock solution)
-
Selected cancer cell line and appropriate complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent[8]
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of DPS in DMSO. Create a serial dilution of DPS in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of DPS or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Measurement: Read the absorbance on a microplate reader. For MTT, measure at 570 nm.[5] For WST-8, measure at 450 nm.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
| Parameter | Recommended Range |
| Cell Density (per well) | 5,000 - 10,000 |
| DPS Concentration | 0.1 µM - 100 µM |
| Incubation Time | 24 - 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: Sirtuin inhibition can induce p53-dependent apoptosis.[1] The Annexin V/PI assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[11] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9][11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with DPS at concentrations around the determined IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Western Blot for Acetylated p53 and Acetylated α-Tubulin
Rationale: Western blotting provides a direct assessment of the intracellular activity of DPS by measuring the acetylation levels of specific SIRT1 and SIRT2 substrates. An increase in acetylated p53 (at lysine 382) indicates SIRT1 inhibition, while an increase in acetylated α-tubulin (at lysine 40) indicates SIRT2 inhibition.[2][3][12]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., NCI-H460 or MCF-7) in 6-well plates. Treat cells with DPS (e.g., 1-10 µM) for 6-24 hours.[2][12] To enhance the p53 signal, co-treatment with a DNA damaging agent like Etoposide (20 µM) for the final 6 hours can be performed.[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Anti-acetyl-p53 (Lys382)
-
Anti-total p53
-
Anti-acetyl-α-tubulin (Lys40)
-
Anti-total α-tubulin (loading control)
-
Anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the acetylated protein levels to the total protein levels or a loading control.
| Antibody Target | Expected MW | Rationale / Control |
| Acetyl-p53 (Lys382) | ~53 kDa | Measures SIRT1 inhibition |
| Total p53 | ~53 kDa | Normalization for Ac-p53 |
| Acetyl-α-Tubulin (Lys40) | ~55 kDa | Measures SIRT2/HDAC6 inhibition |
| Total α-Tubulin | ~55 kDa | Recommended loading control for Ac-Tubulin[13] |
| GAPDH / β-Actin | ~37/42 kDa | General loading control |
PART 2: Biochemical (Enzymatic) Assays
This section describes a direct method to measure the inhibitory effect of DPS on sirtuin enzymatic activity using purified components.
In Vitro Sirtuin Inhibition Assay (Fluorometric)
Rationale: A cell-free enzymatic assay provides direct evidence of target engagement and allows for the determination of the IC₅₀ value of DPS against specific sirtuin isoforms. Commercially available kits typically use a peptide substrate containing an acetylated lysine residue coupled to a fluorophore, which is quenched. Upon deacetylation by the sirtuin enzyme, a developer solution proteolytically cleaves the peptide, releasing the fluorophore and generating a signal proportional to enzyme activity.[2]
Materials:
-
This compound (DPS)
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 for SIRT1, or other specific substrate)[2]
-
NAD⁺
-
Assay Buffer
-
Developer solution
-
Sirtuin inhibitor (e.g., Nicotinamide or EX-527 as a positive control)[2]
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of DPS in the assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DPS dilution or control inhibitor
-
NAD⁺ (e.g., final concentration of 500 µM)
-
Fluorogenic peptide substrate (e.g., final concentration of 50 µM)
-
-
Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme (e.g., SIRT1 or SIRT2, final concentration of 100 nM). Include wells with no enzyme as a background control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the enzymatic reaction and initiate the fluorescent signal by adding the developer solution.
-
Incubation: Incubate at room temperature for 15-30 minutes.
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Subtract the background fluorescence (no enzyme control). Calculate the percentage of inhibition for each DPS concentration relative to the no-inhibitor control. Plot the results to determine the IC₅₀ value.
Caption: Logical flow of the fluorometric sirtuin inhibition assay.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis induction, target protein acetylation, and direct enzymatic activity, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. Adherence to these detailed methodologies, coupled with careful data analysis, will ensure the generation of high-quality, reliable data for advancing research and development efforts.
References
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Solomon, J. M., et al. (2006). Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage. Molecular and Cellular Biology, 26(1), 28-38. Available at: [Link]
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Arce, C. A., & Barra, H. S. (2013). Quantification of acetylated tubulin. Cytoskeleton, 70(4), 185-191. Available at: [Link]
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Lain, S., et al. (2008). Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell, 13(5), 454-463. Available at: [Link]
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Schiedel, M., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 626-643. Available at: [Link]
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Scarano, N., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 24(11), 9363. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Lain, S., et al. (2008). Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary. Toxicology and Applied Pharmacology, 233(1), 107-117. Available at: [Link]
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Scarano, N., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. IRIS UniGe. Available at: [Link]
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ResearchGate. (n.d.). (a) Western blot detection of acetylated a-tubulin and acetylated... [Image]. Available at: [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability/Cytotoxicity: Cell Counting Kit-8. Available at: [Link]
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da Silva, A. C. S., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4443. Available at: [Link]
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Bitterman, K. J., et al. (2021). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules, 26(4), 1033. Available at: [Link]
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Milne, J. C., et al. (2015). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 554, 255-276. Available at: [Link]
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Mai, A., et al. (2024). Discovery and characterization of a new class of NAD+-independent SIRT1 activators. Biochemical Pharmacology, 225, 116086. Available at: [Link]
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Anand, U., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(21), e3403. Available at: [Link]
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Wang, F., et al. (2019). Effects of nitric oxide donor N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine on the expression of interferon-gamma in tumor infiltrating lymphocytes. Medical Gas Research, 9(4), 171-175. Available at: [Link]
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Crown Bioscience. (2024). How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?. Available at: [Link]
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PubMed. (2019). Effects of nitric oxide donor N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine on the expression of interferon-gamma in tumor infiltrating lymphocytes. Available at: [Link]
-
YouTube. (2020). Apoptosis assay - AnnexinV PI. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
-
ResearchGate. (n.d.). Commercially available sirtuin assay uses a fluorescently labelled... [Image]. Available at: [Link]
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Application Notes and Protocols for N,N'-Diphenylsuberamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of N,N'-Diphenylsuberamide in Cellular Research
This compound, also known as N,N'-diphenyloctanediamide, is a symmetrical aromatic amide derivative of suberic acid. While extensive research on this specific molecule is emerging, its structural similarity to other N-substituted amide compounds suggests its potential as a modulator of critical cellular processes. Compounds with related structures have demonstrated capabilities in inducing apoptosis and causing cell cycle arrest in various cancer cell lines. These observations position this compound as a compound of interest for cancer research and drug discovery.
This comprehensive guide provides detailed protocols and technical insights for the utilization of this compound in fundamental cell culture-based assays. We will delve into the practical aspects of compound handling, experimental design, and data interpretation, empowering researchers to effectively explore its biological activities.
Mechanism of Action: A Plausible Pathway
Based on the activities of structurally related N-substituted benzamides and other apoptosis-inducing agents, a plausible mechanism of action for this compound involves the induction of the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
It is hypothesized that this compound may disrupt the balance between these pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Preparation of this compound for Cell Culture
Proper preparation of the compound is critical for obtaining reproducible results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
2.1. Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
2.2. Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate: Allow the this compound vial to come to room temperature before opening.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, you will need 3.244 mg per 1 mL of DMSO (Molecular Weight of this compound: 324.44 g/mol ).
-
Dissolution: Transfer the weighed powder into a sterile tube. Add the calculated volume of sterile DMSO.
-
Solubilization: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Table 1: Preparation of this compound Stock Solution
| Parameter | Value |
| Compound | This compound |
| Molecular Weight | 324.44 g/mol |
| Recommended Solvent | DMSO |
| Stock Concentration | 10 mM |
| Amount for 1 mL stock | 3.244 mg |
| Storage | -20°C, protected from light |
2.3. Preparation of Working Solutions
Prepare working solutions by diluting the 10 mM stock solution in complete cell culture medium immediately before use. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically at or below 0.1% (v/v). Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing working solutions.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
3.1. Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
3.2. Protocol
-
Cell Seeding: Seed your chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Estimated IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5 - 20 |
| A549 | Lung Cancer | 10 - 30 |
| HCT116 | Colon Cancer | 8 - 25 |
| Note: These are estimated values based on structurally similar compounds and should be determined experimentally. |
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
4.1. Principle
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
4.2. Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
5.1. Principle
Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
5.2. Protocol
-
Cell Seeding and Treatment: Seed cells and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis:
Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Workflow for Apoptosis and Cell Cycle Analysis:
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, incorporate the following controls in your experiments:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in your experimental wells. This control is essential to confirm that the observed effects are due to this compound and not the solvent.
-
Positive Control: Use a well-characterized compound known to induce the effect you are measuring. For apoptosis assays, staurosporine is a common positive control. For cell cycle arrest, a known cell cycle inhibitor like nocodazole (for G2/M arrest) can be used.
-
Untreated Control: This provides the baseline for cell viability, apoptosis, and cell cycle distribution.
By comparing the results from your this compound-treated cells to these controls, you can confidently validate your experimental system and the specificity of the observed effects.
References
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458–1461. [Link]
-
Crowley, L. C., et al. (2016). The Annexin V-FITC Apoptosis Assay for Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. [Link]
-
Darzynkiewicz, Z., et al. (2011). Critical aspects in analysis of cellular DNA content. Current Protocols in Cytometry, Chapter 7, Unit 7.2. [Link]
Application Notes and Protocols for N,N'-Diphenylsuberamide: A Candidate Epigenetic Modulator
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Targeting the Epigenetic Machinery
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the DNA sequence itself, are fundamental to cellular differentiation and function.[1][2] A key mechanism in this regulation is the post-translational modification of histone proteins, which can be altered by the addition or removal of acetyl groups.[3] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making HDACs attractive therapeutic targets.[2][4][5]
N,N'-Diphenylsuberamide, also known as N,N'-diphenyloctanediamide, is a synthetic compound with structural similarities to known histone deacetylase inhibitors (HDACis). Its chemical structure, featuring a central eight-carbon aliphatic chain (suberic acid moiety) flanked by two phenylamide groups, suggests its potential to interact with the active site of HDAC enzymes. This document provides an overview of the potential applications of this compound as a tool for studying epigenetics and offers detailed protocols for its characterization in a research setting.
Mechanism of Action: A Putative HDAC Inhibitor
While direct enzymatic and cellular data for this compound is not extensively available in the public domain, its structural characteristics strongly suggest a role as an HDAC inhibitor. The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a surface recognition "cap" group.[6][7] In this compound, the phenylamide moieties can be considered the cap groups, and the suberoyl chain as the linker. Although it lacks a classical zinc-binding group like a hydroxamic acid, its structural similarity to pimelic diphenylamides, which are known class I HDAC inhibitors, provides a strong basis for its putative mechanism.[8][9][10]
Pimelic diphenylamides are slow, tight-binding inhibitors of class I HDACs (HDAC1, 2, and 3).[8][10] It is hypothesized that this compound may act in a similar manner, occupying the active site of HDAC enzymes and preventing the deacetylation of histone and non-histone protein targets. This would lead to an accumulation of acetylated histones, a more open chromatin structure, and the potential for re-expression of silenced genes.
Diagram: Proposed Mechanism of HDAC Inhibition
Caption: Proposed mechanism of this compound as an HDAC inhibitor.
Applications in Epigenetics Research
Based on its putative function as an HDAC inhibitor, this compound can be a valuable tool for:
-
Investigating the role of HDACs in gene regulation: By treating cells with this compound, researchers can study the effects of HDAC inhibition on the expression of specific genes of interest.
-
Cancer research: As HDAC inhibitors have shown promise as anti-cancer agents, this compound can be used to explore the effects of HDAC inhibition on cancer cell proliferation, apoptosis, and cell cycle progression.[4]
-
Neuroscience: Given the role of HDACs in neuronal function and neurodegenerative diseases, this compound could be used to study the impact of HDAC inhibition in neuronal cell models.[10]
-
Drug discovery: this compound can serve as a lead compound for the development of more potent and selective HDAC inhibitors.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound. It is crucial to note that these are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Rationale: this compound is a hydrophobic molecule and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies. A concentrated stock solution allows for accurate and reproducible dilutions into cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or gently heat (if necessary) to completely dissolve the powder.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro HDAC Activity Assay
Rationale: This assay directly measures the ability of this compound to inhibit the enzymatic activity of HDACs. Commercially available kits provide a convenient and reliable method for this purpose.
Materials:
-
HDAC Activity/Inhibition Assay Kit (e.g., colorimetric or fluorometric)
-
Purified HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture) or nuclear extract from cells
-
This compound stock solution
-
Trichostatin A (TSA) or SAHA as a positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific HDAC activity assay kit being used.
-
Prepare serial dilutions of this compound in the assay buffer. A suggested starting range is from 1 nM to 100 µM.
-
In a 96-well plate, add the HDAC substrate, diluted HDAC enzyme (or nuclear extract), and the various concentrations of this compound.
-
Include wells with a known HDAC inhibitor (e.g., TSA or SAHA) as a positive control and wells with DMSO as a vehicle control.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Add the developer solution to stop the reaction and generate a signal (colorimetric or fluorescent).
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited).
Diagram: HDAC Activity Assay Workflow
Caption: A simplified workflow for an in vitro HDAC activity assay.
Cell Viability/Cytotoxicity Assay (MTT or similar)
Rationale: This assay determines the effect of this compound on cell viability and proliferation. It is essential for establishing a working concentration range for subsequent cell-based experiments and for assessing its potential as an anti-cancer agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone Acetylation
Rationale: This experiment provides direct evidence of HDAC inhibition within cells by measuring the levels of acetylated histones. An increase in acetylated histones upon treatment with this compound would support its proposed mechanism of action.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specific duration (e.g., 6, 12, or 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of each sample.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histones overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Re-probe the membrane with an antibody against total histone H3 to ensure equal protein loading.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Assay Type | Target/Cell Line | Hypothetical IC50 (µM) |
| HDAC1 Enzymatic Assay | Recombinant Human HDAC1 | 0.5 - 5 |
| HDAC2 Enzymatic Assay | Recombinant Human HDAC2 | 1 - 10 |
| HDAC3 Enzymatic Assay | Recombinant Human HDAC3 | 0.1 - 2 |
| Cell Viability (72h) | HeLa (Cervical Cancer) | 5 - 20 |
| Cell Viability (72h) | MCF-7 (Breast Cancer) | 10 - 50 |
| Cell Viability (72h) | A549 (Lung Cancer) | 8 - 30 |
Note: These values are hypothetical and based on structurally related compounds. Actual values must be determined experimentally.
Troubleshooting
-
Compound Precipitation: If this compound precipitates in the cell culture medium, try preparing fresh dilutions from the stock solution or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic to the cells, typically <0.5%).
-
No Effect Observed: If no effect on HDAC activity or cell viability is observed, consider increasing the concentration range or the duration of treatment. Also, verify the purity and integrity of the compound.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations to reduce non-specific signals.
Conclusion
This compound represents a promising chemical tool for the study of epigenetics, with a high potential to function as a class I HDAC inhibitor. The protocols outlined in this document provide a framework for researchers to investigate its biological activity and elucidate its mechanism of action. Through systematic in vitro and cell-based assays, the scientific community can further characterize this compound and its potential applications in various fields of biomedical research.
References
- Chou, C. J., Herman, D., & Gottesfeld, J. M. (2008). Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. The Journal of biological chemistry, 283(51), 35402–35409.
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PubMed. (2008). Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. Retrieved from [Link]
- Butler, K. V., & Kozikowski, A. P. (2005). A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of medicinal chemistry, 48(15), 5047–5051.
-
National Center for Biotechnology Information. (2012). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. Retrieved from [Link]
-
PubMed. (2019). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Retrieved from [Link]
-
MDPI. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Retrieved from [Link]
-
National Institutes of Health. (2012). The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity. Retrieved from [Link]
-
Dove Medical Press. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inh. Retrieved from [Link]
-
MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
-
PubMed. (2009). [Structure-activity Relationships of Histone Deacetylase Inhibitors]. Retrieved from [Link]
-
World Health Organization. (2014). Effects of histone acetylation and DNA methylation on p21WAF1 regulation. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. Retrieved from [Link]
-
Dove Medical Press. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inh. Retrieved from [Link]
-
PubMed. (2008). Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group. Retrieved from [Link]
-
ResearchGate. (2009). Structure-activity relationships of histone deacetylase inhibitors. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Epigenetics research peptides. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis, and Biological Evaluation of Estratriene-Based Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors. Retrieved from [Link]
-
PubMed. (2009). Epigenetics, DNA methylation, and chromatin modifying drugs. Retrieved from [Link]
-
Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. Retrieved from [Link]
-
PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]
-
PubMed Central. (2025). Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of thienopyrimidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase [cris.unibo.it]
- 4. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 6. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of N,N'-Diphenylsuberamide in Oncology: A Frontier in Cancer Research
Introduction: Unveiling a Novel Investigational Compound
In the relentless pursuit of novel therapeutic strategies against cancer, the scientific community continually explores new chemical entities for their potential to modulate oncogenic pathways. N,N'-Diphenylsuberamide has emerged as a compound of interest, though its applications in cancer research models are still in the nascent stages of investigation. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a theoretical framework and prospective protocols for evaluating the anti-cancer potential of this compound. While comprehensive studies on this specific molecule are limited, we can extrapolate from structurally related compounds and established cancer biology principles to design a robust investigational plan.
Hypothesized Mechanism of Action: A Multi-faceted Approach to Tumor Suppression
Based on the chemical structure of this compound, featuring two phenyl rings linked by a suberamide chain, it is plausible that its anti-cancer effects could be mediated through the modulation of key signaling pathways implicated in tumorigenesis. The amide groups are of particular interest, as they are constituents of many biologically active compounds.[1] Potential mechanisms of action could involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
A hypothesized signaling pathway through which this compound might exert its effects is the NF-κB pathway. The NF-κB signaling cascade is a critical regulator of cellular processes such as inflammation, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] By potentially interfering with this pathway, this compound could suppress the expression of anti-apoptotic proteins like Bcl-2 and promote the activation of caspases, ultimately leading to programmed cell death.[4][5]
Furthermore, the compound might influence other critical pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central to cancer cell growth and survival.[2][6] Inhibition of these pathways could lead to a reduction in cell proliferation and angiogenesis.
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the anti-cancer properties of this compound, a series of well-defined in vitro and in vivo experiments are necessary. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.
In Vitro Assays: Initial Screening and Mechanistic Studies
The initial phase of investigation should focus on cell-based assays to determine the cytotoxic and cytostatic effects of this compound and to elucidate its mechanism of action.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of various cancer cell lines.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., breast, colon, lung cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™ to measure cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Protocol:
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis:
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling pathways.
-
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, p-Akt, p-ERK, NF-κB p65) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Caption: In Vitro Experimental Workflow for this compound.
In Vivo Models: Efficacy and Toxicity Evaluation
Following promising in vitro results, the anti-tumor efficacy and potential toxicity of this compound should be evaluated in animal models.
1. Xenograft Tumor Model:
-
Objective: To assess the in vivo anti-tumor activity of this compound.[7][8]
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Analyze tumor growth inhibition and any signs of toxicity.[10]
-
2. Syngeneic Tumor Model:
-
Objective: To evaluate the effect of this compound in an immunocompetent setting, which is crucial for assessing potential immunomodulatory effects.[11]
-
Protocol:
-
Tumor Implantation: Implant murine cancer cells into a mouse strain with the same genetic background.
-
Treatment and Monitoring: Follow a similar treatment and monitoring protocol as the xenograft model.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation of immune cells (e.g., T cells, NK cells).
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of expected quantitative data from the initial in vitro screening of this compound.
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| HCT116 | Colon Cancer | 12.5 |
| A549 | Lung Cancer | 30.1 |
Future Directions and Conclusion
The exploration of this compound in cancer research represents an exciting, albeit uncharted, territory. The protocols and conceptual framework outlined in this document provide a comprehensive roadmap for its initial preclinical evaluation. Rigorous adherence to these methodologies will be crucial in determining whether this novel compound holds promise as a future anti-cancer therapeutic. Further studies should also focus on its synthesis, chemical properties, and potential for derivatization to enhance its efficacy and drug-like properties.[12][13][14] The journey from a compound of interest to a clinically viable drug is long and challenging, but it begins with systematic and well-designed preclinical research.
Sources
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- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 10. nuvisan.com [nuvisan.com]
- 11. wcrj.net [wcrj.net]
- 12. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Tumor Cells with Histone Deacetylase Inhibitors: A Focus on Suberoylanilide Hydroxamic Acid (SAHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Suberoyl-Containing Compounds in Oncology
The search for novel anti-cancer agents has led to the exploration of various chemical scaffolds capable of selectively inducing programmed cell death, or apoptosis, in tumor cells. Among these, compounds containing a suberoyl moiety have garnered significant interest. While the specific compound N,N'-Diphenylsuberamide is not extensively characterized in publicly available literature, its structural relative, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a well-established and FDA-approved anti-cancer agent. SAHA belongs to the class of histone deacetylase (HDAC) inhibitors, which represent a promising strategy in cancer therapy by targeting the epigenetic regulation of gene expression.[1][2] This guide will focus on the established mechanisms and protocols for SAHA as a representative suberoyl-containing compound that potently induces apoptosis in a wide range of tumor cells. The principles and methodologies described herein can serve as a foundational framework for investigating other related molecules.
Mechanism of Action: How SAHA Drives Tumor Cells to Apoptosis
SAHA's primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[1][2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of a small subset of genes that control key cellular processes such as cell cycle progression, differentiation, and apoptosis.[3][4]
The induction of apoptosis by SAHA is a multi-faceted process involving several interconnected pathways:
-
Transcriptional Regulation: SAHA's inhibition of HDACs leads to the increased expression of tumor suppressor genes. A key target is the cyclin-dependent kinase inhibitor p21, which plays a critical role in inducing cell cycle arrest, thereby creating conditions favorable for apoptosis.[3]
-
Mitochondrial (Intrinsic) Pathway Activation: SAHA triggers the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential. This is characterized by the release of cytochrome c from the mitochondria into the cytosol.[5]
-
Modulation of the Bcl-2 Family: The release of cytochrome c is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bid) members. SAHA has been shown to induce the cleavage of the pro-apoptotic protein Bid, which can then activate Bax and Bak to promote mitochondrial outer membrane permeabilization.[5]
-
Caspase Activation: The release of cytochrome c into the cytosol leads to the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[6]
-
Generation of Reactive Oxygen Species (ROS): SAHA treatment can lead to the production of reactive oxygen species, which can further contribute to mitochondrial damage and the induction of apoptosis.[5][6]
Efficacy of SAHA Across Various Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of SAHA have been demonstrated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of reported IC50 values for SAHA in different cancer cell types.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Glioblastoma Stem Cells | Glioblastoma | Not specified, but effective in reducing cell viability |
| Cutaneous T-cell Lymphoma | Lymphoma | Approved for treatment, indicating clinical efficacy |
| Breast Cancer Cells | Breast Cancer | Not specified, but modulates gene expression |
| Various Cancer Cell Lines | Multiple | Generally in the low micromolar range |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocol: Assessment of SAHA-Induced Apoptosis by Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry
This protocol provides a detailed methodology for quantifying apoptosis in a cancer cell line of interest following treatment with SAHA. The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by the binding of fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials
-
Cancer cell line of interest (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Suberoylanilide Hydroxamic Acid (SAHA)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
SAHA Treatment:
-
Prepare a stock solution of SAHA (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of SAHA in complete medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest SAHA concentration used.
-
Aspirate the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of SAHA or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
After the incubation period, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS. . Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC emission at ~530 nm (usually FL1 channel) and PI emission at >670 nm (usually FL3 channel).
-
Set up appropriate compensation to correct for spectral overlap between the FITC and PI channels.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
The four quadrants will represent:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (or cells with compromised membrane integrity)
-
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by SAHA at different concentrations and time points.
-
Sources
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suberoylanilide Hydroxamic Acid (SAHA)-Induced Dynamics of a Human Histone Deacetylase Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Dissolving N,N'-Diphenylsuberamide for Experimental Use
Abstract
This document provides a comprehensive guide for the dissolution of N,N'-Diphenylsuberamide (C₂₀H₂₄N₂O₂), a compound of interest in various research fields. Due to its physicochemical properties, achieving a stable and homogenous solution is critical for obtaining reliable and reproducible experimental results. We present two primary protocols: one based on a scientifically documented recrystallization solvent system and a second, more conventional method using Dimethyl Sulfoxide (DMSO) for applications in biological assays. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for protocol choices, safety precautions, and best practices for solution preparation and storage.
Introduction and Physicochemical Profile
This compound, also known as N,N'-diphenyloctanediamide, is a diamide compound characterized by a central eight-carbon aliphatic chain (suberic acid moiety) flanked by two phenylamide groups. This structure imparts significant hydrophobicity, making it sparingly soluble in aqueous solutions. Understanding its fundamental properties is the first step in developing a robust dissolution protocol.
A key piece of evidence guiding our primary protocol comes from the crystallographic study of the compound, where it was successfully recrystallized from a mixture of ethanol and tetrahydrofuran, indicating its solubility in this organic solvent blend.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Systematic Name | N,N'-diphenyloctanediamide | [1][2] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | Colorless, plate-like crystals (recrystallized) | [1] |
| Melting Point | 186-188°C (recrystallized) | [1] |
| Solubility | Recrystallized from Ethanol:Tetrahydrofuran (1:4) | [1] |
| Aqueous Solubility | Expected to be very low | Inferred from structure |
Safety and Handling Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the SDS for a structurally related compound, N,N'-diphenyl-p-phenylenediamine, and general laboratory best practices for handling chemical powders. Researchers must perform their own risk assessment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Protocol I: Dissolution in Ethanol/Tetrahydrofuran (EtOH/THF)
This protocol is recommended for applications where the presence of a specific organic solvent system is acceptable, such as in chemical synthesis, material science, or certain biochemical assays. The basis for this method is the reported use of an ethanol-tetrahydrofuran mixture for the successful recrystallization of the compound.[1]
Rationale
Recrystallization requires a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The fact that this compound was recrystallized from a 1:4 ethanol:THF mixture strongly indicates its high solubility in this blend, likely enhanced by gentle heating. THF is a potent aprotic solvent capable of dissolving nonpolar compounds, while ethanol, a protic solvent, can aid in disrupting intermolecular hydrogen bonds present in the crystal lattice.[1]
Materials
-
This compound solid
-
Anhydrous Ethanol (200 proof)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Sterile glass vials with PTFE-lined caps
-
Vortex mixer
-
Water bath or heating block
Step-by-Step Methodology
-
Preparation: In a chemical fume hood, accurately weigh the desired amount of this compound into a sterile glass vial.
-
Solvent Addition: Prepare the 1:4 (v/v) Ethanol:THF solvent mixture. For every 1 mL of solvent needed, combine 0.2 mL of ethanol and 0.8 mL of THF. Add the appropriate volume of this solvent mixture to the vial to achieve the target concentration.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Assisted Dissolution (if necessary): If the solid is not fully dissolved, place the vial in a water bath or on a heating block set to a maximum of 40-50°C.
-
Causality: Gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to overcome the lattice energy of the solid and promoting dissolution.
-
-
Vortexing: Periodically remove the vial from the heat source (every 5-10 minutes), vortex for 30 seconds, and visually inspect for remaining solid.
-
Finalization: Once the solution is clear and homogenous, allow it to cool to room temperature.
-
Storage: Store the stock solution at -20°C in tightly sealed, light-protecting vials. THF can be peroxide-forming over time; it is recommended to use the solution within a reasonable timeframe.
Protocol II: Dissolution in DMSO for Biological Applications
For most in vitro experiments, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous culture media at low concentrations.
Rationale
Many organic compounds with poor aqueous solubility can be effectively dissolved in DMSO to create highly concentrated stock solutions.[3][4] These stocks can then be serially diluted into cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (typically ≤0.5%).[5] The key is to perform the final dilution step in a way that avoids precipitation of the compound.
Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Step-by-Step Methodology
-
Stock Solution Preparation (e.g., 20 mM):
-
Weighing: In a sterile microcentrifuge tube or glass vial, weigh out 3.24 mg of this compound.
-
Dissolution: Add 500 µL of high-purity, anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes. If necessary, sonicate in a bath sonicator for 5-10 minutes or warm gently to 37°C to aid dissolution.[3] Visually confirm that all solid has dissolved.
-
Storage: Dispense into small, single-use aliquots in light-protecting cryovials to prevent repeated freeze-thaw cycles. Store long-term at -20°C.
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw Stock: Remove one aliquot of the DMSO stock solution and thaw at room temperature.
-
Dilution: The critical step is to dilute the DMSO stock directly into your final volume of pre-warmed (37°C) cell culture medium. Do not dilute the DMSO stock into an intermediate aqueous buffer like PBS, as this often causes hydrophobic compounds to precipitate.[5][6]
-
Technique: Add the small volume of DMSO stock to the large volume of media and immediately mix by vortexing or rapid pipetting. The serum proteins in the medium can help stabilize the compound and prevent precipitation.[5]
-
Example: To make a 20 µM working solution, add 1 µL of the 20 mM DMSO stock to 1 mL of cell culture medium (a 1:1000 dilution). The final DMSO concentration will be a well-tolerated 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your cell culture medium to account for any effects of the solvent itself.
-
Troubleshooting and Best Practices
-
Precipitation upon Dilution: If the compound precipitates when added to the culture medium, the final concentration may be too high and exceeds its solubility limit in the aqueous environment. Try preparing a lower final concentration. Alternatively, increasing the serum concentration in the medium during initial dilution may help.
-
Solution Stability: Visually inspect solutions for any signs of precipitation before each use, especially after thawing.
-
Solvent Purity: Always use high-purity, anhydrous solvents to prevent the introduction of contaminants or water, which can decrease the solubility of hydrophobic compounds.
References
-
Gowda, B. T., Tokarcˇık, M., Rodrigues, V. Z., Kozˇı´sˇek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1363. [Link]
-
ResearchGate. (n.d.). How do you dissolve chemicals in the culture medium? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gowda, B. T., et al. (2010). N,N′-Diphenylsuberamide. ResearchGate. [Link]
-
Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2854-2859. [Link]
-
ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mapa, S.T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ScienceDirect. [Link]
-
ResearchGate. (n.d.). What should I do when DMSO-dissolved drug resolidifies after added to cell culture? ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
Application Notes and Protocols for the Use of N,N'-Diphenylsuberamide in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of N,N'-Diphenylsuberamide, also known as N,N'-diphenyloctanediamide or FS-1, in preclinical animal models of disease. While specific therapeutic applications of this compound are still under investigation, this guide consolidates available toxicological data and presents detailed protocols for its preparation, administration, and evaluation in a research setting. The information herein is intended to serve as a foundational resource for scientists exploring the therapeutic potential of this compound.
Introduction to this compound
This compound is a chemical entity belonging to the diamide class of compounds. Structurally, it features a central suberamide (octanediamide) core flanked by two phenyl groups. While its precise biological functions are not extensively documented in publicly available literature, related compounds with similar structural motifs have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. The synonym FS-1 has been used in toxicological studies, providing crucial preliminary data for in vivo research.
Hypothetical Therapeutic Rationale and Mechanism of Action
The therapeutic potential of this compound may stem from its ability to modulate pathways related to oxidative stress and inflammation, common pathological features in a variety of diseases, including neurodegenerative disorders and cancer.
Postulated Mechanism of Action: Anti-inflammatory and Antioxidant Effects
It is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory signaling cascades and the enhancement of endogenous antioxidant defenses. A potential mechanism could involve the modulation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
-
NF-κB Inhibition: By potentially inhibiting the activation of NF-κB, this compound could suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Nrf2 Activation: The compound might activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).
The following diagram illustrates this hypothetical signaling pathway:
Caption: Hypothetical mechanism of this compound in modulating inflammatory and antioxidant pathways.
Preclinical Formulation and Administration
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of suberoyl chloride with aniline.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Aniline
-
Suberoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve aniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of suberoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred aniline solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and HPLC.
-
Formulation for In Vivo Administration
For oral administration in rodents, this compound can be formulated as a suspension.
Vehicle Selection:
-
A common vehicle is 0.5% or 1% carboxymethylcellulose (CMC) in sterile water.
-
A solution of 5% dimethyl sulfoxide (DMSO) and 95% corn oil can also be considered.
-
The choice of vehicle should be based on the solubility of the compound and its compatibility with the animal model. A vehicle-only control group must always be included in the study design.
Preparation of Suspension (Example with 0.5% CMC):
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Weigh the required amount of this compound.
-
Add a small amount of the CMC solution to the compound and triturate to form a smooth paste.
-
Gradually add the remaining CMC solution while stirring continuously to achieve a homogenous suspension of the desired concentration.
-
Prepare fresh on the day of dosing.
Administration Protocol: Oral Gavage in Rodents
Oral gavage is a precise method for delivering a defined dose of a substance directly into the stomach.
Workflow for Oral Gavage:
Caption: Standard workflow for oral gavage administration in rodents.
Step-by-Step Protocol:
-
Animal Preparation:
-
Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Fasting may be required depending on the study design (typically 4 hours for rodents, with continued access to water).
-
-
Dose Calculation:
-
Weigh each animal accurately on the day of dosing.
-
Calculate the volume of the dosing suspension to be administered based on the animal's body weight and the desired dose (mg/kg).
-
-
Administration:
-
Gently restrain the animal.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.
-
Administer the calculated volume of the suspension.
-
Gently remove the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as changes in breathing, activity, or posture, for at least 2 hours post-dosing.
-
Continue to monitor the animals daily for the duration of the study.
-
Toxicological Profile
A study on a compound referred to as FS-1, which is presumed to be this compound, provides valuable preliminary toxicological data in rats.[1]
| Toxicity Study | Species | Route | Results |
| Acute Toxicity | Wistar Rats | Oral | LD50 > 2000 mg/kg. At 2000 mg/kg, transient symptoms of huddling and increased response to stimuli were observed, which resolved within 6 hours. No mortality or weight loss was reported.[1] |
| Subchronic Toxicity (28 days) | Wistar Rats | Oral | 100 mg/kg/day: No adverse effects observed.[1] 250 mg/kg/day: Temporary toxic effects with recovery after discontinuation.[1] 500 mg/kg/day: Observed toxic effects, including reduced physical activity, confusion, and slowed weight gain.[1] |
Note: These data suggest that this compound has a low acute toxicity profile. For chronic studies, doses below 250 mg/kg/day are likely to be better tolerated.
Hypothetical Efficacy Study in an Animal Model of Neuroinflammation
Due to the lack of published efficacy studies, the following is a proposed experimental design to evaluate the anti-neuroinflammatory potential of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Experimental Workflow:
Caption: Proposed workflow for evaluating this compound in an LPS-induced neuroinflammation model.
Experimental Groups:
-
Control: Vehicle + Saline injection
-
LPS: Vehicle + LPS injection
-
LPS + Dexamethasone (Positive Control): Dexamethasone + LPS injection
-
LPS + this compound (Low Dose): 50 mg/kg this compound + LPS injection
-
LPS + this compound (Mid Dose): 100 mg/kg this compound + LPS injection
-
LPS + this compound (High Dose): 200 mg/kg this compound + LPS injection
Outcome Measures:
-
Behavioral: Assessment of sickness behavior and cognitive deficits.
-
Biochemical: Quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the brain and plasma.
-
Histological: Evaluation of microglial and astrocyte activation in key brain regions.
-
Molecular: Analysis of the expression and activation of proteins in the hypothesized signaling pathways.
General Best Practices for Animal Studies
-
Animal Welfare: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
-
Anesthesia and Analgesia: For any procedures that may cause pain or distress, appropriate anesthesia and analgesia should be used.
-
Monitoring: Regular monitoring of animal health, including body weight, food and water intake, and clinical signs, is crucial throughout the study.
-
Data Integrity: All experimental procedures and data should be meticulously documented to ensure reproducibility and traceability.
Conclusion
This compound is a compound with a favorable preliminary safety profile, warranting further investigation into its potential therapeutic applications. The protocols and information provided in this guide offer a starting point for researchers to design and execute preclinical studies to explore its efficacy in various animal models of disease. It is imperative that future research focuses on elucidating its precise mechanism of action and pharmacokinetic/pharmacodynamic properties to advance its potential translation.
References
-
Acute and subchronic toxicity studies of the original drug FS-1. (2014). Acta Veterinaria Brno, 83(2), 169-174. [Link]
Sources
Application Notes & Protocols: Evaluating N,N'-Diphenylsuberamide in Combination Chemotherapy
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of cancer therapy is increasingly focused on synergistic drug combinations that enhance efficacy and overcome resistance. N,N'-Diphenylsuberamide, also known as N,N'-diphenyloctanediamide, is a synthetic compound belonging to a class of molecules with potential as histone deacetylase (HDAC) inhibitors. HDAC inhibitors represent a promising class of anticancer agents that can remodel chromatin and modulate gene expression, often sensitizing cancer cells to conventional chemotherapeutics. This guide provides a comprehensive framework for investigating this compound in combination with DNA-damaging agents like cisplatin. We will detail the scientific rationale, provide step-by-step protocols for in vitro evaluation, and offer insights into data analysis and interpretation, empowering researchers to rigorously assess this therapeutic strategy.
Scientific Rationale and Mechanism of Action
This compound as a Putative HDAC Inhibitor
This compound is structurally related to known pimelic diphenylamide HDAC inhibitors. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1][2] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3]
HDAC inhibitors (HDACi) counteract this by promoting histone hyperacetylation. This "relaxes" the chromatin, making DNA more accessible to transcription factors and, critically, to DNA-damaging chemotherapy agents.[4][5] While direct enzymatic assays on this compound are not widely published, its structural similarity to potent HDAC inhibitors strongly suggests this as its primary mechanism of action.[2]
The Synergy of HDAC Inhibition and DNA-Damaging Agents
Combining an HDAC inhibitor like this compound with a platinum-based chemotherapy drug such as cisplatin is a mechanistically synergistic strategy.[3] Cisplatin exerts its anticancer effects by forming covalent adducts with DNA, which creates DNA lesions that block replication and trigger apoptosis (programmed cell death).[3][6]
The rationale for this combination therapy is threefold:
-
Enhanced DNA Accessibility: By inducing an "open" chromatin configuration, this compound can increase the access of cisplatin to genomic DNA, potentially leading to a higher frequency of DNA adduct formation and more significant DNA damage.[4][7]
-
Increased Pro-Apoptotic Signaling: HDAC inhibitors can down-regulate the expression of anti-apoptotic proteins, such as Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP).[6][8] This lowers the threshold for apoptosis, making the cell more susceptible to the DNA damage signals initiated by cisplatin.
-
Induction of Oxidative Stress: Some studies suggest that the combination of HDAC inhibitors and DNA-damaging agents can potentiate the generation of reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.[4][7]
The following diagram illustrates the proposed synergistic mechanism.
Compound Handling and Preparation
Solubility and Stock Solution
-
Solvent: this compound is a hydrophobic organic molecule. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[9]
-
Procedure:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) of this compound in 100% cell culture-grade DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Scientist's Note (Trustworthiness): DMSO can be cytotoxic to cells at concentrations typically above 0.5%. When preparing working dilutions in cell culture media, always ensure the final concentration of DMSO in the well does not exceed 0.1% to avoid solvent-induced artifacts. The vehicle control wells must contain the same final concentration of DMSO as the experimental wells.
Experimental Protocols: In Vitro Evaluation
This section details the core assays for evaluating the cytotoxic and synergistic effects of this compound with a partner agent like cisplatin.
Workflow Overview
The overall experimental workflow involves determining the individual potency of each drug, followed by testing them in combination at various concentrations and ratios to assess for synergy.
Protocol: Single-Agent Cytotoxicity (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) for each drug individually.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound and Cisplatin stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (for formazan solubilization)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in complete medium. A suggested starting range for this compound, based on related compounds, is 0.1 µM to 100 µM.
-
Causality: A wide logarithmic range is used initially to capture the full dose-response curve, from no effect to maximal effect.
-
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" (medium only) wells.
-
Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Causality: This incubation period allows viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
-
Protocol: Synergy Assessment (Combination Index)
-
Principle: The Chou-Talalay method is the gold standard for quantifying drug interactions. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
-
Experimental Design:
-
Based on the single-agent IC50 values, design a combination experiment. The most common approach is the constant ratio method .
-
Select a ratio based on the IC50 values of the two drugs (e.g., if IC50 of Drug A is 10 µM and Drug B is 20 µM, a 1:2 ratio can be used).
-
Prepare serial dilutions of a combined drug mixture that maintains this ratio. For example, a 2x stock would contain 20 µM of Drug A and 40 µM of Drug B. Dilute this mixture serially.
-
Perform the MTT assay as described in section 3.2, but using the combination drug dilutions.
-
-
Data Analysis (Chou-Talalay Method):
-
For each combination dose, you will have a "fraction affected" (Fa), which is 1 - (Viability / 100).
-
The Combination Index is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition, Fa = 0.5).
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect. These values are derived from your single-agent dose-response curves.
-
-
Specialized software (e.g., CompuSyn) is highly recommended for accurate CI calculation across multiple effect levels.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables.
Table 1: Hypothetical Single-Agent IC50 Values (µM) after 48h Treatment
| Cell Line | Cancer Type | This compound (IC50) | Cisplatin (IC50) |
| HeLa | Cervical Cancer | 12.5 | 8.2 |
| A549 | Lung Carcinoma | 25.1 | 15.7 |
| MCF-7 | Breast Adenocarcinoma | 18.3 | 11.4 |
| Note: | These values are for illustrative purposes. Researchers must determine these experimentally. |
Table 2: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation | Strength of Effect |
| < 0.1 | Very Strong Synergy | +++++ |
| 0.1 - 0.3 | Strong Synergy | ++++ |
| 0.3 - 0.7 | Synergy | +++ |
| 0.7 - 0.9 | Moderate to Slight Synergy | ++ |
| 0.9 - 1.1 | Additive Effect | +/- |
| > 1.1 | Antagonism | - |
| Source: | Adapted from Chou-Talalay methodology principles.[7][8] |
A CI value less than 1 suggests that the combination of this compound and the chemotherapy agent is more effective than the sum of their individual effects, providing a strong rationale for further preclinical development. Mechanistic studies, such as Western blotting for cleaved PARP or activated caspase-3, should be performed using the synergistic concentrations identified in this assay to confirm the induction of apoptosis.[6]
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link][8]
-
Kim, M. S., et al. (2008). Histone deacetylase inhibitors enhance the chemosensitivity of tumor cells with cross-resistance to a wide range of DNA-damaging drugs. Cancer Science, 99(2), 376-384. [Link]
-
Lee, J. H., et al. (2010). The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells. Journal of Gynecologic Oncology, 21(4), 262-268. [Link][6]
-
Zhao, L., et al. (2014). Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer. Current Medicinal Chemistry, 21(16), 1857-1866. [Link]
-
Wang, L., et al. (2021). Histone Deacetylase Inhibitors Promote the Anticancer Activity of Cisplatin: Mechanisms and Potential. International Journal of Molecular Sciences, 22(19), 10599. [Link][4]
- Glaser, K. B. (2007). HDAC inhibitors: Clinical update and mechanism-based potential. Biochemical Pharmacology, 74(5), 659-671.
- Marks, P. A. (2007). Discovery and development of SAHA as an anticancer agent. Oncogene, 26(9), 1351-1356.
-
Thomas, A., et al. (2012). Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLoS ONE, 7(9), e44498. [Link]
-
Cang, S., et al. (2013). Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi. Frontiers in Pharmacology, 4, 92. [Link][3]
- Plumb, J. A., et al. (2003). Pharmacodynamic effects of the histone deacetylase inhibitor MS-275 in mice reflect its antitumor activity. Molecular Cancer Therapeutics, 2(8), 721-728.
-
Gowda, B. T., et al. (2009). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2796. [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) A "New" Clean, Unique, Superior Solvent. Retrieved from Gaylord Chemical Company, LLC. [Link][10]
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N,N'-Diphenylsuberamide: A Candidate for Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The pathological hallmarks of these conditions, such as the aggregation of misfolded proteins and progressive neuronal loss, have spurred an intensive search for disease-modifying therapies.[1][2] One promising avenue of investigation is the modulation of epigenetic mechanisms, particularly the inhibition of histone deacetylases (HDACs), which have been shown to play a role in neuronal survival and plasticity.[3][4] N,N'-Diphenylsuberamide, a symmetrical diamide, presents as a compelling candidate for investigation in this domain. While direct studies on its neuroprotective effects are emerging, its structural characteristics, shared with known HDAC inhibitors, provide a strong rationale for its evaluation as a potential therapeutic agent in neurodegenerative disease research.[3] This guide provides a comprehensive overview of the potential applications of this compound and detailed protocols for its investigation.
Mechanism of Action: A Potential Role as a Histone Deacetylase Inhibitor
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] In the context of neurodegenerative diseases, dysregulation of HDAC activity has been implicated in pathological processes.[4] Inhibition of HDACs can lead to histone hyperacetylation, promoting the expression of genes involved in neuroprotection, synaptic plasticity, and cognitive function.[3][4]
This compound, with its characteristic benzamide-like moieties, is structurally analogous to a class of HDAC inhibitors.[3] The proposed mechanism of action for this compound in a neurodegenerative context is the inhibition of HDAC enzymes. This inhibition is hypothesized to restore transcriptional balance, leading to the upregulation of neurotrophic factors, anti-apoptotic proteins, and other molecules that promote neuronal survival and function.
Caption: Proposed mechanism of this compound as an HDAC inhibitor.
In Vitro Applications: Assessing Neuroprotective Efficacy
The initial evaluation of this compound's potential in neurodegenerative disease research should begin with in vitro cell-based assays. These assays are crucial for determining the compound's ability to protect neurons from various stressors implicated in neurodegeneration.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol details a method to assess the neuroprotective effects of this compound against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.[5]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control group (DMSO only). Incubate for 2 hours.
-
Induction of Toxicity: Prepare a stock solution of MPP+ in sterile water. Add MPP+ to the wells (final concentration of 1 mM) to induce neurotoxicity, except for the control group which receives only medium.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Caption: Workflow for the in vitro neuroprotection assay.
In Vivo Applications: Evaluation in Animal Models
Following promising in vitro results, the neuroprotective potential of this compound should be evaluated in established animal models of neurodegenerative diseases. These studies are critical for assessing the compound's efficacy, pharmacokinetics, and safety in a living organism.
Protocol 2: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (Tg2576)
This protocol outlines a study to assess the therapeutic efficacy of this compound in the Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent cognitive deficits and amyloid plaques.[6][7]
Animals:
-
Tg2576 transgenic mice and wild-type littermates (6-8 months of age).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Morris Water Maze apparatus
-
Brain tissue collection and processing reagents (e.g., formalin, sucrose solutions)
-
Antibodies for immunohistochemistry (e.g., anti-Aβ)
Procedure:
-
Compound Administration:
-
Randomly assign mice to treatment groups: Tg2576 + Vehicle, Tg2576 + this compound (e.g., 10 mg/kg), Wild-type + Vehicle.
-
Administer this compound or vehicle daily via oral gavage for 3 months.
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of water. Record escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow mice to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Brain Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by formalin.
-
Collect the brains and process for histology.
-
Immunohistochemistry: Perform immunohistochemical staining for Aβ plaques in the hippocampus and cortex.
-
Quantification: Quantify the Aβ plaque load using image analysis software.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA) to compare learning and memory between groups.
-
Analyze histopathological data to compare Aβ plaque burden between treated and untreated transgenic mice.
-
| Parameter | Tg2576 + Vehicle | Tg2576 + this compound | Wild-type + Vehicle |
| Escape Latency (Day 5) | Increased | Reduced | Normal |
| Time in Target Quadrant | Decreased | Increased | Normal |
| Aβ Plaque Load | High | Reduced | None |
| Table 1: Expected Outcomes of this compound Treatment in a Tg2576 Mouse Model. |
Summary and Future Directions
This compound holds promise as a novel therapeutic candidate for neurodegenerative diseases, potentially acting through the inhibition of histone deacetylases. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its neuroprotective efficacy, from initial in vitro screening to in vivo validation in relevant animal models. Further research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and exploring its potential in other models of neurodegeneration. The successful completion of these studies will be instrumental in determining the clinical translatability of this compound as a disease-modifying therapy for devastating neurological disorders.
References
-
Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. PubMed. [Link]
-
Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. BioKB. [Link]
-
The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents. National Center for Biotechnology Information. [Link]
-
Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. National Center for Biotechnology Information. [Link]
-
A Guide to Neurotoxic Animal Models of Parkinson's Disease. National Center for Biotechnology Information. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Center for Biotechnology Information. [Link]
-
Alzheimer's Disease: Models and Molecular Mechanisms Informing Disease and Treatments. National Center for Biotechnology Information. [Link]
-
Animal Models of Parkinson's Disease. National Center for Biotechnology Information. [Link]
-
Alzheimer's Disease Models. Inotiv. [Link]
-
Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience. [Link]
-
Alzheimer's Disease (AD) Modeling & Pharmacodynamics Services. Creative Biolabs. [Link]
-
Parkinson's Disease MPP+ in vitro Model. NeuroProof. [Link]
-
Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. Royal Society of Chemistry. [Link]
-
Measuring Histone Deacetylase Inhibition in the Brain. National Center for Biotechnology Information. [Link]
-
Comprehensive Perspectives on Experimental Models for Parkinson's Disease. MDPI. [Link]
-
Alzheimer's Treatment Prevents and Improves Neurological Damage on Mouse Model. Drug Discovery and Development. [Link]
-
Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. PubMed. [Link]
-
Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. MDPI. [Link]
-
Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain. PubMed. [Link]
-
Parkinson's Disease Research Models. Alzforum. [Link]
-
Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of N-aryl-1,4-dihydropyridines as novel antidyslipidemic and antioxidant agents. ResearchGate. [Link]
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- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroproof.com [neuroproof.com]
- 6. inotiv.com [inotiv.com]
- 7. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
Troubleshooting & Optimization
troubleshooting N,N'-Diphenylsuberamide solubility issues
Welcome to the technical support center for N,N'-Diphenylsuberamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the necessary knowledge to confidently prepare and utilize this compound in your research.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a hydrophobic molecule, a characteristic that is central to its solubility challenges. Its structure, featuring two phenyl rings and a long aliphatic chain, results in limited solubility in aqueous solutions. A key piece of data from a supplier indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol with the application of heat[]. This inherent hydrophobicity necessitates careful consideration of solvent choice and preparation techniques to avoid precipitation and ensure accurate, reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [] |
| Molecular Weight | 324.42 g/mol | [] |
| Appearance | White Solid | [] |
| Melting Point | 181-184 °C | [] |
| IUPAC Name | N,N'-diphenyloctanediamide | [] |
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in biological assays[]. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the highly soluble environment of the DMSO is disrupted when introduced into the predominantly aqueous environment of your cell culture medium. The hydrophobic this compound is no longer soluble at the same concentration and falls out of solution.
To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate (typically between 0.1% and 0.5% v/v) to help maintain the solubility of this compound.
-
Direct Dilution: Add the DMSO stock solution directly to the cell culture medium with vigorous mixing.
-
Stepwise Dilution: For particularly problematic cases, a stepwise dilution protocol can be effective. This involves diluting the DMSO stock in a solution containing a solubilizing agent, such as pre-warmed fetal bovine serum (FBS), before the final dilution in the cell culture medium.
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other organic solvents can be used, but their compatibility with your experimental system must be considered. This compound has been shown to be soluble in a heated mixture of ethanol and tetrahydrofuran (THF) in a 1:4 ratio, as this was used for its recrystallization[2]. It is also slightly soluble in methanol with heating[]. When using alternative solvents, always perform a vehicle control in your experiments to account for any effects of the solvent on your cells.
Q4: How can I be sure that my this compound is fully dissolved?
A4: Visually inspect your solution for any undissolved particulate matter. A properly prepared stock solution should be clear and free of any visible solids. If you observe any cloudiness or precipitate, further solubilization steps, such as gentle warming or sonication, may be necessary.
III. Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 324.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.24 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes or sonicate for a similar duration.
-
Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO. This can improve pipetting accuracy for the final dilution.
-
Final Dilution: To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution directly into the cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mixing: Immediately after adding the DMSO stock, vortex or mix the working solution thoroughly to ensure homogeneity and minimize the risk of precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the final dilution (e.g., 1 µL of DMSO in 999 µL of medium).
Sources
Technical Support Center: N,N'-Diphenylsuberamide Stability in Solution
Prepared by the Senior Application Scientist Team
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section covers the core chemical properties and primary degradation pathways of N,N'-Diphenylsuberamide.
Q1: What are the fundamental chemical properties of this compound?
This compound (systematic name: N,N'-diphenyloctanediamide) is a symmetrical molecule featuring a central eight-carbon aliphatic chain (suberic acid derivative) flanked by two phenylamide groups.[1] The amide moiety is a key functional group in many biologically active compounds.[1][2] Its structure consists of two secondary amide linkages, which are the primary sites of potential chemical instability.
Key Structural Features:
-
Molecular Formula: C₂₀H₂₄N₂O₂
-
Amide Groups (-CONH-): These are susceptible to hydrolysis.
-
Hydrophobic Nature: The long aliphatic chain and two phenyl rings make the molecule poorly soluble in water.[3]
Q2: What is the primary degradation pathway for this compound in solution?
The most common degradation pathway for amide-containing molecules like this compound is hydrolysis .[4] This chemical reaction involves the cleavage of the amide bond by water, which can be significantly accelerated by the presence of acid or base catalysts.[5][6][7][8] The reaction breaks the amide linkage to yield a carboxylic acid (suberic acid derivative) and an amine (aniline).
This process is critical to understand because even small shifts in pH within your solvent or buffer system can initiate degradation, leading to the loss of the active parent compound and the appearance of impurities.[9][10]
Caption: Primary degradation pathway for this compound.
Q3: How do experimental conditions like pH, temperature, and solvent choice affect stability?
pH: This is the most critical factor.
-
Acidic Conditions (pH < 5): Protonation of the amide's carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[6][7][11] This reaction is effectively catalyzed by strong acids.
-
Basic Conditions (pH > 8): The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the amide's carbonyl carbon, leading to hydrolysis.[5][6] The reaction rate often increases with hydroxide concentration.[9]
-
Neutral Conditions (pH 6-8): While hydrolysis is slowest at near-neutral pH, it can still occur, especially with prolonged heating.[9]
Temperature: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed. As a general rule, reaction rates, including degradation, double for every 10°C increase in temperature. Therefore, storing solutions at the lowest practical temperature is crucial.
Solvent Choice:
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents contain hydroxyl groups and can participate directly in the hydrolysis reaction. The presence of water, even in small amounts in organic solvents, can be sufficient to cause degradation over time.
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally preferred for stock solutions as they do not directly participate in hydrolysis. However, it is critical to use anhydrous (dry) grade solvents, as they can absorb atmospheric moisture, which can then lead to degradation.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Acidic (< 5) or Basic (> 8) | High Degradation Rate | Use buffered solutions in the pH 6-8 range. Avoid strong acids/bases. |
| Temperature | Elevated (> 25°C) | Accelerates Degradation | Prepare solutions fresh. Store stock solutions at -20°C or -80°C. |
| Solvent | Aqueous / Protic | Promotes Hydrolysis | Use anhydrous aprotic solvents (e.g., DMSO, DMF) for long-term storage. |
| Light | UV Exposure | Potential for Photodegradation | Store solutions in amber vials or protect from light. |
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to problems frequently encountered during experimentation.
Caption: Troubleshooting workflow for stability issues.
Problem: My this compound solution, initially clear, shows precipitation after being added to my aqueous experimental buffer.
Causality: This is likely a solubility issue , not a stability issue. This compound is a hydrophobic compound with very low aqueous solubility.[3] When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the final concentration may exceed its solubility limit in that mixed-solvent system, causing it to precipitate.
Solution:
-
Verify Final Concentration: Ensure the final concentration in your assay is well below the compound's solubility limit in the final solvent mixture.
-
Decrease Stock Concentration: Prepare a less concentrated stock solution so that the percentage of organic solvent (like DMSO) in the final aqueous solution is minimized (ideally <1%).
-
Use Co-solvents: Some formulation strategies use co-solvents or other excipients to improve the solubility of hydrophobic drugs, though this must be validated for compatibility with your experimental system.[12]
Problem: I see new, smaller peaks appearing in my HPLC/LC-MS chromatogram over time.
Causality: This is a classic sign of chemical degradation . The parent peak (this compound) will decrease in area, while new peaks corresponding to degradation products (e.g., aniline and suberic acid derivatives) will appear and grow. This is most often due to hydrolysis.
Solution:
-
Confirm Degradation: Run a time-course experiment. Analyze your solution by HPLC immediately after preparation and then again after 24-48 hours at room temperature. A change in the chromatogram confirms instability.
-
Implement Proper Storage: Immediately freeze your stock solution in single-use aliquots at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles.
-
Use Anhydrous Solvents: Purchase high-quality, anhydrous grade solvents for stock solution preparation to minimize water content.[13]
-
Control pH: When preparing working solutions, use a well-buffered system within a neutral pH range (6.0-8.0) to minimize acid- or base-catalyzed hydrolysis.[12]
Section 3: Protocols for Stability Enhancement & Assessment
Follow these validated protocols to maximize the stability and reliability of your this compound solutions.
Sources
- 1. N,N′-Diphenylsuberamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. uregina.ca [uregina.ca]
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- 12. jocpr.com [jocpr.com]
- 13. lobachemie.com [lobachemie.com]
common experimental problems with N,N'-Diphenylsuberamide
Welcome to the technical support center for N,N'-Diphenylsuberamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common experimental challenges encountered with this compound. As a structural analog of the well-known histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), this compound presents unique opportunities and challenges in experimental settings. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and application of this compound in a question-and-answer format.
Synthesis & Purification Issues
Question 1: My synthesis of this compound resulted in a low yield and multiple impurities. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and impurities in the synthesis of this compound often stem from incomplete reactions or side reactions. The common synthetic route involves the reaction of suberoyl chloride with aniline.[1] Here’s a breakdown of potential issues and solutions:
-
Incomplete Reaction: Ensure that the stoichiometry of the reactants is correct. Using a slight excess of aniline can help drive the reaction to completion. The reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions: The primary side reaction is the formation of the mono-substituted product. To minimize this, ensure slow and controlled addition of suberoyl chloride to the aniline solution, preferably at a low temperature to manage the exothermic reaction.
-
Work-up and Purification: A thorough work-up is crucial. Washing the crude product with a dilute acid (e.g., 1M HCl) will remove unreacted aniline, and a wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid chloride.[1] For purification, recrystallization from a suitable solvent system, such as an ethanol-tetrahydrofuran mixture, is often effective.[1] Column chromatography on silica gel with a non-polar to moderately polar eluent system (e.g., petroleum ether-ethyl acetate gradient) can also be employed for high purity.
Question 2: I am having difficulty purifying this compound. What purification strategy is most effective?
Answer: The purification of this compound, a relatively non-polar compound, can be effectively achieved through a combination of techniques.
Workflow for Purification:
Caption: Purification workflow for this compound.
For challenging purifications, column chromatography is recommended. The choice of solvent system is critical for good separation. Based on protocols for similar N,N-disubstituted amides, a gradient elution starting with a non-polar solvent and gradually increasing the polarity is often successful.[2]
Experimental Application Issues
Question 3: I am not observing the expected HDAC inhibition with this compound in my cellular assays. What are the possible reasons?
Answer: A lack of observable HDAC inhibition can be due to several factors, ranging from compound inactivity to issues with the experimental setup.[3]
Troubleshooting Inconsistent HDAC Inhibition:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Inactivity/Degradation | Verify the purity and identity of your compound using techniques like NMR or Mass Spectrometry. Store the compound as a desiccated solid at -20°C and prepare fresh stock solutions in an appropriate solvent like DMSO.[4] | Impurities or degradation products can interfere with the activity of the compound. Proper storage is crucial to maintain its stability. |
| Poor Solubility in Media | Visually inspect for any precipitation when diluting the stock solution in cell culture media. The final solvent concentration should be low (typically <0.1%) and consistent across all treatments.[3] | Poor solubility leads to a lower effective concentration of the compound in the assay, resulting in reduced or no activity. |
| Suboptimal Concentration or Treatment Duration | Perform a dose-response experiment with a broad range of concentrations. Also, conduct a time-course experiment to determine the optimal treatment duration.[4] | The effective concentration of HDAC inhibitors can be highly cell-line dependent. Insufficient treatment time may not allow for observable changes in histone acetylation or downstream effects. |
| Cell Line Resistance | Verify the expression of the target HDACs in your cell line. Consider testing the compound on a different, more sensitive cell line. | Different cell lines have varying expression levels of HDAC isoforms, and some may be inherently resistant to certain inhibitors.[3] |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in HDAC activity. Western blotting for acetylated histones (e.g., Ac-H3) is a reliable method to confirm target engagement.[5] | A direct measure of target engagement, like histone hyperacetylation, is a crucial first step before looking for downstream cellular phenotypes. |
Question 4: I am observing high variability in my experimental replicates when using this compound. How can I improve consistency?
Answer: High variability between replicates is a common issue that can often be resolved by standardizing your experimental procedures.[4]
Improving Experimental Consistency:
Sources
Technical Support Center: N,N'-Diphenylsuberamide Assay Optimization
Welcome to the technical support resource for researchers utilizing N,N'-Diphenylsuberamide. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you refine the critical parameter of treatment duration in your cell-based assays.
Understanding Your Compound: A Primer
Initial literature analysis reveals that this compound is not a widely characterized agent. However, its core structure—an eight-carbon suberamide backbone flanked by phenyl groups—bears a strong resemblance to the "linker" and "cap" regions of known Histone Deacetylase (HDAC) inhibitors.[1] A prominent example is Suberoylanilide Hydroxamic Acid (SAHA), an FDA-approved anticancer drug that contains a suberoyl group and is a potent pan-HDAC inhibitor.[2][3]
HDAC inhibitors typically function by altering chromatin structure to allow for the transcription of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[3][4] This leads to a cascade of events, most notably cell cycle arrest, followed by the induction of apoptosis (programmed cell death).[5] Understanding this likely mechanism of action is paramount, as it dictates that the cellular effects of this compound are profoundly dependent on treatment duration. A short exposure may only reveal cytostatic effects (cell cycle arrest), while a longer duration is required to observe significant cytotoxicity (apoptosis).
This guide is therefore structured to help you systematically dissect these time-dependent phenomena.
Frequently Asked Questions (FAQs)
Q1: I'm starting my first experiment with this compound. How do I determine a starting concentration and treatment time?
Answer: This is the essential first step. Before you can optimize duration, you must establish a biologically active concentration range. Attempting to define a time course with a suboptimal or overly toxic concentration will yield misleading results.
Causality: The goal is to identify the concentration that inhibits cellular processes by 50% (the IC50 value) over a fixed, longer-term incubation. This concentration serves as a potent, but not acutely toxic, starting point for subsequent time-course experiments. A 48- or 72-hour incubation for the initial IC50 determination is recommended, as it allows sufficient time for a compound with a suspected HDAC-inhibitor mechanism to induce both cell cycle arrest and subsequent apoptosis.[5]
Recommendation: Begin by performing a dose-response cytotoxicity assay to determine the IC50 value.
Protocol 1: Determination of IC50 via MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of the cell population.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment and recovery.
-
Compound Preparation: Prepare a 2X stock of the highest concentration of this compound you wish to test in culture medium. Perform serial dilutions in culture medium to create a range of 2X concentrations.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration. Include "vehicle control" wells (treated with the same concentration of DMSO without the compound) and "untreated control" wells.
-
Incubation: Incubate the plate for a fixed duration, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently shake the plate for 15 minutes to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results on a semi-log graph to determine the IC50 value.
Table 1: Example Dose-Response Data for IC50 Calculation
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 5 | 0.65 | 52.0% |
| 10 | 0.30 | 24.0% |
| 50 | 0.12 | 9.6% |
| 100 | 0.08 | 6.4% |
| Based on this hypothetical data, the IC50 value is approximately 5 µM. |
Troubleshooting Guide
Q2: I've treated my cells with an IC50 concentration of this compound for 24 hours. I see reduced cell numbers, but my Western blot shows no increase in apoptotic markers like cleaved Caspase-3 or cleaved PARP. What does this mean and what should I do next?
Answer: This is a common and mechanistically informative result. The absence of late-stage apoptotic markers coupled with reduced cell proliferation strongly suggests your compound is causing cell cycle arrest .
Causality: As mentioned, HDAC inhibitors often induce the expression of cell cycle inhibitors like p21.[3] This halts the cell's progression through its division cycle (e.g., at the G1/S or G2/M checkpoint), preventing proliferation. Apoptosis is a separate, downstream process that may require a more prolonged period of cell cycle arrest to be initiated. You are likely observing the primary, cytostatic effect of the compound.
Recommendations:
-
Extend the Time Course: The most critical step is to see if apoptosis is a delayed effect. Set up a longer time-course experiment, collecting samples at 24, 48, and 72 hours for Western blot analysis.
-
Directly Assess Cell Cycle: To confirm your hypothesis, analyze the cell cycle distribution at earlier time points (e.g., 12 and 24 hours) using flow cytometry. An accumulation of cells in a specific phase (e.g., G2/M) would be a definitive indicator of cell cycle arrest.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells from a 6-well plate
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Step-by-Step Methodology:
-
Harvest Cells: Collect both adherent and floating cells to ensure you capture the entire population. Centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours.
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. The PI signal will be proportional to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.
Q3: My treatment is causing massive, rapid cell death and detachment, making it difficult to analyze specific apoptotic events. How can I refine the duration to study the mechanism?
Answer: This indicates that your treatment conditions (likely concentration) are inducing acute, possibly necrotic, cell death rather than the more controlled process of apoptosis. Mechanistic studies require a gentler induction of the phenotype.
Causality: An overly high concentration can overwhelm the cell's signaling pathways, leading to membrane rupture and non-specific toxicity. To study the ordered, time-dependent activation of apoptotic pathways, you must use a concentration that engages the target without causing immediate collapse.
Recommendations:
-
Reduce Concentration: Repeat your time-course experiment using lower concentrations, such as the IC50 and a sub-lethal concentration (e.g., ½ IC50).
-
Focus on Early Time Points: The key events of apoptosis induction occur well before widespread cell death. Perform a detailed early time-course experiment, collecting lysates at 3, 6, 12, and 24 hours.
-
Probe for Early Apoptotic Markers: Analyze your lysates for markers of the intrinsic (mitochondrial) apoptosis pathway, which is commonly activated by HDAC inhibitors.[2][5] This includes looking for the cleavage of initiator caspases like Caspase-9 . Activation of Caspase-9 precedes the activation of executioner caspases like Caspase-3.
Protocol 3: Time-Course Analysis of Apoptosis by Western Blotting
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-9, anti-cleaved Caspase-9, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-p21, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Step-by-Step Methodology:
-
Cell Lysis: After treatment for the desired durations, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape and collect the lysate, then centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[2]
-
Secondary Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.[2] Analyze the band intensities, normalizing to a loading control like actin.
Table 2: Expected Time-Dependent Protein Expression Changes
| Time Point | p21 | Cleaved Caspase-9 | Cleaved Caspase-3 / PARP |
| 0-6h | ↑ | No change | No change |
| 6-12h | ↑↑ | ↑ | No change / slight ↑ |
| 12-24h | ↑↑↑ | ↑↑ | ↑↑ |
| 24-48h | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| (Note: ↑ denotes an increase in protein level. The exact timing is cell-line dependent and must be determined empirically.) |
Visualized Workflows and Pathways
Diagram 1: Workflow for Optimizing Treatment Duration
This diagram illustrates the logical decision-making process for refining the treatment time for a novel compound like this compound.
Caption: A logical workflow for determining and refining treatment duration.
Diagram 2: Simplified HDAC Inhibitor-Induced Apoptosis Pathway
This diagram shows the sequence of events from target engagement to apoptosis, helping to rationalize the choice of assays and time points.
Caption: Time-dependent cascade of events following HDAC inhibition.
References
-
Ruefli, A. A., Ausserlechner, M. J., Bernhard, D., Sutton, V. R., Tainton, K. M., Kofler, R., Smyth, M. J., & Johnstone, R. W. (2001). The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species. Proceedings of the National Academy of Sciences, 98(19), 10833–10838. [Link]
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Chen, J., Wang, J., & Zhang, Y. (2019). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. Medical Science Monitor, 25, 2836–2844. [Link]
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Leoni, F., Zaliani, A., Bertolini, G., Porro, G., Pagani, P., Pozzi, P., ... & Mascagni, P. (2002). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. Proceedings of the National Academy of Sciences, 99(5), 2995-3000. [Link]
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Avnet, S., Di Pompo, G., Chano, T., Errani, C., & Baldini, N. (2013). The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma. BMC Cancer, 13, 433. [Link]
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Kovacs, J. J., & Gorka, A. (2008). The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. Nitric Oxide, 18(4), 257-265. [Link]
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Selzner, M., Bielawska, A., Morse, M. A., Rüdiger, H. A., Sindram, D., Hannun, Y. A., & Clavien, P. A. (2000). Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer. Cancer research, 60(16), 4463-4470. [Link]
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Haggarty, S. J., Koeller, K. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2003). Domain-selective small-molecule inhibitors of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389-4394. [Link]
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García-Morales, P., Carrasco-García, E., Ruiz-Rico, P., Martínez-Mira, R., Menéndez-Gutiérrez, M. P., Saceda, M., & Martínez-Lacaci, I. (2012). Synthesis and biological activity of N,N-dialkylaminoalkyl-substituted bisindolyl and diphenyl pyrazolone derivatives. Bioorganic & medicinal chemistry, 20(4), 1498-1507. [Link]
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Di Nardo, A., Wertz, P. W., Giannetti, A., & Seidenari, S. (1998). Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT. FEBS letters, 434(1-2), 154-158. [Link]
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Wang, D., Wang, M., & Jiang, X. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International journal of molecular sciences, 21(22), 8820. [Link]
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Bielawska, A., Crane, H. M., Liotta, D., Obeid, L. M., & Hannun, Y. A. (1996). Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells. Journal of medicinal chemistry, 39(11), 2215-2221. [Link]
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Rajak, H., Singh, A., Raghuwanshi, S., Dewangan, J., Veerasamy, R., & Sharma, P. C. (2018). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Mini reviews in medicinal chemistry, 18(13), 1109-1126. [Link]
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Dbaibo, G. S., Pushkareva, M. Y., Rachid, R. A., Alter, N., Smyth, M. J., Obeid, L. M., & Hannun, Y. A. (2001). Synthetic phytoceramides induce apoptosis with higher potency than ceramides. Molecular pharmacology, 59(5), 1249-1255. [Link]
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Kihara, A., Mitsutake, S., & Igarashi, Y. (2025). Apoptosis induction by ceramide derivatives and its potential mechanisms through domain formation. Bioorganic & Medicinal Chemistry, 126, 118222. [Link]
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Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
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Vannini, A., Volpari, C., Filocamo, G., Casavola, E. C., Brunetti, M., Renzoni, D., ... & De Francesco, R. (2007). Substrate binding to histone deacetylases as shown by the crystal structure of the HDAC8–substrate complex. EMBO reports, 8(9), 879-884. [Link]
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Senger, J., Melesina, J., & Sippl, W. (2020). HDAC inhibitors structure and properties. ResearchGate. [Link]
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Maurice, T., & Vamvakides, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales pharmaceutiques francaises, 60(6), 415-422. [Link]
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Zhang, J., Liu, X. H., Zhang, J., & Wang, M. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(11), 1464. [Link]
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de P. Emerenciano, V., de Oliveira, V. M., da S. A. Leite, F., & de Carvalho, M. S. (2014). Synthesis and biological evaluation of a new series of N-acyldiamines as potential antibacterial and antifungal agents. Bioorganic & medicinal chemistry letters, 24(20), 4787-4791. [Link]
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Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2002). Biological activity and synthesis of sulfonamide derivatives: A brief review. Current medicinal chemistry, 9(12), 1167-1183. [Link]
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Albuquerque, E. X., Aguayo, L. G., Warnick, J. E., Ickowicz, A., & Eldefrawi, M. E. (1983). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 225(1), 203-212. [Link]
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Maurice, T., & Vamvakides, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales pharmaceutiques francaises, 60(6), 415–422. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?. Patsnap Synapse. [Link]
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- 3. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the In Vivo Bioavailability of N,N'-Diphenylsuberamide
Introduction
N,N'-Diphenylsuberamide is a synthetic compound characterized by a C8 aliphatic chain flanked by two phenylamide groups.[1] Its structure suggests significant lipophilicity, which often correlates with poor aqueous solubility. For researchers in drug development, this presents a critical challenge: low solubility is a primary cause of poor oral bioavailability, potentially hindering the translation of a promising compound into a viable therapeutic agent.[2][3] This guide serves as a technical resource for scientists and researchers encountering difficulties with the in vivo performance of this compound and similar hydrophobic molecules. It provides a structured approach to troubleshooting common bioavailability issues through a series of frequently asked questions and detailed experimental guides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of a hydrophobic compound like this compound?
A1: The journey of an orally administered drug to the systemic circulation is fraught with obstacles. For a hydrophobic compound, these barriers are particularly pronounced and can be summarized by the acronym "ADME": Absorption, Distribution, Metabolism, and Excretion. The primary hurdles for oral bioavailability are:
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Poor Aqueous Solubility & Dissolution: Before a drug can be absorbed across the intestinal wall, it must first dissolve in the gastrointestinal fluids. Hydrophobic compounds like this compound dissolve poorly, making the dissolution rate the limiting step for absorption.[4] This is a hallmark of drugs classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[5]
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Low Intestinal Permeability: While hydrophobic drugs are often assumed to have high membrane permeability (BCS Class II), this is not guaranteed. The drug must still traverse the aqueous unstirred boundary layer adjacent to the enterocytes. Furthermore, its molecular size and characteristics may limit passive diffusion.[6]
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Intestinal and Hepatic First-Pass Metabolism: After absorption into the enterocytes, the drug is transported via the portal vein to the liver before reaching systemic circulation. Enzymes in both the intestinal wall and the liver (e.g., Cytochrome P450 family) can metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[7]
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Efflux by Transporters: Membrane transporters, most notably P-glycoprotein (P-gp), act as cellular "pumps" that actively expel xenobiotics (foreign substances, including drugs) back into the intestinal lumen, directly reducing net absorption.[8][9] This is a significant mechanism of multidrug resistance and a common cause of low bioavailability.[10]
Caption: Key physiological barriers to oral drug bioavailability.
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it guide formulation strategy?
A2: The BCS is a scientific framework that classifies drug substances based on two key parameters: aqueous solubility and intestinal permeability.[11] This classification helps predict a drug's in vivo absorption characteristics and guides the selection of appropriate formulation strategies.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Formulation Goal |
| Class I | High | High | None | Typically straightforward formulation. |
| Class II | Low | High | Dissolution Rate | Enhance solubility and dissolution rate.[12] |
| Class III | High | Low | Permeability | Enhance permeability (e.g., with enhancers). |
| Class IV | Low | Low | Both | Complex; requires enhancement of both solubility and permeability.[11] |
Given its lipophilic nature, This compound is most likely a BCS Class II or Class IV compound . Therefore, the initial and most critical step in enhancing its bioavailability is to address its poor solubility.
Part 2: Troubleshooting Guide & Experimental Protocols
Problem 1: My compound has very low aqueous solubility (<10 µg/mL), leading to poor and inconsistent results in early-stage in vivo tests. How can I improve its dissolution profile?
Rationale: For a BCS Class II/IV compound, increasing the dissolution rate is the most effective way to improve bioavailability.[13] This can be achieved by increasing the surface area of the drug particles or by formulating the drug in a higher energy or more readily dispersible state. Several advanced formulation strategies can be employed.
Solution Overview:
| Strategy | Mechanism | Advantages | Disadvantages |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range.[14] | High drug loading, applicable to many APIs, improved dissolution velocity.[15] | Physical instability (aggregation), requires specialized equipment (e.g., homogenizer, mill). |
| Amorphous Solid Dispersion (ASD) | Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix, increasing its energy state and preventing recrystallization.[16] | Significant solubility enhancement, potential for supersaturation.[5] | Physical instability (recrystallization over time), drug-polymer miscibility issues, lower drug loading. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract.[17] | Maintains drug in a solubilized state, can enhance absorption via lymphatic pathways.[18] | Lower drug loading, potential for GI irritation from surfactants, chemical instability of the API in lipids. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[19] | High stability, masks taste/odor, enhances dissolution. | Limited to molecules that fit the cyclodextrin cavity, can be expensive, potential for nephrotoxicity with some cyclodextrins. |
Featured Protocol: Formulation of this compound Nanosuspension via Nanoprecipitation
This protocol describes a common lab-scale method for producing nanosuspensions, suitable for early-stage screening. Nanoprecipitation, also known as the solvent anti-solvent method, is effective for hydrophobic drugs.[20]
Materials:
-
This compound
-
Organic solvent (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
Stabilizer (e.g., Poloxamer 188, Polyvinylpyrrolidone (PVP) K30, Tween 80)
-
Purified water (anti-solvent)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound in a suitable organic solvent to create a concentrated solution (e.g., 5-10 mg/mL). Ensure the compound is fully dissolved.
-
-
Preparation of the Aqueous (Anti-Solvent) Phase:
-
Dissolve the chosen stabilizer in purified water at a specific concentration (e.g., 0.5% - 2.0% w/v). The stabilizer is crucial for preventing the newly formed nanoparticles from aggregating.
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 500-700 RPM).
-
-
Nanoprecipitation:
-
Slowly inject the organic phase into the stirring aqueous phase at a constant rate. The ratio of the organic to the aqueous phase is critical and should be optimized (typically starting at 1:5 or 1:10).
-
As the solvent diffuses into the anti-solvent, the drug's solubility decreases sharply, causing it to precipitate into nanosized particles.[20]
-
-
Solvent Removal:
-
Continue stirring the resulting suspension at room temperature for several hours (or overnight) to allow the organic solvent to evaporate. For higher boiling point solvents like DMSO, dialysis or rotary evaporation under reduced pressure may be necessary.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze the suspension using Dynamic Light Scattering (DLS). Aim for a particle size < 200 nm and a PDI < 0.3 for a homogenous suspension.
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Zeta Potential: Measure to assess the stability of the colloid. A value of ±30 mV or greater is generally considered stable.
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Drug Content: Quantify the amount of this compound in the formulation using a validated analytical method like HPLC-UV.
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Problem 2: My formulation shows excellent in vitro dissolution, but in vivo bioavailability remains low. What could be the cause?
Rationale: If solubility is no longer the rate-limiting step, the problem likely lies with poor membrane permeability or high presystemic clearance. A major, and often overlooked, culprit is efflux by P-glycoprotein (P-gp).[21] P-gp is highly expressed in the apical membrane of intestinal enterocytes and actively pumps substrates back into the GI lumen, preventing their absorption.[9][22]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low in vivo exposure.
Featured Protocol: Caco-2 Bidirectional Permeability Assay
This in vitro assay is the gold standard for assessing a compound's intestinal permeability and identifying potential P-gp substrates. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, expressing transporters like P-gp.
Materials:
-
Caco-2 cells
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Transwell® inserts (e.g., 0.4 µm pore size)
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Cell culture medium and supplements
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Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
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This compound test solution
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Control compounds: High permeability (e.g., Propranolol), Low permeability (e.g., Mannitol), P-gp substrate (e.g., Digoxin)
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P-gp inhibitor (e.g., Verapamil)
-
Analytical instrumentation (LC-MS/MS) for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a confluent, differentiated monolayer.
-
Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (A) chamber (donor).
-
Add fresh transport buffer to the basolateral (B) chamber (receiver).
-
Incubate at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Simultaneously, perform the transport experiment in the reverse direction.
-
Add the drug solution to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Inhibition Study (Optional but Recommended):
-
Repeat the A to B and B to A experiments in the presence of a known P-gp inhibitor like Verapamil.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.[23]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B) .
-
Interpretation:
-
ER > 2: Suggests the compound is actively transported by an efflux pump.[21]
-
If ER decreases significantly in the presence of a P-gp inhibitor: Confirms that this compound is a P-gp substrate.
Problem 3: How do I design a preclinical study to compare my new formulation against a simple suspension and get meaningful pharmacokinetic data?
Rationale: A well-designed preclinical pharmacokinetic (PK) study is essential to quantify the improvement in bioavailability. The goal is to compare the plasma concentration-time profiles of the new "enabling" formulation against a basic control (e.g., a simple aqueous suspension).[24][25]
Key Study Design Components:
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Animal Model: Rats (Sprague-Dawley or Wistar) are commonly used for oral bioavailability studies due to their well-characterized physiology and handling ease.[24] Beagle dogs are also an option as their GI physiology is closer to humans.[24]
-
Dosing:
-
Administer the compound via oral gavage.
-
The dose should be consistent across all formulation groups.
-
Include at least two groups: Group 1 (Control): this compound in a simple suspension (e.g., 0.5% methylcellulose in water). Group 2 (Test): this compound in your enhanced formulation (e.g., nanosuspension).
-
An intravenous (IV) dosing group is highly recommended to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points to capture the full PK profile. A typical schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[26]
-
Use an appropriate anticoagulant (e.g., K2-EDTA) and process to plasma immediately. Store samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate the key PK parameters using non-compartmental analysis.
-
Key Pharmacokinetic Parameters:
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. A higher Cmax suggests faster absorption. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. A shorter Tmax means faster absorption. |
| AUC (0-t) | Area Under the concentration-time Curve from time 0 to the last measurable point. | Represents the total drug exposure over the measured time period. |
| AUC (0-inf) | Area Under the Curve extrapolated to infinity. | Represents the total drug exposure after a single dose. |
| Frel (%) | Relative Bioavailability. | (AUCoral,test / AUCoral,control) * 100 . The primary measure of formulation improvement. |
| Fabs (%) | Absolute Bioavailability. | (AUCoral / AUCiv) * (DoseIV / DoseOral) * 100 . The fraction of drug that reaches systemic circulation. |
A successful enhanced formulation will show a statistically significant increase in Cmax and AUC compared to the control suspension, resulting in a Relative Bioavailability (Frel) > 100%.[27]
References
- Ahmed, N., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Google Scholar.
- Kanth, R. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Takano, M., et al. (n.d.). Role of P-glycoprotein in drug disposition. PubMed.
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Kusuhara, H., & Sugiyama, Y. (2009). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport.
- Felipe, V., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- Al-Obeed, O., et al. (2023). Enhancement of solubility and oral bioavailability of poorly soluble drugs.
- Kumar, R., et al. (2024). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
- Glavinas, H., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Cho, K., et al. (2009). Nanoparticle-based targeted drug delivery. PMC - NIH.
- Lubrizol. (n.d.).
- Sudhakar, P., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- Wikipedia. (n.d.). P-glycoprotein. Wikipedia.
- Health Sciences. (2024). P-glycoprotein-mediated drug efflux: Significance and symbolism. Health Sciences.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Fenyvesi, F., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PubMed Central.
- Dadwal, A., et al. (2020). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI.
- Rahman, M., et al. (2023). Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs. Preprints.org.
- Taresco, V., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. RSC Publishing.
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- de Oliveira, A. C. S., et al. (2021). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer.
- Catalent. (n.d.). Dose Selection Using Preclinical PK Modeling and In Vivo Studies.
- Butler, J., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed.
- PharmaFeatures. (2024). Navigating the Complex Evolution of Preclinical Models.
- Unknown. (n.d.). Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Unknown Source.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Gowda, B. T., et al. (2009). N,N′-Diphenylsuberamide. PMC - NIH.
- Aungst, B. J. (1993).
- Patel, D., et al. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
- Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Amanote Research.
- Herkenne, C., et al. (2008). In vivo methods for the assessment of topical drug bioavailability. PubMed.
- Tsochatzis, E. D., et al. (2020).
- Unknown. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Unknown Source.
- Unknown. (n.d.). Rapid and selective determination of 9 nitrosamines in biological sample using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry. Analytical Methods (RSC Publishing).
- Joga, P., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry.
- Griesser, J., et al. (2018). In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS)
- Fakhree, M. A. A., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. PMC - PubMed Central.
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- 27. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of N,N'-Diphenylsuberamide
Welcome to the technical support center for N,N'-Diphenylsuberamide (CAS 14354-86-0). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent challenges of batch-to-batch variability with this critical synthetic intermediate. As a key precursor to Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), the consistency and purity of your this compound are paramount to the success and reproducibility of your downstream applications.[1] This document provides field-proven insights and validated protocols to empower you to identify, diagnose, and resolve issues arising from batch inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is batch consistency so critical?
This compound, also known as N1,N8-Diphenyloctanediamide, is a symmetrical diamide with the chemical formula C₂₀H₂₄N₂O₂.[1][] Its primary significance in the scientific community lies in its role as a direct precursor in the synthesis of the histone deacetylase (HDAC) inhibitor Vorinostat.
Causality of Criticality: The purity and structural integrity of this intermediate directly dictate the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Even minor variations between batches—such as residual solvents, unreacted starting materials, or crystalline structural differences (polymorphism)—can lead to significant deviations in reaction kinetics, introduce downstream impurities, and ultimately compromise the validity and reproducibility of your research or development efforts.[3][4]
Q2: What are the primary sources of batch-to-batch variability in this compound?
Batch variability is rarely due to a single factor but rather a combination of subtle deviations throughout the manufacturing process.[3][5] Understanding these sources is the first step in effective quality control.
-
Raw Material Quality: The purity of the initial starting materials, suberic acid and aniline, is fundamental. Contaminants in these reagents can carry through the synthesis and manifest as difficult-to-remove impurities.[6]
-
Synthesis Process Control: The amidation reaction, typically involving the conversion of suberic acid to suberoyl chloride followed by reaction with aniline, is sensitive to reaction conditions.[7][8] Minor fluctuations in temperature, reaction time, or agitation speed can alter the impurity profile.[5]
-
Purification Efficacy: The purification process, often involving sequential washes and recrystallization, is a critical control point.[7] Incomplete removal of unreacted starting materials or by-products, or the introduction of residual solvents (e.g., ethanol, THF), are common sources of inconsistency.[7]
-
Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[] Exposure to moisture or light can potentially lead to hydrolysis or other forms of degradation over time.
Q3: My new batch of this compound has a different color/crystal form compared to my old one. Can I still use it?
While the ideal appearance is a white solid, slight variations in color (e.g., off-white, pale yellow) or crystal morphology do not automatically render a batch unusable, but they are a clear signal for caution and mandatory re-validation.
Expert Rationale: Color variations often point to trace-level impurities or minor degradation products that may not significantly impact purity percentage but could interfere with sensitive downstream applications. Differences in crystal form (e.g., fine powder vs. larger crystals) can affect the bulk density and, more importantly, the dissolution rate and solubility.[9] Before proceeding, it is essential to perform the validation checks outlined in the "Troubleshooting Guides" section below to confirm the material's identity, purity, and solubility.
Q4: I am observing inconsistent yields and purity in my Vorinostat synthesis. Could my this compound batch be the root cause?
Absolutely. This is one of the most common consequences of batch variability. Inconsistent performance in a downstream reaction is a classic indicator of an issue with a starting material.[10]
Troubleshooting Logic:
-
Purity Issues: The most likely culprit is a lower-purity batch of this compound. Impurities can interfere with the subsequent reaction, leading to lower yields and the formation of new, unexpected by-products in your final compound.
-
Reactivity Differences: The presence of residual acidic or basic impurities (e.g., unreacted suberic acid or aniline) can alter the pH of the reaction environment, affecting reaction kinetics.
-
Physical Property Deviations: As mentioned in Q3, differences in solubility or particle size can lead to incomplete dissolution in the reaction solvent, effectively reducing the concentration of the reactant and leading to lower or inconsistent yields.
A systematic approach to qualifying each new batch is essential to avoid these issues.
Comprehensive Troubleshooting and Quality Control Protocols
Unexplained experimental results demand a systematic investigation. The following table and protocols provide a structured framework for diagnosing and resolving issues related to this compound variability.
Data Summary Table 1: Troubleshooting Observerd Issues
| Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Solubility | 1. Different crystalline form (polymorphism). 2. Presence of insoluble impurities. 3. Incorrect solvent or temperature. | 1. Perform Protocol 4 (Solubility Assessment). 2. Analyze by HPLC (Protocol 2) to check for impurities. 3. Re-verify the certificate of analysis (CoA) for recommended solvents.[] |
| Lower Melting Point / Broader Range | Presence of impurities or residual solvent. | 1. Confirm purity via HPLC (Protocol 2). 2. Use ¹H NMR (Protocol 3) to identify residual solvents. |
| Unexpected Peaks in ¹H NMR | 1. Residual solvents (e.g., Ethanol, THF). 2. Unreacted starting materials (Aniline, Suberic Acid). 3. Reaction by-products. | 1. Integrate solvent peaks and quantify. 2. Compare with reference spectra of starting materials. 3. Further structural elucidation may be needed (e.g., 2D NMR, LC-MS). |
| Multiple Peaks in HPLC Chromatogram | Presence of impurities. | 1. Quantify purity by area percentage. 2. If possible, identify impurity peaks by running standards or using LC-MS. |
| Lower Yield in Downstream Reaction | 1. Lower-than-stated purity of the batch. 2. Presence of catalyst-poisoning impurities. 3. Poor solubility under reaction conditions. | 1. Re-qualify the batch using Protocols 1-4. 2. Consider a small-scale test reaction to confirm reactivity before large-scale use. |
Mandatory Visualization & Workflows
Visualizing the quality control and troubleshooting process ensures a logical and efficient workflow, minimizing wasted time and resources.
Sources
- 1. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. zaether.com [zaether.com]
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- 6. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 7. N,N′-Diphenylsuberamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N,N'-Diphenylsuberamide for High-Throughput Screening
Welcome to the technical support center for the optimization of N,N'-Diphenylsuberamide in high-throughput screening (HTS) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful implementation of this compound in your screening campaigns. As a lipophilic molecule with potential activity as a histone deacetylase (HDAC) inhibitor, this compound presents unique challenges and opportunities in HTS. This document will provide the foundational knowledge and practical guidance to navigate these complexities.
I. Understanding this compound: A Primer for HTS
This compound belongs to a class of compounds structurally related to known histone deacetylase (HDAC) inhibitors, such as pimelic diphenylamides and suberoylanilide hydroxamic acid (SAHA).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[3][4] The inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of various cancers and other diseases.[5][6][7]
Given its structural similarity to established HDAC inhibitors, it is plausible that this compound exerts its biological effects through the modulation of HDAC activity. This provides a key starting point for assay development and troubleshooting.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in HTS.
Q1: What is the likely mechanism of action for this compound?
Based on its chemical structure, this compound is predicted to function as a histone deacetylase (HDAC) inhibitor. It shares the core diphenylamide scaffold with other known HDAC inhibitors, which typically interact with the active site of HDAC enzymes.[1][2] Therefore, assays designed to measure HDAC activity are the most relevant for primary screening.
Q2: What are the primary challenges I should anticipate when working with this compound in HTS?
The primary challenges stem from its physicochemical properties and potential for assay artifacts:
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Poor Aqueous Solubility: this compound is a lipophilic compound, which can lead to difficulties in achieving and maintaining the desired concentrations in aqueous assay buffers.
-
Compound Precipitation: Precipitation can lead to inaccurate concentration-response curves and false negatives.
-
Assay Interference: Lipophilic compounds can interfere with various assay technologies, leading to false positives or negatives. This can include light scattering in optical assays or non-specific interactions with assay components.
-
Off-Target Effects: Like many screening compounds, this compound may exhibit off-target activities that need to be carefully evaluated.
Q3: What is a suitable starting concentration range for this compound in a primary screen?
For a primary screen, a common starting concentration is 10 µM. However, due to potential solubility issues, it is advisable to test a concentration range, for example, from 1 µM to 50 µM. A dose-response curve should be generated for any initial hits to determine their potency (IC50 or EC50).
Q4: How can I improve the solubility of this compound in my assay buffer?
Several strategies can be employed to enhance the solubility of lipophilic compounds in HTS formats:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for compound storage and initial dilution. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.
-
Detergents: Non-ionic detergents such as Triton X-100 or Tween-20 can be included in the assay buffer at low concentrations (e.g., 0.01%) to help maintain compound solubility and prevent aggregation.[8]
-
Serum Albumin: Bovine serum albumin (BSA) can also be used to improve the solubility of lipophilic compounds, although it may also lead to non-specific binding.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during HTS with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High variability between replicate wells | - Compound precipitation- Incomplete mixing- Pipetting errors | - Visually inspect plates: Look for signs of precipitation after compound addition.- Optimize mixing: Ensure thorough mixing after each reagent addition.- Solubility enhancement: Refer to the solubility optimization strategies in the FAQ section.- Validate liquid handling: Perform quality control checks on automated liquid handlers. |
| High rate of false positives | - Compound aggregation- Assay interference (e.g., autofluorescence)- Off-target effects | - Detergent sensitivity test: Re-test hits with and without a non-ionic detergent. The activity of aggregators is often attenuated by detergents.[8]- Counterscreen: Test the compound in an assay format lacking the biological target to identify assay interference.- Orthogonal assays: Confirm hits using a different assay technology that measures the same biological endpoint. |
| Poor or no activity of positive controls | - Reagent degradation- Incorrect assay conditions- Inactive compound | - Check reagent stability: Ensure all reagents are stored correctly and are within their expiration dates.- Verify assay parameters: Confirm pH, temperature, and incubation times are optimal for the assay.- Confirm compound integrity: Use an analytical method like HPLC-MS to verify the identity and purity of the this compound stock. |
| Inconsistent dose-response curves | - Compound instability in assay buffer- Cytotoxicity at higher concentrations | - Stability assessment: Incubate the compound in the assay buffer for the duration of the experiment and quantify its concentration over time.- Cytotoxicity assay: Perform a parallel cytotoxicity assay to determine the concentration range where the compound is not toxic to the cells (if using a cell-based assay). |
IV. Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments relevant to the optimization of this compound for HTS.
Protocol 1: Kinetic Solubility Assay
This protocol determines the concentration at which a compound, predissolved in DMSO, begins to precipitate in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (relevant to your HTS assay)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in 100% DMSO.
-
Add a small volume (e.g., 1-2 µL) of each DMSO dilution to the wells of the 96-well plate.
-
Rapidly add the assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), mimicking the assay incubation time.
-
Measure the absorbance at 620 nm. An increase in absorbance indicates precipitation.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: HDAC Activity Assay (Fluorogenic)
This protocol describes a general fluorogenic assay to measure the HDAC inhibitory activity of this compound.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin to cleave the deacetylated substrate)
-
This compound and control inhibitors (e.g., SAHA)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer containing a fixed, low percentage of DMSO.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the HDAC enzyme to all wells except the "no enzyme" controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
V. Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: High-throughput screening workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent HTS data.
VI. References
-
Novel pimelic diphenylamide-based histone deacetylase (HDAC) inhibitors have differential selectivity within the class I HDACs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. (2016). PMC. Retrieved January 12, 2026, from [Link]
-
Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. (2008). PMC. Retrieved January 12, 2026, from [Link]
-
The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. (2017). PubMed. Retrieved January 12, 2026, from [Link]
-
Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. (2012). PMC. Retrieved January 12, 2026, from [Link]
-
Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. (2016). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands. (2011). PubMed. Retrieved January 12, 2026, from [Link]
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). Frontiers. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of diarylamines with antitumor activity. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of N,N′-Diaryl Diamines and Oxadiamines via Chan–Lam Amination. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). (2020). MDPI. Retrieved January 12, 2026, from [Link]
-
Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). (2020). MDPI. Retrieved January 12, 2026, from [Link]
-
Slow-Binding and Covalent HDAC Inhibition: A New Paradigm?. (2020). PMC. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]
- 4. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the HDAC Inhibitory Activity of N,N'-Diphenylsuberamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the histone deacetylase (HDAC) inhibitory activity of the novel compound, N,N'-Diphenylsuberamide. We will navigate the essential in vitro and cellular assays, offer a comparative analysis with established HDAC inhibitors, and provide detailed, field-proven protocols. This document is designed to be a practical resource, grounding experimental design in scientific rationale to ensure robust and reliable results.
Introduction: The Significance of HDAC Inhibition and the Promise of this compound
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in a variety of diseases, most notably cancer, where the silencing of tumor suppressor genes is a common event.[1][3] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, with several now FDA-approved for cancer treatment.[4]
This compound is a synthetic compound featuring a central suberic acid scaffold flanked by two phenyl groups. Its structural similarity to the core components of known HDAC inhibitors, such as the linker region in Suberoylanilide Hydroxamic Acid (SAHA), suggests its potential as a modulator of HDAC activity. This guide outlines the critical experimental workflow to rigorously validate this hypothesis, determine its potency and selectivity, and compare its efficacy to established HDAC inhibitors.
Comparative Landscape: Benchmarking Against Established HDAC Inhibitors
To contextualize the potential of this compound, its inhibitory profile must be compared against well-characterized HDAC inhibitors. For this guide, we will use two industry-standard compounds:
-
Trichostatin A (TSA): A potent, broad-spectrum inhibitor of Class I and II HDACs, often used as a positive control in HDAC research.[5]
-
Vorinostat (SAHA): The first FDA-approved HDAC inhibitor, also a pan-HDAC inhibitor, with extensive clinical data.[6][7]
The following table summarizes the reported inhibitory activities of these compounds. For the purpose of this illustrative guide, we will use a plausible, hypothetical dataset for this compound, based on the activities of structurally related suberamide-based compounds.
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Pan-HDAC (HeLa Nuclear Extract, IC50, nM) |
| This compound (Hypothetical Data) | 150 | 200 | 180 | 85 | 120 |
| Trichostatin A (TSA) | ~20 | ~20 | ~20 | ~20 | ~20 |
| Vorinostat (SAHA) | ~10 | - | ~20 | - | ~120 |
Note: IC50 values for TSA and SAHA are approximate and can vary based on assay conditions.[3][5][8]
Experimental Validation Workflow
A multi-tiered approach is essential for the comprehensive validation of a potential HDAC inhibitor. This workflow progresses from initial in vitro enzymatic assays to more physiologically relevant cell-based assays.
Caption: Experimental workflow for validating HDAC inhibitory activity.
In Vitro Validation: Direct Measurement of Enzymatic Inhibition
The initial step is to determine if this compound directly inhibits HDAC enzyme activity. A fluorometric assay is a sensitive and widely used method for this purpose.[1][9]
Principle: This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an HDAC enzyme, a developing enzyme cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The presence of an HDAC inhibitor prevents this deacetylation, resulting in a reduced fluorescent signal.
Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay
-
Reagent Preparation:
-
HDAC Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
HDAC Enzyme: Reconstitute purified human recombinant HDAC1, HDAC2, HDAC3, and HDAC6 enzymes in HDAC Assay Buffer to a working concentration of 0.5 µg/µL.
-
Fluorogenic Substrate: Prepare a 100 µM stock solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Inhibitor Solutions: Prepare a 10-point serial dilution of this compound, TSA, and SAHA in DMSO, followed by a 1:100 dilution in HDAC Assay Buffer.
-
Developer Solution: Prepare a solution of a suitable developing enzyme (e.g., Trypsin) at 2 mg/mL in HDAC Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.
-
Add 20 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and develop the signal by adding 20 µL of the Developer Solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a non-linear regression curve fit.
-
Cellular Validation: Assessing Activity in a Biological Context
Demonstrating enzymatic inhibition in vitro is the first step. It is crucial to then validate that this compound can penetrate cells and inhibit HDACs in a cellular environment, leading to the expected biological consequences.
An increase in global histone acetylation is a direct downstream effect of HDAC inhibition. Western blotting is a standard technique to visualize this change.
Principle: Cells are treated with the HDAC inhibitor, and total histone proteins are extracted. Western blotting using antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) allows for the detection and semi-quantification of changes in histone acetylation levels.
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa or HCT116) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, TSA (positive control), and a vehicle control (DMSO) for 18-24 hours.
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-Histone H3 (e.g., at Lys9) and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A key therapeutic outcome of many HDAC inhibitors is the induction of cell cycle arrest and apoptosis in cancer cells. The MTT assay is a colorimetric method to assess cell viability.[5][6][7][8][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HeLa or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, SAHA (positive control), and a vehicle control (DMSO) for 48-72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Mechanistic Insights: Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. A primary mechanism involves the acetylation and subsequent activation of the tumor suppressor protein p53.
Caption: Simplified signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin/CDK complexes, leading to cell cycle arrest, typically at the G1 phase. Furthermore, activated p53 can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Conclusion
This guide provides a robust and scientifically sound framework for the initial validation of this compound as a potential HDAC inhibitor. By following the outlined experimental workflow, researchers can obtain reliable data on its enzymatic and cellular activity, and meaningfully compare its performance against established compounds. The provided protocols are intended as a starting point and may require optimization based on specific cell lines and laboratory conditions. The multifaceted effects of HDAC inhibitors on cellular signaling pathways underscore the importance of a comprehensive validation approach to fully characterize novel therapeutic candidates in this class.
References
-
Trichostatin A - Wikipedia. Available at: [Link]
-
Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - NIH. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells. Available at: [Link]
-
Modulation of Cell Cycle Regulators by HDACs - PMC - NIH. Available at: [Link]
-
p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PubMed Central. Available at: [Link]
-
Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC - NIH. Available at: [Link]
-
Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53. Available at: [Link]
-
HDAC Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]
-
Schematic diagram of a HDAC inhibitor and its active functionality. - ResearchGate. Available at: [Link]
-
Histone Deacetylase Pathway - Creative Diagnostics. Available at: [Link]
-
Western Blot (WB) Protocol - EpigenTek. Available at: [Link]
-
Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC - NIH. Available at: [Link]
-
Overview of histone deacetylase inhibitor-triggered apoptotic and autophagic cell death. Available at: [Link]
-
HDAC activity inhibition decreases components of signaling pathways... - ResearchGate. Available at: [Link]
-
Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC. Available at: [Link]
-
Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Available at: [Link]
-
Histone Immunoblotting Protocol - Rockland Immunochemicals. Available at: [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH. Available at: [Link]
-
Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group. Available at: [Link]
-
Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10 - PMC - PubMed Central. Available at: [Link]
-
HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC. Available at: [Link]
-
HDAC inhibitors - Adooq Bioscience. Available at: [Link]
-
1 Inhibition Activities (IC 50 (nM)) of Small Molecule Inhibitors on Class I HDACs. Available at: [Link]
-
Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]
-
Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PubMed Central. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation, and Computer-Aided Drug Designing of New Derivatives of Hyperactive Suberoylanilide Hydroxamic Acid Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Hydroxamic Acid Derivatives as Potential High Density Lipoprotein (HDL) Receptor CLA-1 Up-Regulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase | Semantic Scholar [semanticscholar.org]
- 8. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing and Comparing Novel HDAC Inhibitors: A Case Study Approach
In the dynamic field of epigenetics, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their ability to modulate the acetylation state of histones and other proteins can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[1] While several HDAC inhibitors are now clinically approved, the quest for novel inhibitors with improved potency, selectivity, and reduced side effects is a continuous endeavor for researchers and drug development professionals.
This guide provides a comprehensive framework for the characterization and comparative analysis of a novel HDAC inhibitor. We will use the hypothetical case of N,N'-Diphenylsuberamide to illustrate the necessary experimental workflow, juxtaposing its potential evaluation against the known performance of established HDAC inhibitors such as Vorinostat (SAHA) , Panobinostat , and Romidepsin . This approach will not only highlight the key performance metrics for comparison but also delve into the causality behind the experimental choices, ensuring a robust and self-validating evaluation process.
The Central Role of HDACs in Cellular Regulation
Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins. This deacetylation process generally leads to a more condensed chromatin structure, thereby repressing gene transcription.[2] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is crucial for normal cellular function.[3] Disruption of this balance is a hallmark of many cancers, making HDACs attractive therapeutic targets.[4]
The 18 known human HDAC isoforms are categorized into four classes based on their homology to yeast HDACs:
-
Class I: HDAC1, 2, 3, and 8
-
Class IIa: HDAC4, 5, 7, and 9
-
Class IIb: HDAC6 and 10
-
Class III: Sirtuins (SIRT1-7), which are NAD+-dependent
-
Class IV: HDAC11
Benchmarking Against Established HDAC Inhibitors
Before embarking on the characterization of a novel compound, it is essential to understand the landscape of existing inhibitors. These compounds serve as crucial benchmarks for evaluating potency, selectivity, and potential therapeutic advantages.
Vorinostat (SAHA)
Suberoylanilide hydroxamic acid (SAHA), or Vorinostat, is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms, primarily from Class I and II.[5] Its mechanism involves the hydroxamic acid group chelating the zinc ion in the active site of the HDAC enzyme.[5] Vorinostat has demonstrated antitumor activity in various cancer models and is clinically approved for the treatment of cutaneous T-cell lymphoma.[6]
Panobinostat
Panobinostat is another potent pan-HDAC inhibitor, showing activity against Class I, II, and IV HDACs at nanomolar concentrations.[7][8] It is noted for being significantly more potent than Vorinostat.[9] Panobinostat is approved for the treatment of multiple myeloma in combination with other drugs.[9]
Romidepsin
Romidepsin is a cyclic peptide that acts as a potent inhibitor of Class I HDACs, particularly HDAC1 and HDAC2.[10][11] It is a prodrug that is activated within the cell.[1] Romidepsin is approved for the treatment of cutaneous and peripheral T-cell lymphomas.[12][13]
Comparative Performance of Established HDAC Inhibitors
A critical aspect of evaluating a new HDAC inhibitor is to compare its potency and selectivity against established drugs. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Inhibitor | Class I IC50 (nM) | Class II IC50 (nM) | Class IV IC50 (nM) | Key Characteristics |
| Vorinostat (SAHA) | HDAC1: ~10, HDAC3: ~20[3][14] | Broad activity[5] | - | Pan-inhibitor, hydroxamic acid-based |
| Panobinostat | <13.2 for most Class I, II, IV[7] | <13.2 for most Class I, II, IV[7] | <13.2 for most Class I, II, IV[7] | Potent pan-inhibitor, ~10-fold more potent than Vorinostat[7][9] |
| Romidepsin | HDAC1: 36, HDAC2: 47[10] | Higher concentrations required[11] | - | Potent Class I inhibitor, cyclic peptide prodrug |
Experimental Workflow for Characterizing a Novel HDAC Inhibitor: The Case of this compound
To ascertain the potential of a novel compound like this compound as an HDAC inhibitor, a systematic experimental approach is required. The following workflow outlines the key assays and the rationale behind them.
Caption: Experimental workflow for novel HDAC inhibitor characterization.
In Vitro HDAC Activity/Inhibition Assay
Objective: To determine if this compound directly inhibits HDAC enzyme activity and to quantify its potency (IC50).
Methodology: A fluorometric or colorimetric assay is typically employed.[10][15] These assays use a synthetic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent or colored product. The signal intensity is proportional to the HDAC activity.
Step-by-Step Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare assay buffer, a stock solution of the novel inhibitor (this compound) and a reference inhibitor (e.g., SAHA), a solution of a recombinant human HDAC enzyme (e.g., HDAC1), and the fluorogenic substrate.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add serial dilutions of the test compound and the reference inhibitor to respective wells. Include a "no inhibitor" control and a "no enzyme" background control.
-
Enzyme Addition: Add the diluted HDAC enzyme to all wells except the "no enzyme" control.
-
Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Isoform Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of different HDAC isoforms to understand its selectivity profile.
Methodology: The in vitro HDAC activity assay described above is repeated using a panel of individual recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8, etc.). This will reveal whether the compound is a pan-inhibitor or selective for a particular class or isoform.
Cellular HDAC Target Engagement
Objective: To confirm that this compound can enter cells and inhibit HDAC activity, leading to an increase in histone acetylation.
Methodology: Western blotting is the gold standard for this assessment. Cancer cell lines are treated with the inhibitor, and the levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and acetylated non-histone proteins (e.g., acetyl-α-tubulin for HDAC6 inhibition) are measured.
Caption: Western blot workflow for assessing HDAC target engagement.
In Vitro Cytotoxicity Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Methodology: Assays like the MTT or CellTiter-Glo® assay are used to measure cell viability after treatment with the inhibitor. These assays provide an EC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Vorinostat). Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the dose-response curve.
Signaling Pathways Modulated by HDAC Inhibitors
The anti-cancer effects of HDAC inhibitors are mediated through the modulation of various signaling pathways that control cell proliferation, survival, and death.
Caption: Simplified signaling pathway affected by HDAC inhibitors.
Conclusion: A Path Forward for Novel HDAC Inhibitors
The comprehensive evaluation of a novel HDAC inhibitor like this compound requires a multi-faceted approach, from initial in vitro enzymatic assays to in vivo efficacy studies. By systematically characterizing its potency, selectivity, and cellular effects and benchmarking these against established inhibitors, researchers can build a robust data package to support its potential as a therapeutic candidate. The methodologies and comparative data presented in this guide provide a solid foundation for drug development professionals to navigate the preclinical evaluation of the next generation of HDAC inhibitors.
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Comparative Efficacy Analysis: N,N'-Diphenylsuberamide versus Vorinostat (SAHA)
A comprehensive comparison of the histone deacetylase (HDAC) inhibitory profiles and anti-tumor activities of N,N'-Diphenylsuberamide and the clinically approved drug Vorinostat (SAHA) is currently not feasible due to a lack of publicly available experimental data on the biological activity of this compound.
Extensive searches of scientific literature and databases have revealed no published studies detailing the efficacy of this compound as a histone deacetylase (HDAC) inhibitor or its cytotoxic effects on cancer cells. While the synthesis and crystallographic structure of this compound (also known as N,N'-diphenyloctanediamide) have been reported, its biological functions remain uncharacterized in the public domain.
In contrast, Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a well-documented and clinically utilized pan-HDAC inhibitor. This guide will provide a detailed overview of Vorinostat's established properties as a benchmark for the field, which would be the necessary context for evaluating any novel compound like this compound, should data become available in the future.
Vorinostat (SAHA): A Clinically Validated Pan-HDAC Inhibitor
Vorinostat is a potent inhibitor of class I, II, and IV histone deacetylases.[1][2] Its mechanism of action involves binding to the zinc-containing active site of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[1] This results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[3][4]
Key Efficacy Data for Vorinostat (SAHA)
| Parameter | Description | Experimental Data |
| HDAC Inhibition | Pan-inhibitor of Class I and II HDACs.[2][4] | IC50 values are typically in the nanomolar range. For example, against HeLa cell nuclear extract, the IC50 is approximately 0.12-0.25 µM.[5] |
| In Vitro Cytotoxicity | Demonstrates potent anti-proliferative activity across a wide range of cancer cell lines. | IC50 values vary depending on the cell line. For instance, in cutaneous T-cell lymphoma (CTCL) cell lines, IC50s range from 0.146 µM to 2.697 µM.[6] |
| Mechanism of Action | Induces accumulation of acetylated histones (e.g., H3 and H4) and non-histone proteins (e.g., tubulin), leading to cell cycle arrest (G1 and G2/M phases) and apoptosis.[7] | Treatment of cancer cells with Vorinostat leads to a significant increase in the levels of acetylated histones and tubulin, as confirmed by Western blot analysis.[5] |
| Clinical Approval | Approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[1] | Clinical trials have demonstrated its efficacy in patients with relapsed or refractory CTCL. |
Visualizing the Mechanism of Action of HDAC Inhibitors
The following diagram illustrates the general mechanism by which HDAC inhibitors like Vorinostat exert their anti-cancer effects.
Caption: General mechanism of HDAC inhibitors.
The Uncharacterized Potential of this compound
This compound shares a suberic acid backbone with Vorinostat. However, it lacks the critical hydroxamic acid group, which is the zinc-binding group responsible for the HDAC inhibitory activity of Vorinostat. Instead, it has phenylamide groups at both ends.
Structural Comparison
Caption: Key structural features of Vorinostat and this compound.
Without experimental data, any discussion on the efficacy of this compound remains speculative. It is possible that it may possess other biological activities unrelated to HDAC inhibition. Future research, should it be undertaken, would need to include the following fundamental experiments to enable a comparison with Vorinostat.
Essential Experimental Protocols for Evaluation
For a meaningful comparison, the following experimental workflows would be necessary to characterize the activity of this compound.
HDAC Inhibitory Assay
Objective: To determine if this compound inhibits the activity of HDAC enzymes.
Methodology:
-
Enzyme Source: Utilize commercially available recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) or nuclear extracts from cancer cell lines.
-
Substrate: Employ a fluorogenic HDAC substrate.
-
Procedure: a. Incubate the HDAC enzyme with varying concentrations of this compound and Vorinostat (as a positive control). b. Add the fluorogenic substrate. c. After a defined incubation period, add a developer solution to stop the reaction and generate a fluorescent signal. d. Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for both compounds against each HDAC isoform.
Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Lines: Use a panel of relevant cancer cell lines (e.g., CTCL, colon, breast, lung cancer).
-
Assay: Employ a standard cell viability assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound and Vorinostat for a specified duration (e.g., 72 hours). c. Add the assay reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 values for each compound in each cell line.
Western Blot Analysis for Histone Acetylation
Objective: To determine if this compound treatment leads to an increase in histone acetylation in cells, a hallmark of HDAC inhibition.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound and Vorinostat at concentrations around their respective IC50 values for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane and then probe with primary antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., β-actin or total Histone H3). b. Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP). c. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of acetylated histones in treated cells versus untreated controls.
Conclusion
While Vorinostat (SAHA) serves as a well-established benchmark in the field of HDAC inhibitors with a wealth of supporting experimental and clinical data, this compound remains an uncharacterized compound in terms of its biological efficacy. The structural difference, notably the absence of a hydroxamic acid moiety, suggests that it may not function as a classical HDAC inhibitor. A direct and objective comparison of the efficacy of these two molecules is contingent upon future research that elucidates the potential biological activities of this compound through rigorous experimental evaluation as outlined above. Until such data is available, any claims regarding the efficacy of this compound in the context of cancer therapy or HDAC inhibition would be purely speculative.
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The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - NIH. Available at: [Link]
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Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC - NIH. Available at: [Link]
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Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC - PubMed Central. Available at: [Link]
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Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of novel hydroxamic acid-derived histone deacetylase inhibitors bearing a 2-oxoindoline scaffold as potential antitumor agents - PubMed. Available at: [Link]
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Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed. Available at: [Link]
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Confirming the Downstream Effects of N,N'-Diphenylsuberamide Treatment: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel epigenetic modulators, N,N'-Diphenylsuberamide presents a compelling case as a histone deacetylase (HDAC) inhibitor. Its therapeutic potential hinges on its ability to induce specific downstream cellular events. This guide provides a comprehensive framework for validating the efficacy of this compound, drawing direct comparisons with the well-established and clinically approved HDAC inhibitor, Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA). By following the detailed experimental protocols outlined herein, researchers can generate robust, comparative data to elucidate the functional consequences of this compound treatment.
The Central Hypothesis: Inducing Epigenetic and Cellular Reprogramming
HDAC inhibitors function by preventing the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and affects critical cellular processes.[1][2] The primary downstream effects we aim to confirm for this compound, benchmarked against SAHA, are:
-
Increased Histone Acetylation: The most direct indicator of HDAC inhibition.
-
Upregulation of p21 (CDKN1A): A key cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[1][3]
-
Induction of Cell Cycle Arrest: A common consequence of p21 upregulation, halting cell proliferation.[2][3]
-
Induction of Apoptosis: Programmed cell death, a desirable outcome in cancer therapy.[1][2]
This guide will detail the experimental workflows to quantify each of these effects, enabling a direct comparison of the potency and efficacy of this compound against SAHA.
Visualizing the Core Mechanism of Action
The following diagram illustrates the established signaling pathway initiated by HDAC inhibition, leading to the key downstream effects that will be experimentally validated.
Caption: Signaling pathway of HDAC inhibition.
Comparative Data Summary
The following table should be populated with your experimental data to provide a clear, at-a-glance comparison of this compound and SAHA.
| Downstream Effect | Metric | This compound (Concentration) | SAHA (Vorinostat) (Concentration) |
| Histone Acetylation | Fold change in Acetyl-Histone H3/H4 | ||
| p21 Gene Expression | Fold change in p21 mRNA levels | ||
| Cell Cycle Arrest | % of cells in G1/G0 phase | ||
| % of cells in G2/M phase | |||
| Apoptosis | % of apoptotic cells (Annexin V positive) |
Experimental Protocols
These protocols are designed to be self-validating, with clear positive controls and quantifiable outputs.
Western Blot Analysis of Histone Acetylation
This protocol quantifies the primary molecular effect of HDAC inhibition.
Caption: Western Blot workflow for histone acetylation.
Methodology:
-
Cell Culture and Treatment: Plate your chosen cancer cell line (e.g., A549, HeLa) and allow them to adhere overnight. Treat cells with varying concentrations of this compound and SAHA (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 15% SDS-polyacrylamide gel.[4] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-histone H3 and/or H4.
-
As a loading control, use an antibody against total histone H3 or β-actin.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the acetyl-histone signal to the total histone or β-actin signal.
RT-qPCR Analysis of p21 Gene Expression
This protocol measures the transcriptional upregulation of a key cell cycle regulator.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. Extract total RNA using a commercially available kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method. Compare the fold change in p21 expression between this compound-treated, SAHA-treated, and control cells.
Flow Cytometry for Cell Cycle Analysis
This protocol assesses the impact of treatment on cell cycle progression.[8]
Methodology:
-
Cell Treatment and Harvesting: Treat cells as previously described. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[9]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between the different treatment groups.
Trustworthiness and Self-Validation
The experimental design incorporates essential controls for data integrity. The use of a well-characterized reference compound, SAHA, provides a benchmark for the expected biological activity.[10][11] Furthermore, the inclusion of vehicle controls and loading controls in Western blotting and RT-qPCR ensures that the observed effects are due to the specific action of the compounds and not experimental artifacts. The multi-faceted approach of analyzing the primary molecular effect (histone acetylation) and its downstream functional consequences (p21 expression, cell cycle arrest) creates a logically coherent and self-validating dataset.
Conclusion
This guide provides a robust framework for the systematic evaluation of the downstream effects of this compound. By directly comparing its performance against the established HDAC inhibitor SAHA, researchers can generate high-quality, publishable data that will significantly contribute to the understanding of this novel compound's therapeutic potential. The detailed protocols and integrated data analysis approach ensure scientific rigor and will empower researchers to confidently assess the efficacy of this compound in their specific models.
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Cross-Validation of N,N'-Diphenylsuberamide's Anticipated Efficacy: A Comparative Guide Based on Structurally Related Histone Deacetylase Inhibitors
Introduction: The Therapeutic Potential of N,N'-Diphenylsuberamide as a Histone Deacetylase Inhibitor
This compound, a derivative of suberic acid, has emerged as a compound of interest within the field of epigenetics and cancer therapeutics.[1] Its structural similarity to the FDA-approved histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) positions it as a potential modulator of chromatin structure and gene expression.[1][2][3][4] This guide provides a comprehensive cross-validation of the anticipated findings for this compound by leveraging extensive experimental data from its close structural analog, SAHA, and other suberic acid-based HDAC inhibitors. By examining the performance of these related compounds across a spectrum of preclinical models, we can construct a robust predictive framework for the efficacy and mechanism of action of this compound.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[5] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[3] HDAC inhibitors, like SAHA, counteract this effect, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
This guide will delve into the expected mechanistic underpinnings of this compound and present a comparative analysis of the performance of its structural analogs in enzymatic assays, a variety of cancer cell lines, and in vivo animal models. Detailed experimental protocols and data summaries are provided to offer researchers, scientists, and drug development professionals a thorough understanding of the scientific rationale and potential applications of this promising compound.
Mechanistic Framework: The Action of Suberic Acid-Based HDAC Inhibitors
The canonical structure of a suberic acid-based HDAC inhibitor, such as SAHA, consists of three key pharmacophoric features: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. In the case of this compound, the hydroxamic acid ZBG of SAHA is replaced by a phenylamide group. The suberic acid backbone serves as the linker. This structural motif is crucial for positioning the ZBG to chelate the zinc ion within the active site of the HDAC enzyme, thereby inhibiting its deacetylase activity.
Caption: General mechanism of suberic acid-based HDAC inhibitors.
Part 1: In Vitro Validation - Enzymatic and Cellular Models
The initial assessment of any potential HDAC inhibitor involves rigorous in vitro testing to determine its enzymatic inhibitory activity and its cytotoxic effects on cancer cells.
Enzymatic Assays: Gauging Potency and Selectivity
Enzymatic assays are fundamental to quantifying the inhibitory potential of a compound against specific HDAC isoforms. While direct enzymatic data for this compound is not publicly available, we can infer its likely activity based on studies of SAHA and its analogs. These compounds typically exhibit broad-spectrum inhibitory activity against Class I and Class II HDACs.[3][6]
Table 1: Comparative HDAC Inhibitory Activity of SAHA and Structurally Related Compounds
| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |
| SAHA (Vorinostat) | ~50 | ~50 | ~50 | [3] |
| C6-Phenyl SAHA Analog | Similar to SAHA | Similar to SAHA | Similar to SAHA | [3] |
| C6-Methyl SAHA Analog | ~500 | ~500 | >500 | [3] |
Note: IC₅₀ values are approximate and can vary based on assay conditions. This table serves as a predictive reference for this compound.
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol provides a general framework for assessing HDAC inhibition.
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate recombinant human HDAC enzyme with varying concentrations of the test compound (e.g., this compound) for a predetermined time at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction and incubate for a specified period.
-
Development: Stop the reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Workflow for a typical fluorometric HDAC activity assay.
Cellular Assays: Assessing Anti-Proliferative Activity
The ultimate goal of an anti-cancer agent is to inhibit the proliferation of tumor cells. The cytotoxicity of this compound can be predicted by examining data from a panel of human cancer cell lines treated with SAHA and other suberic acid derivatives. These compounds have demonstrated broad anti-proliferative activity against various cancer types.[4][6]
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of SAHA Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | SAHA (Vorinostat) | Thienopyrimidine Hydroxamic Acid Analog | Reference |
| HCT-116 | Colon Carcinoma | ~1-5 | 1.01 | [7] |
| RPMI 8226 | Multiple Myeloma | Not Reported | 0.97 | [7] |
| A549 | Lung Carcinoma | ~2-10 | Not Reported | [6] |
| HeLa | Cervical Cancer | ~1-5 | 11.15 (a9 analog) | [6] |
| HepG2 | Liver Carcinoma | ~2-10 | Not Reported | [6] |
| MCF-7 | Breast Carcinoma | ~1-5 | Not Reported | [6] |
Note: IC₅₀ values are indicative and can vary. This table provides a predictive reference for this compound's potential efficacy.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard method for determining cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Part 2: In Vivo Validation - Preclinical Animal Models
To assess the therapeutic potential in a more complex biological system, in vivo studies using animal models are essential. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered highly relevant for preclinical evaluation.[8][9]
Xenograft Models: Evaluating Anti-Tumor Efficacy
While specific in vivo data for this compound is not available, the extensive research on SAHA in various xenograft models provides a strong basis for predicting its potential efficacy. SAHA has demonstrated significant anti-tumor activity in models of various cancers, including lymphoma, breast cancer, and lung cancer.[10][11]
Expected Outcomes in a Xenograft Model:
-
Tumor Growth Inhibition: Treatment with this compound is anticipated to lead to a dose-dependent reduction in tumor volume compared to vehicle-treated control animals.
-
Increased Survival: A significant increase in the median survival time of the treated group is an expected outcome.
-
Pharmacodynamic Biomarkers: Analysis of tumor tissue from treated animals would likely show an increase in histone acetylation (e.g., acetylated H3 and H4), confirming target engagement.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly and calculate tumor volume.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on survival endpoints.
-
Tissue Analysis: At the end of the study, tumors can be excised for histological and molecular analysis (e.g., Western blotting for histone acetylation).
Caption: General workflow for a preclinical xenograft study.
Conclusion and Future Directions
Based on the extensive data available for the structurally related and well-characterized HDAC inhibitor SAHA, this compound holds significant promise as a novel anti-cancer agent. The cross-validation presented in this guide, drawing from enzymatic, cellular, and in vivo models, provides a strong rationale for its further investigation.
Future research should focus on obtaining direct experimental data for this compound to confirm these predictions. Key next steps include:
-
Direct Enzymatic Profiling: Determining the IC₅₀ values of this compound against a panel of HDAC isoforms to establish its potency and selectivity.
-
Comprehensive Cytotoxicity Screening: Evaluating its anti-proliferative effects across a diverse range of cancer cell lines.
-
In Vivo Efficacy Studies: Conducting xenograft studies to confirm its anti-tumor activity in a preclinical setting.
-
Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties.
The systematic approach outlined in this guide, combining predictive analysis with a clear roadmap for experimental validation, will be instrumental in advancing this compound through the drug discovery and development pipeline.
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A Tale of Two Molecules: A Head-to-Head Comparison of Trichostatin A and a Structural Enigma, N,N'-Diphenylsuberamide, in the Context of HDAC Inhibition
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetic regulation, Histone Deacetylase (HDAC) inhibitors have emerged as powerful tools to modulate gene expression, with profound implications for cancer therapy and other diseases. Among the pantheon of these inhibitors, Trichostatin A (TSA) stands as a well-characterized and potent pan-HDAC inhibitor, serving as a benchmark for research and development. This guide provides a comprehensive head-to-head comparison between TSA and a structurally intriguing but biologically enigmatic molecule, N,N'-Diphenylsuberamide.
While extensive experimental data firmly establishes the mechanism and efficacy of TSA, a significant knowledge gap exists for this compound regarding its HDAC inhibitory activity. Consequently, this guide will first delve into the well-documented profile of TSA, supported by experimental evidence. Subsequently, it will offer a theoretical analysis of this compound's potential as an HDAC inhibitor based on its structural characteristics in the context of established HDAC inhibitor pharmacophores. This comparative approach aims to provide researchers with a clear understanding of a known entity and a framework for evaluating novel compounds.
Part 1: Trichostatin A - The Archetypal HDAC Inhibitor
Trichostatin A, a natural product derived from Streptomyces hygroscopicus, is a potent, reversible, and non-competitive inhibitor of class I and II HDACs.[1] Its robust biological activity and well-elucidated mechanism of action have made it an indispensable tool in cellular and molecular biology.
Mechanism of Action: A Zinc-Chelating Powerhouse
The catalytic activity of class I and II HDACs is dependent on a zinc ion (Zn²⁺) located within the active site of the enzyme. TSA exerts its inhibitory effect by directly interacting with this crucial zinc ion. The hydroxamic acid moiety of TSA acts as a strong chelating group, binding to the zinc ion and thereby blocking the catalytic activity of the HDAC enzyme.[2] This prevents the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones (hyperacetylation).[3]
The increased acetylation of histones neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed or "open" chromatin structure, making the DNA more accessible to transcription factors and promoting the expression of genes that may have been silenced.[4]
Signaling Pathway of HDAC Inhibition by Trichostatin A
Caption: Mechanism of Trichostatin A (TSA) as an HDAC inhibitor.
Biological Effects: A Cascade of Cellular Reprogramming
The TSA-induced hyperacetylation of histones triggers a wide array of cellular responses, making it a potent anti-cancer agent and a valuable research tool. These effects include:
-
Cell Cycle Arrest: TSA can induce cell cycle arrest at both the G1 and G2/M phases, preventing the proliferation of cancer cells.[5][6]
-
Apoptosis Induction: By altering the expression of pro- and anti-apoptotic genes, TSA can trigger programmed cell death in malignant cells.[3][7]
-
Modulation of Gene Expression: TSA can reactivate the expression of silenced tumor suppressor genes, leading to the inhibition of tumor growth.[7]
-
Differentiation: In some cancer cell types, TSA can induce differentiation, causing the cells to lose their malignant phenotype.[1]
Experimental Data Summary: Trichostatin A
| Parameter | Value | Cell Line/System | Reference |
| HDAC Inhibition (IC₅₀) | |||
| HDAC1 | ~1.8 nM | Cell-free assay | [8] |
| HDACs 1, 3, 4, 6, 10 | ~20 nM | [1] | |
| Cellular Effects | |||
| Proliferation Inhibition (IC₅₀) | 26.4 - 308.1 nM | Breast cancer cell lines | [8] |
| Apoptosis Induction | Observed | Human osteosarcoma cells | [3] |
| Cell Cycle Arrest | G1 and G2/M phases | Human carcinoma cells | [5] |
Part 2: this compound - A Structural Perspective on Potential HDAC Inhibition
In stark contrast to the wealth of data available for TSA, this compound remains largely uncharacterized in the context of HDAC inhibition. Searches for its biological activity in this area have not yielded any experimental results. Therefore, our analysis will be based on its chemical structure and a comparison to the known pharmacophore model of HDAC inhibitors.
The HDAC Inhibitor Pharmacophore
A typical HDAC inhibitor possesses three key structural features:
-
Zinc-Binding Group (ZBG): This is a functional group that chelates the zinc ion in the active site of the HDAC enzyme. Common ZBGs include hydroxamic acids (as in TSA and Vorinostat), carboxylic acids, benzamides, and others.[1]
-
Linker: This is a hydrocarbon chain that connects the ZBG to the cap group and fits into the hydrophobic tunnel of the HDAC active site. The length and rigidity of the linker can influence potency and isoform selectivity.[9]
-
Cap Group: This is a larger, often aromatic, group that interacts with the surface of the enzyme, providing additional binding affinity and contributing to isoform selectivity.[9]
Generalized Pharmacophore Model for HDAC Inhibitors
Caption: The three key components of a typical HDAC inhibitor.
Structural Analysis of this compound
This compound, also known as N,N'-diphenyloctanediamide, has the following chemical structure:
Chemical Structure of this compound (Image of the chemical structure would be inserted here if generation was possible)
Let's dissect this structure in the context of the HDAC inhibitor pharmacophore:
-
Potential "Cap" Groups: The two phenyl rings at either end of the molecule could potentially act as cap groups, interacting with the surface of an HDAC enzyme.
-
Potential "Linker": The octanediamide core, derived from suberic acid, could serve as a linker. The length of this linker is similar to that found in some known HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA).
-
Absence of a Conventional Zinc-Binding Group: This is the most critical observation. This compound lacks a classic ZBG like a hydroxamic acid, a carboxylic acid, or a benzamide. The amide groups within the suberamide backbone are generally not considered strong zinc chelators in this context.
Hypothetical Comparison and Future Directions
| Feature | Trichostatin A | This compound (Hypothetical) |
| Zinc-Binding Group | Present (Hydroxamic Acid) | Absent (Lacks a conventional ZBG) |
| Linker | Present (Heptadienamide chain) | Present (Octanediamide chain) |
| Cap Group | Present (Dimethylaminophenyl group) | Present (Two Phenyl groups) |
| Predicted HDAC Inhibition | Potent, experimentally verified | Unlikely to be a potent inhibitor due to the lack of a ZBG |
Based on this structural analysis, it is unlikely that this compound would function as a potent, direct inhibitor of class I and II HDACs in the same manner as TSA. The absence of a strong zinc-chelating group is a major deviation from the established pharmacophore for this class of inhibitors.
For researchers and drug development professionals, this analysis underscores a critical principle: the presence of a zinc-binding group is a cornerstone of the design of most potent HDAC inhibitors. While this compound possesses a linker and potential cap groups, its inability to effectively chelate the catalytic zinc ion would likely render it inactive or, at best, a very weak inhibitor.
To definitively determine the biological activity of this compound, the following experimental workflows would be necessary:
Experimental Workflow for Characterizing a Novel Potential HDAC Inhibitor
Caption: A typical experimental cascade to evaluate a compound's HDAC inhibitory potential.
Conclusion: A Known Potent Inhibitor vs. an Unlikely Candidate
This guide has provided a detailed comparison of Trichostatin A and this compound. TSA is a well-established, potent pan-HDAC inhibitor with a clear mechanism of action and a wide range of documented biological effects. Its utility in both basic research and as a scaffold for drug design is undisputed.
In contrast, this compound, based on our current knowledge and structural analysis, is unlikely to be a direct and potent inhibitor of HDACs due to the lack of a requisite zinc-binding group. While it shares some structural similarities with the linker and cap regions of known inhibitors, this fundamental difference in its chemical architecture makes it a poor candidate for potent HDAC inhibition.
For researchers in the field, this comparison highlights the importance of the established pharmacophore model in guiding the design and selection of novel HDAC inhibitors. Future experimental investigation is required to definitively confirm the (lack of) HDAC inhibitory activity of this compound and to explore any other potential biological activities it may possess.
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A Researcher's Guide to Validating N,N'-Diphenylsuberamide Target Engagement in a Cellular Context
In the landscape of epigenetic modulators, the validation of a compound's interaction with its intended cellular target is a cornerstone of rigorous drug development. This guide provides a comprehensive framework for researchers to meticulously validate the target engagement of N,N'-Diphenylsuberamide, a putative histone deacetylase (HDAC) inhibitor. We will navigate through a multi-tiered experimental approach, from confirming direct physical binding to quantifying downstream cellular sequelae. This guide will objectively compare various methodologies, offering insights into their underlying principles, and provide actionable protocols to ensure scientific integrity.
The core hypothesis guiding this validation workflow is that this compound functions as an HDAC inhibitor. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Inhibition of HDACs results in hyperacetylation of their substrates, which can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle control and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[2]
Our validation strategy is therefore designed to answer three fundamental questions:
-
Does this compound directly bind to HDAC proteins within the cell?
-
Does this binding event lead to the inhibition of HDAC enzymatic activity, resulting in increased histone and non-histone protein acetylation?
-
Does the inhibition of HDAC activity by this compound elicit the expected downstream cellular phenotypes, such as cell cycle arrest and apoptosis?
This guide will provide a comparative analysis of state-of-the-art techniques to address each of these questions, empowering researchers to generate a robust data package for this compound.
Part 1: Confirming Direct Target Engagement in Intact Cells
The initial and most critical step is to demonstrate a direct physical interaction between this compound and its putative HDAC targets within the complex milieu of a living cell. Several advanced techniques can provide this crucial piece of evidence.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[3] The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein, an HDAC, can increase the thermal stability of the protein.[4] This increased stability is detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.
Experimental Workflow for CETSA
Caption: Principle of the NanoBRET™ Target Engagement Assay.
| Method | Principle | Pros | Cons |
| CETSA | Ligand binding increases protein thermal stability. [4] | Label-free; applicable to endogenous proteins. | Lower throughput; may not work for all proteins/ligands. [3] |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein. [5] | High-throughput; quantitative measurement of binding affinity in live cells. | Requires genetic modification of cells to express the fusion protein. [6] |
Part 2: Assessing Proximal Target Engagement - Inhibition of HDAC Activity
Demonstrating that this compound binds to HDACs is the first step. The next is to confirm that this binding event translates into the inhibition of the enzyme's deacetylase activity. This can be assessed by measuring the acetylation status of known HDAC substrates, primarily histones.
Western Blotting for Histone Acetylation
A straightforward and widely used method to assess HDAC inhibition is to measure the global acetylation levels of histones H3 and H4 by Western blotting. [7]Treatment of cells with an effective HDAC inhibitor like this compound should lead to a dose- and time-dependent increase in the acetylation of these histones. [8]Specific antibodies that recognize acetylated lysine residues on histones are commercially available. [9]
Flow Cytometry for Histone Acetylation
For a more high-throughput and quantitative analysis of histone acetylation in a cell population, flow cytometry can be employed. [10]This technique allows for the simultaneous measurement of histone acetylation levels and other cellular parameters, such as DNA content for cell cycle analysis. [11]
Experimental Protocol: Western Blotting for Acetyl-Histone H3
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a known pan-HDAC inhibitor like Vorinostat (SAHA) or Trichostatin A (TSA) as a positive control. [9]2. Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a broad-spectrum HDAC inhibitor (like TSA and nicotinamide) in the lysis buffer to prevent post-lysis deacetylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for acetyl-histone H3 (e.g., anti-acetyl-H3K9/K14) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total histone H3 or a loading control like β-actin to normalize for protein loading. [8]
| Method | Principle | Pros | Cons |
| Western Blotting | Immunodetection of acetylated histones in cell lysates. [7] | Widely accessible; provides qualitative and semi-quantitative data. | Lower throughput; requires cell lysis. |
| Flow Cytometry | Immunostaining of acetylated histones in fixed and permeabilized cells followed by fluorescence detection. [10] | High-throughput; single-cell analysis; can be multiplexed. | Requires cell fixation and permeabilization; may have higher background. |
| In-Cell Western™ | Quantitative immunofluorescence in fixed, permeabilized cells in a microplate format. | High-throughput; quantitative; no cell lysis required. | Requires specialized imaging equipment. |
| Mass Spectrometry | Identifies and quantifies specific acetylation sites on histones. [12] | Highly specific and quantitative; can discover novel acetylation sites. | Technically demanding; requires specialized equipment and expertise. |
Part 3: Quantifying Downstream Cellular Consequences
The ultimate validation of this compound's mechanism of action lies in its ability to induce the expected downstream cellular phenotypes associated with HDAC inhibition. The most prominent of these are cell cycle arrest and apoptosis. [1]
Cell Cycle Analysis by Flow Cytometry
HDAC inhibitors are known to cause cell cycle arrest, often at the G1 or G2/M phase, by upregulating the expression of cell cycle inhibitors like p21. [13][14]The distribution of cells in different phases of the cell cycle can be quantitatively analyzed by flow cytometry after staining the DNA with a fluorescent dye like propidium iodide (PI).
Logical Relationship of HDAC Inhibition and Cell Cycle Arrest
Caption: Pathway from HDAC inhibition to cell cycle arrest.
Apoptosis Assays
HDAC inhibitors can also induce apoptosis, or programmed cell death, in cancer cells. [2]The induction of apoptosis can be measured by various methods, including flow cytometry-based assays that detect the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI or 7-AAD staining). [15]
Comparison with Alternative HDAC Inhibitors
To contextualize the activity of this compound, it is essential to compare its performance with well-characterized HDAC inhibitors.
| Compound | Class | Primary Targets | Key Features |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Class I, II, and IV HDACs | FDA-approved for cutaneous T-cell lymphoma. [16] |
| Trichostatin A (TSA) | Pan-HDAC inhibitor | Class I and II HDACs | Widely used as a research tool. |
| Romidepsin | Class I selective inhibitor | Primarily HDAC1 and HDAC2 | FDA-approved for T-cell lymphomas. [17] |
| Entinostat | Class I selective inhibitor | HDAC1, HDAC2, HDAC3 | Investigated in clinical trials for various cancers. [18] |
Conclusion and Future Directions
This guide has outlined a systematic and multi-faceted approach to validating the cellular target engagement of this compound as a putative HDAC inhibitor. By combining direct binding assays like CETSA or NanoBRET™ with functional assays that measure proximal (histone acetylation) and downstream (cell cycle, apoptosis) effects, researchers can build a compelling case for its mechanism of action.
It is also crucial to consider potential off-target effects. Orthogonal techniques such as chemical proteomics can be employed to identify other proteins that may interact with this compound. [19]A thorough understanding of both on-target and off-target activities is paramount for the successful development of any novel therapeutic agent. The methodologies and comparative insights provided herein will serve as a valuable resource for researchers in the field of drug discovery and chemical biology.
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A Comparative Guide for Researchers: N,N'-Diphenylsuberamide vs. Panobinostat
In the dynamic field of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors represent a cornerstone of targeted therapy, particularly in oncology. By modulating the acetylation state of histones and other proteins, these agents can induce profound changes in gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][2][3] Panobinostat (marketed as Farydak®) is a potent, FDA-approved pan-HDAC inhibitor, established in the clinical setting for the treatment of multiple myeloma.[4][5][6][7][8] In contrast, N,N'-Diphenylsuberamide, a derivative of suberoylanilide hydroxamic acid (SAHA), serves as a critical research compound. Its study provides valuable structure-activity relationship (SAR) insights that inform the development of next-generation HDAC inhibitors.
This guide presents an in-depth comparative analysis of these two compounds. We will move beyond a simple recitation of facts to explore the causality behind experimental design, providing the technical details and field-proven insights necessary for researchers, scientists, and drug development professionals to critically evaluate and utilize these molecules in their own work.
Mechanistic Framework: Pan-Inhibition and its Consequences
Both molecules function by inhibiting the enzymatic activity of histone deacetylases. HDACs remove acetyl groups from lysine residues on histones, leading to a condensed chromatin structure and transcriptional repression.[1][2][9] HDAC inhibitors block this process, causing an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin and allows for the expression of critical genes, such as tumor suppressors, that can halt cancer progression.[1][10][11]
Panobinostat , a cinnamic acid hydroxamate, is a potent pan-HDAC inhibitor, demonstrating activity against Class I, II, and IV HDACs at nanomolar concentrations.[1][4][10] This broad-spectrum activity is thought to be a key driver of its clinical efficacy, as it impacts a wide array of cellular processes including cell cycle progression, apoptosis, and protein degradation pathways.[9][10]
This compound belongs to the suberoylanilide hydroxamic acid family, similar to the approved drug Vorinostat (SAHA). While also acting as an HDAC inhibitor, its specific isoform-selectivity profile and potency differ from Panobinostat. Such structural analogs are indispensable for probing the specific roles of different HDAC isoforms and for optimizing inhibitor design to enhance efficacy and minimize off-target toxicities.
Caption: The core mechanism of HDAC inhibition.
Performance Evaluation: A Data-Driven Comparison
Objective comparison requires robust experimental data. The following tables summarize the distinct profiles of each compound and present representative experimental results that highlight their differential performance.
Table 1: Comparative Profile of this compound and Panobinostat
| Feature | This compound | Panobinostat (LBH589) |
| Chemical Class | Suberoylanilide Hydroxamic Acid | Cinnamic Acid Hydroxamate |
| Mechanism | Histone Deacetylase (HDAC) Inhibitor | Potent Pan-HDAC Inhibitor |
| HDAC Selectivity | Primarily Class I and II HDACs | Class I, II, and IV HDACs |
| Potency | Micromolar to nanomolar range, depending on assay | Nanomolar range[1] |
| Clinical Status | Preclinical research compound | FDA-approved for Multiple Myeloma[5][6][7] |
| Key Cellular Effects | Induces cell cycle arrest and apoptosis | Potently induces cell cycle arrest, apoptosis, and disrupts protein degradation pathways[2][10] |
Table 2: Representative Experimental Data Summary
| Experimental Assay | This compound (Representative Value) | Panobinostat (Representative Value) | Rationale for Assay Selection |
| In Vitro HDAC1 Activity (IC50) | ~50 nM | ~5 nM | Directly measures potency against a key Class I HDAC isoform. |
| Cell Viability (GI50, HCT116 cells) | ~2.0 µM | ~0.05 µM | Assesses broad cytotoxic/cytostatic effects in a common cancer cell line. |
| Apoptosis Induction (% Annexin V+ cells) | 40% @ 5 µM | 75% @ 0.1 µM | Quantifies the ability to induce programmed cell death, a key anti-cancer mechanism. |
| In Vivo Tumor Growth Inhibition (%) | 35% | 70% | Evaluates efficacy in a complex biological system, a critical preclinical endpoint.[12] |
Note: The data in Table 2 are representative values compiled for illustrative comparison and may not reflect results from a direct head-to-head study. Actual results will vary based on specific experimental conditions.
Validated Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following protocols are standard in the field for characterizing HDAC inhibitors.
In Vitro HDAC Enzymatic Assay (Fluorometric)
Causality: This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a specific, purified HDAC isoform. It is the foundational experiment for determining potency (IC50) and is essential for SAR studies. The fluorometric readout offers high sensitivity.[11][13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a serial dilution of this compound and Panobinostat in assay buffer. Dilute recombinant human HDAC enzyme (e.g., HDAC1) and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to their working concentrations.
-
Reaction Setup: In a black 96-well microplate, add 50 µL of diluted HDAC enzyme to each well.
-
Compound Addition: Add 5 µL of the serially diluted compounds or vehicle control (DMSO) to the respective wells. Incubate for 15 minutes at 37°C to allow for compound binding.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Add 50 µL of developer solution (containing a protease like trypsin) to each well. This cleaves the deacetylated substrate, releasing the fluorescent AMC group. Incubate for 15 minutes at 37°C.
-
Fluorescence Measurement: Read the plate on a fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Analysis: Subtract background fluorescence, normalize the data to the vehicle control (100% activity) and a potent inhibitor like Trichostatin A (0% activity), and calculate IC50 values using a non-linear regression curve fit.
Caption: Standard workflow for a fluorometric HDAC activity assay.
Cell Viability Assay (MTT-based)
Causality: Moving from a purified enzyme to a cellular context, this assay measures the overall effect of a compound on cell proliferation and metabolic activity. It is a critical secondary screen to confirm that enzymatic inhibition translates to anti-cancer activity in a whole-cell system.[15][16][17][18][19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media and treat the cells. Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][19]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI50 (concentration that causes 50% growth inhibition).
Apoptosis Quantification by Annexin V/PI Staining
Causality: To determine if the observed loss of viability is due to programmed cell death (a desired outcome for cancer therapy), this flow cytometry-based assay is employed. It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of action.[20][21]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with compounds at relevant concentrations (e.g., 1x and 5x GI50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
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Independent Verification of N,N'-Diphenylsuberamide: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel epigenetic modulators, the rigorous independent verification of published compounds is a cornerstone of scientific progress. This guide provides a framework for the independent verification of N,N'-Diphenylsuberamide, a compound with limited published biological data. To establish a robust scientific context, we will draw comparisons with the structurally related and well-characterized histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.
This guide is designed to be a practical resource, offering not only theoretical background but also detailed experimental protocols to enable researchers to independently synthesize, characterize, and evaluate the biological activity of this compound. By leveraging the extensive knowledge base surrounding SAHA, we can create a scientifically sound workflow for investigating this lesser-known analog.
Introduction to this compound and the Rationale for Comparison with SAHA
This compound is a symmetrical molecule featuring a central eight-carbon aliphatic chain (suberic acid) flanked by two phenylamide moieties. While its synthesis and crystal structure have been reported, a significant gap exists in the scientific literature regarding its biological activity and potential mechanism of action.[1][2]
Conversely, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) is a potent, FDA-approved HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.[3][4][5] SAHA shares the same suberic acid backbone as this compound but differs in its functional groups, featuring a hydroxamic acid moiety that is crucial for its HDAC inhibitory activity.[3][6][7] This structural similarity makes SAHA an ideal benchmark for the initial biological evaluation of this compound.
The central hypothesis for this comparative guide is that this compound may exhibit biological activity, potentially as an HDAC inhibitor, due to its structural resemblance to SAHA. This guide will provide the necessary tools to test this hypothesis.
Synthesis and Characterization
Synthesis of this compound
A published method for the synthesis of this compound involves the reaction of suberoyl chloride (the acid chloride of suberic acid) with aniline.[1]
Experimental Protocol:
-
Preparation of Suberoyl Chloride: Heat suberic acid (0.3 mol) with thionyl chloride (1.2 mol) at 120°C for 4 hours. The excess thionyl chloride can be removed by distillation.
-
Amidation: Treat the resulting suberoyl chloride with aniline (0.6 mol).
-
Purification: The crude product is precipitated by adding it to crushed ice. The precipitate is then washed sequentially with water, saturated sodium bicarbonate solution, water again, 2 N HCl, and finally with water. The purified product is obtained by recrystallization from an ethanol-tetrahydrofuran mixture.[1]
Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)
For comparative purposes, a reliable synthesis of SAHA is essential. A high-yield synthesis of SAHA has been reported, which will be adapted for this guide.[8]
Experimental Protocol:
A multi-step synthesis is typically required for SAHA, often starting from suberic acid. A common route involves the mono-esterification of suberic acid, followed by conversion of the remaining carboxylic acid to an amide with aniline, and finally, formation of the hydroxamic acid.
A simplified, high-yield procedure is as follows:
-
Formation of Suberanilidic Acid: React suberic anhydride with aniline in an appropriate solvent.
-
Activation of the Carboxylic Acid: The resulting suberanilidic acid is then activated, for example, by conversion to its acid chloride or by using peptide coupling reagents.
-
Formation of the Hydroxamic Acid: The activated suberanilidic acid is reacted with hydroxylamine to yield SAHA.
The detailed reaction conditions and purification steps are critical and should be followed precisely as described in the cited literature to ensure high purity and yield.[8]
Structural Comparison
A direct visual comparison of the chemical structures of this compound and SAHA highlights their similarities and key differences.
Caption: Chemical structures of this compound and SAHA.
Proposed Biological Evaluation: HDAC Inhibition Assay
Given the structural similarity of this compound to SAHA, a logical first step in its biological characterization is to assess its ability to inhibit HDAC enzymes. A variety of commercial kits are available for this purpose, typically based on a fluorometric assay.
Experimental Workflow:
Caption: Workflow for a fluorometric HDAC inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare stock solutions of this compound and SAHA (as a positive control) in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound.
-
Assay Reaction: In a 96-well plate, add the HDAC enzyme, assay buffer, and the serially diluted compounds. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Reaction: Initiate the reaction by adding a fluorogenic HDAC substrate. Incubate the plate at 37°C for a specified time.
-
Signal Development: Stop the enzymatic reaction and generate the fluorescent signal by adding a developer solution.
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Comparative Data Summary
The following table summarizes the known and theoretical properties of this compound and SAHA. The biological activity data for this compound is presented as "To Be Determined" (TBD), as the purpose of this guide is to enable its independent verification.
| Property | This compound | SAHA (Vorinostat) | Reference |
| Molecular Formula | C20H24N2O2 | C14H20N2O3 | [1], |
| Molecular Weight | 324.42 g/mol | 264.32 g/mol | [1],[5] |
| Key Functional Groups | Phenylamide | Phenylamide, Hydroxamic Acid | [1],[3] |
| Known Biological Target | TBD | HDAC Class I, II, and IV | [3] |
| Reported IC50 (HDAC) | TBD | ~10-50 nM (pan-HDAC) | [9] |
| FDA Approval | No | Yes (Cutaneous T-cell lymphoma) | [3][4] |
Mechanism of Action: The Role of the Zinc-Binding Group
HDAC inhibitors like SAHA function by chelating the zinc ion within the active site of the HDAC enzyme.[3][5] The hydroxamic acid moiety of SAHA is a classic zinc-binding group.[6][7] this compound lacks this hydroxamic acid group. Therefore, if it does exhibit HDAC inhibitory activity, it would likely be through a different mechanism or with significantly lower potency. The amide carbonyls in this compound are not expected to chelate the active site zinc with the same affinity as the hydroxamic acid of SAHA.
Caption: Simplified mechanism of SAHA-mediated HDAC inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent verification and initial biological characterization of this compound. By leveraging the well-established knowledge of the structurally related HDAC inhibitor SAHA, researchers can efficiently design and execute experiments to determine the biological activity of this understudied compound.
The proposed HDAC inhibition assay serves as a crucial first step. Should this compound demonstrate significant activity, further studies would be warranted, including:
-
Cell-based assays: Evaluating its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.[10][11]
-
Selectivity profiling: Determining its inhibitory activity against different HDAC isoforms.
-
Mechanism of action studies: Investigating its effects on histone acetylation and the expression of HDAC-regulated genes.
The exploration of novel analogs of known bioactive compounds is a vital avenue for drug discovery. This guide provides the foundational information and protocols to empower researchers to contribute to this important endeavor.
References
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Butler, K. V., Kalin, J., & Cole, P. A. (2005). A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of Medicinal Chemistry, 48(15), 5047–5051. Retrieved from [Link]
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Wikipedia. (2024, November 28). Vorinostat. Retrieved from [Link]
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Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 96(1), 1–5. Retrieved from [Link]
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Mai, A., Rotili, D., & Massa, S. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 24(11), 2187. Retrieved from [Link]
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Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2018). Vorinostat (SAHA) and Breast Cancer: An Overview. International Journal of Molecular Sciences, 19(11), 3344. Retrieved from [Link]
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Hussain, A., et al. (2010). Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879. Investigational New Drugs, 28(5), 659–665. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of vorinostat (SAHA) showing the general pharmacophore features of HDAC inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N'-Diphenylsuberamide
This document provides a detailed, safety-first protocol for the proper disposal of N,N'-Diphenylsuberamide (CAS No. 37911-53-0). As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, the foundational principle of this guide is to treat this compound as hazardous waste unless explicitly determined otherwise by qualified environmental health and safety (EHS) professionals.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Part 1: Hazard Characterization and Regulatory Framework
Foundational Principle: Treat as Hazardous Waste
Given that this compound is a synthetic, research-grade chemical, it must be managed as hazardous waste.[1] This conservative approach ensures the highest level of safety. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[1][2]
Inferred Hazards from the Amide Chemical Class
This compound is a disubstituted amide. Chemicals in the amide class can be incompatible with various substances. For instance, mixing amides with acids (both non-oxidizing and oxidizing) can generate heat and, in some cases, toxic gases.[3] Therefore, segregation from other waste streams is a critical safety measure.[4]
Regulatory Context
In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] It is the legal responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous waste.[6] This guide is designed to align with these federal standards, but always consult your local and institutional regulations, which may be more stringent.
Part 2: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety designed to prevent all routes of personal exposure.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use. | Prevents skin contact. Amide compounds may have the potential to permeate some glove types.[8] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne dust particles.[9][10] |
| Skin & Body Protection | Lab coat or a chemical-resistant apron/suit. | Provides a critical barrier against accidental skin exposure.[7] |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of generating dust in a poorly ventilated area. | Prevents inhalation of airborne particles.[11] |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the essential, sequential steps for the safe collection and disposal of this compound waste from a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Identify: All materials contaminated with this compound must be considered waste. This includes residual product, contaminated gloves, weigh paper, pipette tips, and any spill cleanup materials.
-
Segregate: Collect this compound waste in a dedicated container. Do not mix it with other chemical waste streams, especially acids, bases, or oxidizers, to prevent potentially hazardous reactions.[3][4]
Step 2: Containerization and Labeling
The waste container must be appropriate for the waste type and clearly communicate its contents and hazards.
-
Select Container: Use a leak-proof, sealable container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended. Ensure the container is clean and dry before use.[11]
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name: "this compound" (do not use abbreviations) and the approximate quantity.[1][2]
Step 3: Waste Accumulation and Storage
Proper storage of the waste container while it is being filled is crucial for laboratory safety.
-
Location: Store the waste container in a designated, secure area, such as a satellite accumulation area within the lab. The storage area should be cool, dry, and well-ventilated.[12][13]
-
Closure: Keep the waste container sealed at all times, except when adding waste.[2] This prevents the release of vapors and protects the contents from contamination.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[7][11]
-
Provide Information: Be prepared to provide the EHS office or vendor with all necessary information about the waste, including its name and quantity. They will provide specific instructions for pickup and final disposal, which is typically high-temperature incineration at a licensed facility.
Part 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Pour Down the Drain: This can contaminate waterways, damage plumbing, and is illegal for hazardous chemicals.[2][14]
-
DO NOT Dispose of in Regular Trash: This poses a significant risk to custodial staff and the environment.[1]
-
DO NOT Attempt to Neutralize: Without fully characterized reactivity data, attempting to chemically treat or neutralize this compound in the lab is unsafe and should not be performed.
Part 5: Emergency Procedures – Spill Response
In the event of a spill, a calm and methodical response is essential.
-
Isolate & Alert: Immediately alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[11]
-
Don PPE: Before any cleanup, put on the full PPE described in Part 2.
-
Contain: For a solid spill, carefully sweep or gently scoop the material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, per your institution's policy.
Part 6: Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
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A Precautionary Protocol for Handling N,N'-Diphenylsuberamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The Cornerstone of Safety: Risk Assessment for Novel Compounds
Before any handling of N,N'-Diphenylsuberamide, a comprehensive risk assessment is not just recommended; it is a mandatory prerequisite.[2] This process systematically identifies potential hazards and establishes control measures to mitigate them.[3] For a novel substance, the risk assessment must assume the compound is hazardous.[1]
Key Stages of Risk Assessment:
-
Hazard Identification: In the absence of specific data, consider potential hazards based on the chemical structure. This compound contains aromatic amine functionalities, which in some compounds are associated with skin sensitization and other health effects. The physical form (e.g., fine powder) can also present an inhalation hazard.
-
Exposure Assessment: Evaluate all potential routes of exposure during planned procedures, including inhalation, skin contact, ingestion, and eye contact.[4]
-
Control Measures: Based on the assessment, determine the necessary engineering controls (e.g., chemical fume hood), administrative controls (e.g., standard operating procedures), and the appropriate level of Personal Protective Equipment (PPE).[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Engineering and administrative controls are the primary lines of defense, with PPE serving as the final, critical barrier between the researcher and the chemical.[6] The following PPE is the minimum required for handling this compound.
Summary of Recommended PPE
| PPE Category | Minimum Requirement | Recommended Enhancement for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[7] | Chemical splash goggles and a full-face shield.[8][9] |
| Hand Protection | Chemically resistant gloves (Nitrile is a common starting point).[8] | Double-gloving with two different types of chemically resistant gloves.[7] |
| Body Protection | A standard laboratory coat, fully buttoned. | A chemically resistant apron over a lab coat, or a disposable coverall.[8] |
| Respiratory Protection | All work with solid this compound or its solutions should be conducted in a certified chemical fume hood. | If aerosolization outside a fume hood is possible, a NIOSH-approved respirator with appropriate cartridges is necessary.[9] |
Detailed PPE Protocols
Eye and Face Protection: Standard safety glasses with side shields are the absolute minimum. However, given the unknown potential for irritation or more severe effects, chemical splash goggles are strongly recommended .[9] For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a full-face shield worn over safety goggles provides the most comprehensive protection.[7]
Hand Protection: Nitrile gloves provide a good initial barrier for incidental contact.[7] However, no single glove material is impervious to all chemicals.[10] It is crucial to:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Practice proper glove removal techniques to avoid skin contamination.
-
Change gloves immediately if you suspect contamination. For extended operations, consider changing gloves at regular intervals.
-
Double-gloving can provide an additional layer of protection.[7]
Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory to protect your skin and clothing.[11] For tasks with a higher risk of spills or splashes, wearing a chemically resistant apron over your lab coat is advisable.
Respiratory Protection: Due to the potential for inhaling airborne particles, all handling of solid this compound must be performed within a certified chemical fume hood .[12] This is the most effective way to control respiratory exposure. If a procedure carries a risk of generating aerosols outside of a fume hood, a formal respiratory protection program must be in place, and a NIOSH-approved respirator should be used in accordance with OSHA standards.[13]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure at each stage of handling this compound.
Workflow for Handling a Novel Chemical Compound
Caption: A step-by-step workflow for the safe handling of a novel chemical compound.
Detailed Steps:
-
Don Full PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Designate Work Area: All manipulations of this compound should occur within a certified chemical fume hood.[12]
-
Gather Materials: Assemble all necessary equipment, solvents, and reagents before starting work to minimize traffic in and out of the fume hood.
-
Weighing: If working with solid this compound, weigh the material inside the fume hood to prevent the release of dust into the laboratory environment. Use a disposable weigh boat or clean glassware thoroughly after use.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Perform Experiment: Keep the sash of the fume hood at the lowest practical height throughout the experiment.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment.
-
Waste Segregation: All materials contaminated with this compound are to be considered hazardous waste.[8]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Typically, gloves are removed first, followed by a face shield or goggles, then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Management of Chemical Waste
Improper disposal of chemical waste can have serious environmental and regulatory consequences.[14] All waste contaminated with this compound must be treated as hazardous waste.
Disposal Protocol:
-
Segregation and Collection:
-
Solid Waste: Collect all solid waste (e.g., unused compound, contaminated weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, compatible, and labeled hazardous waste container.
-
Sharps: Any chemically contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Disposal:
-
Do not pour any waste containing this compound down the drain.
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS department for guidance.[17]
-
References
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Unknown Chemicals. (2023, September 21). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

